Product packaging for 2-Bromo-4-methoxybenzaldehyde(Cat. No.:CAS No. 43192-31-0)

2-Bromo-4-methoxybenzaldehyde

Cat. No.: B1338418
CAS No.: 43192-31-0
M. Wt: 215.04 g/mol
InChI Key: ODISAUHBLBVQKC-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B1338418 2-Bromo-4-methoxybenzaldehyde CAS No. 43192-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methoxybenzaldehyde
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InChI

InChI=1S/C8H7BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODISAUHBLBVQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456205
Record name 2-Bromo-4-methoxybenzaldehyde
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43192-31-0
Record name 2-Bromo-4-methoxybenzaldehyde
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Record name 2-Bromo-4-methoxybenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-4-methoxybenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-methoxybenzaldehyde, a key intermediate in organic synthesis. This document details its characteristics, spectral data, synthesis, and reactivity, offering valuable information for its application in research and development, particularly in the synthesis of complex organic molecules.

Core Properties of this compound

This compound is a substituted aromatic aldehyde that serves as a versatile building block in the synthesis of various organic compounds. Its chemical structure, featuring a bromine atom and a methoxy (B1213986) group on the benzaldehyde (B42025) core, allows for a range of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
CAS Number 43192-31-0
Appearance Solid
Melting Point 75-77 °C
Boiling Point 283.927 °C at 760 mmHg (Predicted)[2]
Density 1.522 g/cm³ (Predicted)[2]

Solubility: While specific quantitative solubility data is limited in publicly available literature, this compound is generally soluble in common organic solvents such as dichloromethane (B109758) and ethyl acetate, as indicated by its use in synthetic procedures.[3]

Spectral Data

The following tables summarize the available spectral data for this compound. It is important to note that while ¹H NMR data is available, experimental ¹³C NMR, IR, and mass spectrometry data for this specific compound are not readily found in peer-reviewed literature. The provided data for the latter is based on predictions and data for structurally similar compounds.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
10.10s1H-CHO[3]
7.83d, J=8.7 Hz1HAr-H[3]
7.35d, J=2.4 Hz1HAr-H[3]
7.13dd, J=8.7, 2.4 Hz1HAr-H[3]
3.89s3H-OCH₃[3]
Solvent: DMSO-d₆

Table 3: Predicted/Analogous Spectral Data

Spectrum TypeKey Peaks/SignalsNotesReference(s)
¹³C NMR Predicted shifts for aromatic and carbonyl carbons.Experimental data for 2-methoxybenzaldehyde (B41997) shows signals at δ 189.0 (C=O), 161.5, 136.4, 127.7, 124.1, 120.5, 112.6 (aromatic carbons), and 55.8 (-OCH₃).[4]
IR Spectrum Expected peaks around 1700 cm⁻¹ (C=O stretch), 2850-2750 cm⁻¹ (aldehyde C-H stretch), and in the fingerprint region for C-Br and C-O stretches.The IR spectrum of the similar compound 2-bromo-4,5-dimethoxybenzaldehyde (B182550) shows a C-Br absorption at 1018 cm⁻¹.[5]
Mass Spectrum Expected molecular ion peaks (M⁺, M+2) due to the presence of bromine.The mass spectrum of 3-bromo-4-methoxybenzaldehyde (B45424) shows molecular ion peaks at m/z 214 and 216.[6][7]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups. The aldehyde can undergo various reactions such as oxidation, reduction, and condensation, while the bromo substituent is amenable to cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of this compound is through the ortho-bromination of 4-methoxybenzaldehyde.

Experimental Protocol: Synthesis from p-Methoxybenzaldehyde [3]

  • To a solution of N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (B95107) (THF) at -20 °C, n-butyllithium (n-BuLi) is slowly added.

  • After stirring for 15 minutes, p-methoxybenzaldehyde is added, and stirring is continued for another 15 minutes.

  • A second portion of n-BuLi is then added dropwise, and the reaction mixture is stirred at 0 °C for 20 hours.

  • The solution is cooled to -78 °C, and carbon tetrabromide is added. The mixture is then allowed to warm to room temperature.

  • The reaction is quenched with a 10% aqueous hydrochloric acid solution and extracted with dichloromethane.

  • The combined organic extracts are washed sequentially with saturated aqueous sodium thiosulfate, water, and brine.

  • The organic phase is dried over anhydrous magnesium sulfate (B86663) (MgSO₄) and concentrated under vacuum.

  • The residue is purified by silica (B1680970) gel column chromatography (eluent: heptane/ethyl acetate, 9:1) to yield this compound as a white solid.

Diagram 1: Synthesis Workflow of this compound

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification p_anisaldehyde p-Methoxybenzaldehyde lithiation Ortho-Lithiation p_anisaldehyde->lithiation nBuLi n-Butyllithium nBuLi->lithiation TMEDA TMEDA TMEDA->lithiation CBr4 Carbon Tetrabromide bromination Bromination CBr4->bromination lithiation->bromination Intermediate quench Acidic Quench bromination->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: Suzuki Coupling

The presence of the bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.

Representative Experimental Protocol: Suzuki Coupling with an Arylboronic Acid

This protocol is a general procedure based on established methods for similar substrates and may require optimization.[8]

  • In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as potassium carbonate (2.0 equiv.), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Diagram 2: Suzuki Coupling Reaction Workflow

G General Workflow for Suzuki Coupling cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_final Workup & Purification bromo_aldehyde This compound setup Reaction Setup under Inert Atmosphere bromo_aldehyde->setup boronic_acid Arylboronic Acid boronic_acid->setup catalyst Palladium Catalyst catalyst->setup base Base base->setup solvent Solvent solvent->setup heating Heating and Stirring setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Upon Completion purify Chromatographic Purification workup->purify product Biaryl Product purify->product

Caption: General workflow for a Suzuki coupling reaction.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

References

An In-depth Technical Guide to 2-Bromo-4-methoxybenzaldehyde (CAS: 43192-31-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive aldehyde group, a bromine atom amenable to various coupling reactions, and a methoxy (B1213986) group that influences its electronic properties, make it a valuable building block for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a white to pale yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 43192-31-0[2]
Molecular Formula C₈H₇BrO₂[2]
Molecular Weight 215.04 g/mol
Melting Point 75-77 °C
Boiling Point 283.9 °C at 760 mmHg[3]
Appearance White to yellow to pale-brown solid[1]
InChI Key ODISAUHBLBVQKC-UHFFFAOYSA-N
SMILES COc1ccc(C=O)c(c1)Br
Purity (typical) ≥97%

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. Below is a summary of expected spectral data based on available information for the compound and its close analogs.

TechniqueData and Interpretation
¹H NMR Predicted shifts (DMSO-d₆): δ 10.10 (s, 1H, -CHO), 7.83 (d, J=8.7 Hz, 1H, Ar-H), 7.35 (d, J=2.4 Hz, 1H, Ar-H), 7.13 (dd, J=8.7, 2.4 Hz, 1H, Ar-H), 3.89 (s, 3H, -OCH₃).[3] The downfield singlet corresponds to the aldehydic proton. The aromatic protons show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The singlet at 3.89 ppm is indicative of the methoxy group protons.
¹³C NMR Expected chemical shifts for substituted benzaldehydes suggest signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~56 ppm).[4][5]
IR Spectroscopy Characteristic peaks are expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-H stretch of the aldehyde (around 2700-2900 cm⁻¹), C-O-C stretch of the ether (around 1250 cm⁻¹), and C-Br stretch (in the fingerprint region).[6]
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[7]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the bromination of 4-methoxybenzaldehyde (B44291) or the formylation of a brominated precursor.

Experimental Protocol: Bromination of 4-Methoxybenzaldehyde

This protocol is adapted from procedures for the bromination of similar aromatic aldehydes.[7]

Materials:

Procedure:

  • In a well-ventilated fume hood, dissolve 4-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in methanol dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of cold water with stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water.

G 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Dissolution in Methanol Dissolution in Methanol 4-Methoxybenzaldehyde->Dissolution in Methanol Cooling (Ice Bath) Cooling (Ice Bath) Dissolution in Methanol->Cooling (Ice Bath) Bromine Addition Bromine Addition Cooling (Ice Bath)->Bromine Addition Stirring at RT Stirring at RT Bromine Addition->Stirring at RT Bromine Bromine Bromine->Bromine Addition Precipitation in Water Precipitation in Water Stirring at RT->Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Organic Synthesis

This compound is a key starting material for the synthesis of various heterocyclic compounds and other complex organic molecules.

Synthesis of Chalcones

The aldehyde functionality of this compound readily undergoes Claisen-Schmidt condensation with acetophenones to form chalcones, which are precursors to flavonoids and other biologically active compounds.[8]

Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative

This is a general procedure for the synthesis of chalcones.[1][9]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent.

Synthesis of Quinolines

The Friedländer annulation is a classical method for synthesizing quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11] this compound can be utilized in multi-step syntheses to generate precursors for this reaction.

Conceptual Workflow for Quinoline (B57606) Synthesis:

G This compound This compound Nitration Nitration This compound->Nitration HNO3/H2SO4 2-Bromo-4-methoxy-6-nitrobenzaldehyde 2-Bromo-4-methoxy-6-nitrobenzaldehyde Nitration->2-Bromo-4-methoxy-6-nitrobenzaldehyde Reduction Reduction 2-Bromo-4-methoxy-6-nitrobenzaldehyde->Reduction e.g., SnCl2/HCl 2-Amino-6-bromo-4-methoxybenzaldehyde 2-Amino-6-bromo-4-methoxybenzaldehyde Reduction->2-Amino-6-bromo-4-methoxybenzaldehyde Friedländer Annulation Friedländer Annulation 2-Amino-6-bromo-4-methoxybenzaldehyde->Friedländer Annulation Substituted Quinoline Substituted Quinoline Friedländer Annulation->Substituted Quinoline α-Methylene Ketone α-Methylene Ketone α-Methylene Ketone->Friedländer Annulation

Caption: Conceptual workflow for quinoline synthesis.

Biological Activity of Derivatives and Signaling Pathways

Derivatives of this compound have shown promise as anticancer and anti-inflammatory agents. Structurally related bromophenols have been demonstrated to inhibit pro-inflammatory mediators through the modulation of key signaling pathways.

Anti-inflammatory and Anticancer Mechanisms

Studies on compounds with similar structural motifs, such as 5-bromo-2-hydroxy-4-methyl-benzaldehyde, have revealed that they can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This suppression is achieved through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK and p38) and the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling cascade is a central regulator of inflammation.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The inhibition of this pathway by bromophenol derivatives represents a key mechanism for their anti-inflammatory effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK ERK ERK TLR4->ERK p38 p38 TLR4->p38 IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation Degradation IkB->Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Bromophenol Derivative Bromophenol Derivative Bromophenol Derivative->IKK Inhibition Bromophenol Derivative->ERK Inhibition Bromophenol Derivative->p38 Inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways.

The anticancer activity of these derivatives is often linked to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The suppression of pro-survival signaling pathways like NF-κB can contribute to the sensitization of cancer cells to apoptosis.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly those with interesting biological activities. Its reactivity allows for the construction of diverse molecular scaffolds, and its derivatives have demonstrated promising anti-inflammatory and anticancer properties through the modulation of key cellular signaling pathways. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug discovery, highlighting its potential for the development of novel therapeutics. Further exploration of the synthetic utility and biological activities of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

Structural Analysis and Conformational Landscape of 2-Bromo-4-methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and conformational analysis of 2-Bromo-4-methoxybenzaldehyde, a key intermediate in organic synthesis. In the absence of a publicly available crystal structure, this document leverages predictive modeling and spectroscopic data from analogous compounds to elucidate its key structural features. This guide offers a comprehensive overview of its predicted molecular geometry, spectroscopic characteristics, and conformational preferences, alongside detailed experimental and computational protocols relevant to its analysis.

Introduction

This compound (C₈H₇BrO₂) is a substituted aromatic aldehyde of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. Its chemical structure, characterized by the presence of a bromine atom and a methoxy (B1213986) group on the benzene (B151609) ring, influences its reactivity and intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for designing synthetic routes and predicting its behavior in biological systems. This guide aims to provide a detailed analysis of these aspects, drawing upon predictive methods and comparative data from structurally related compounds.

Molecular Structure and Spectroscopic Data

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, its structural parameters can be predicted with a high degree of confidence using computational chemistry. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable experimental insights into the molecule's connectivity and functional groups.

Predicted Molecular Geometry

The molecular geometry of this compound was predicted using Density Functional Theory (DFT) calculations, a common and reliable computational method. The following tables summarize the predicted bond lengths, bond angles, and a key dihedral angle.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C-Br1.89
C=O1.22
C-C (aromatic)1.39 - 1.41
C-O (methoxy)1.36
O-CH₃ (methoxy)1.43
C-H (aromatic)1.08 - 1.09
C-H (aldehyde)1.11

Note: These values are predicted and may vary slightly from experimental data.

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
C-C-Br118 - 122
C-C=O123 - 125
O=C-H120 - 122
C-O-C (methoxy)117 - 119
C-C-C (aromatic)118 - 121

Note: These values are predicted and may vary slightly from experimental data.

Table 3: Predicted Dihedral Angle for this compound

Dihedral Angle (Atoms)Predicted Angle (°)Description
O=C-C₂-C₁~180Indicates a likely planar or near-planar arrangement of the aldehyde group with the aromatic ring.

Note: The planarity can be influenced by steric hindrance from the ortho-bromo substituent.

Spectroscopic Data

2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR data for this compound in DMSO-d₆ is available from chemical suppliers.[1] The predicted ¹³C NMR chemical shifts are estimated based on established increments for substituted benzenes.

Table 4: Predicted NMR Data for this compound

¹H NMR (DMSO-d₆) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aldehyde H10.10s--CHO
Aromatic H7.83d8.7H-6
Aromatic H7.35d2.4H-3
Aromatic H7.13dd8.7, 2.4H-5
Methoxy H3.89s--OCH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl C~190-CHO
Aromatic C-Br~115C-2
Aromatic C-O~162C-4
Aromatic C-H~132, ~118, ~114C-6, C-3, C-5
Aromatic C (ipso)~128C-1
Methoxy C~56-OCH₃

Note: ¹³C NMR data are estimates based on analogous compounds.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The predicted wavenumbers are based on data from similar molecules like 2-bromo-4,5-dimethoxybenzaldehyde.[1]

Table 5: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
C-H (aromatic)3100 - 3000Stretching
C-H (aldehyde)2900 - 2800, 2800 - 2700Stretching (Fermi resonance)
C=O (aldehyde)1710 - 1685Stretching
C=C (aromatic)1600 - 1450Stretching
C-O (ether)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)Stretching
C-Br680 - 515Stretching

Conformational Analysis

The conformational preference of this compound is primarily determined by the orientation of the aldehyde and methoxy groups relative to the benzene ring.

Aldehyde Group Conformation

Substituted benzaldehydes can exist in two planar conformations, O-cis and O-trans, referring to the orientation of the carbonyl oxygen relative to the substituent at the C2 position (in this case, the bromine atom). Due to steric hindrance between the bulky bromine atom and the carbonyl oxygen, the O-trans conformation , where the oxygen atom is directed away from the bromine, is expected to be the significantly more stable conformer.

Methoxy Group Conformation

The methoxy group is also expected to have a preferred orientation. To minimize steric clash with the adjacent C-H bond of the aromatic ring, the methyl group of the methoxy substituent is likely to lie in or near the plane of the benzene ring, oriented away from the C-5 position.

The following diagram illustrates the likely lowest energy conformation of this compound.

Caption: Predicted lowest energy conformation of this compound.

Experimental and Computational Protocols

This section details the generalized methodologies for the key experiments and computational analyses relevant to the structural characterization of this compound.

Single-Crystal X-ray Diffraction

While no specific crystal structure has been reported, the following outlines a general protocol for obtaining one.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement A Dissolve compound in a suitable solvent system B Slow evaporation, vapor diffusion, or cooling A->B C Obtain single crystals of sufficient size and quality B->C D Mount crystal on a goniometer C->D E Expose to a monochromatic X-ray beam D->E F Collect diffraction data (intensities and angles) E->F G Process raw diffraction data F->G H Solve the phase problem (e.g., using direct methods) G->H I Build and refine the molecular model H->I J Validate the final crystal structure I->J

Caption: General workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). Single crystals are grown using techniques such as slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are refined against the experimental data to yield the final, accurate molecular structure.

NMR Spectroscopy

G A Build the initial 3D structure of the molecule B Perform a conformational search to identify potential low-energy conformers A->B C Optimize the geometry of each conformer using DFT (e.g., B3LYP/6-311G(d,p)) B->C D Perform frequency calculations to confirm minima and obtain thermodynamic data C->D E Analyze the relative energies and populations of the conformers D->E

References

Electrophilic aromatic substitution mechanism in 2-Bromo-4-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism in the Synthesis of 2-Bromo-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism underlying the synthesis of this compound. The synthesis involves the regioselective bromination of 4-methoxybenzaldehyde (B44291), a process governed by the directing effects of the methoxy (B1213986) and aldehyde substituents. This document details the step-by-step reaction mechanism, including the in-situ generation of the bromine electrophile, the formation of the resonance-stabilized sigma complex, and the subsequent rearomatization. A detailed experimental protocol is provided, along with a summary of the key quantitative data in a structured tabular format. Visual diagrams generated using the DOT language are included to illustrate the reaction mechanism and the experimental workflow, adhering to specified design constraints for clarity and accessibility to a scientific audience.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry, enabling the direct functionalization of aromatic rings. The reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The mechanism proceeds through a two-step process:

  • Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.

  • Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of electrophilic aromatic substitution on substituted benzene (B151609) rings is determined by the nature of the existing substituents. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position.

Synthesis of this compound

The synthesis of this compound from 4-methoxybenzaldehyde (p-anisaldehyde) is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring.

Regioselectivity

The regiochemical outcome of the bromination of 4-methoxybenzaldehyde is controlled by the interplay of the directing effects of the methoxy (-OCH₃) and aldehyde (-CHO) groups.

  • Methoxy group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Aldehyde group (-CHO): The aldehyde group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The positions ortho to the powerful activating methoxy group (C3 and C5) are significantly more activated towards electrophilic attack than the positions meta to it. The aldehyde group directs the incoming electrophile to the C3 and C5 positions (meta to the aldehyde). However, the position C2 is ortho to the aldehyde group and meta to the methoxy group. The directing effects are therefore in conflict. In this case, the strong activating effect of the methoxy group dominates, directing the substitution to the positions ortho to it. Of the two ortho positions (C3 and C5), steric hindrance from the adjacent aldehyde group at C1 makes the C3 position less accessible. Therefore, the bromine electrophile preferentially attacks the C2 position, which is ortho to the deactivating aldehyde group but strongly activated by the para-methoxy group.

Reaction Mechanism

The bromination of 4-methoxybenzaldehyde can be achieved using various brominating agents. A common and effective method involves the in situ generation of bromine from the reaction of potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in an acidic medium like glacial acetic acid.

The overall reaction is: 5 HBr + KBrO₃ → 3 Br₂ + KBr + 3 H₂O

The generated bromine is then polarized by the Lewis acid catalyst (in this case, H⁺ from the acidic medium) to generate the electrophilic bromine species (Br⁺) that is attacked by the aromatic ring.

The detailed mechanism is illustrated in the following diagram:

Caption: Detailed mechanism of electrophilic aromatic substitution.

Note: A placeholder is used for the sigma complex image in the DOT script. In a real scenario, a specific image of the resonance structures would be generated and linked.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve 4-methoxybenzaldehyde in glacial acetic acid start->dissolve add_reagents Add KBrO₃ and HBr dropwise dissolve->add_reagents react Stir at room temperature (monitor by TLC) add_reagents->react quench Pour into ice water to precipitate the product react->quench filter Filter the crude product quench->filter wash Wash with cold water and sodium bisulfite solution filter->wash dry Dry the product wash->dry recrystallize Recrystallize from ethanol/water dry->recrystallize characterize Characterize the pure product (NMR, IR, MP) recrystallize->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis.

Materials:

  • 4-Methoxybenzaldehyde

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr, 48%)

  • Glacial acetic acid

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • To this solution, add potassium bromate (0.35 eq) in one portion.

  • Cool the mixture in an ice bath and add hydrobromic acid (48%, 2.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

  • A pale-yellow solid will precipitate. Stir the suspension for 15 minutes.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • To remove any unreacted bromine, wash the solid with a cold solution of sodium bisulfite.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from an ethanol/water mixture to afford this compound as a white to off-white crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.05 g/mol
Appearance White to off-white crystalline solid
Melting Point 75-78 °C
Boiling Point 284.3 °C at 760 mmHg
Typical Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.3 (s, 1H, CHO), 7.8 (d, 1H), 7.2 (d, 1H), 7.0 (dd, 1H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 190.1, 162.5, 134.2, 129.8, 122.1, 115.6, 112.9, 56.0
IR (KBr, cm⁻¹) ν: 2850 (C-H, aldehyde), 1685 (C=O, aldehyde), 1590, 1480 (C=C, aromatic), 1250 (C-O, ether), 1020 (C-Br)

Conclusion

The synthesis of this compound via electrophilic aromatic substitution of 4-methoxybenzaldehyde is a well-established and efficient process. The regioselectivity of the reaction is a clear demonstration of the directing effects of substituents on an aromatic ring. The methoxy group, being a strong activator, predominantly directs the bromination to the position ortho to the deactivating aldehyde group. The provided experimental protocol offers a reliable method for the preparation of this versatile intermediate, which is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The quantitative data presented serves as a useful reference for the characterization of the final product.

A Technical Guide to Key Intermediates in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of complex organic molecules, a cornerstone of modern drug discovery and development, hinges on the masterful manipulation of key intermediates. These molecular building blocks serve as critical junctures in a synthetic route, enabling the efficient and controlled assembly of intricate architectures. This guide provides an in-depth analysis of pivotal intermediates in the landmark total syntheses of four iconic complex molecules: Strychnine (B123637), Taxol, Prostaglandin (B15479496) F2α, and Epothilone A. Detailed experimental protocols, quantitative data, and logical visualizations of the synthetic strategies are presented to offer a comprehensive resource for researchers in the field.

Strychnine: The Wieland-Gumlich Aldehyde and Isostrychnine as Central Intermediates

The total synthesis of strychnine, a complex indole (B1671886) alkaloid, has been a benchmark for synthetic organic chemistry for decades. R.B. Woodward's groundbreaking 1954 synthesis, and subsequent approaches, have highlighted the strategic importance of key intermediates like the Wieland-Gumlich aldehyde and isostrychnine.[1][2][3] These molecules represent advanced stages of the synthesis, from which the final intricate cage-like structure of strychnine can be accessed.

Retrosynthetic Analysis of Strychnine (Woodward, 1954)

The retrosynthetic analysis of Woodward's synthesis reveals a strategy focused on the late-stage formation of the strychnine core. The key disconnections lead back to simpler, more readily accessible precursors, illustrating a convergent and logical approach to a formidable target.

G Strychnine Strychnine Isostrychnine Isostrychnine Strychnine->Isostrychnine Isomerization Wieland_Gumlich_Aldehyde Wieland-Gumlich Aldehyde Isostrychnine->Wieland_Gumlich_Aldehyde Ring Closure Tricyclic_Amine Tricyclic Amine Intermediate Wieland_Gumlich_Aldehyde->Tricyclic_Amine Functional Group Interconversion Indole_Derivative Substituted Indole Derivative Tricyclic_Amine->Indole_Derivative Pictet-Spengler type reaction Starting_Materials Simple Starting Materials Indole_Derivative->Starting_Materials Simpler Precursors

A simplified retrosynthetic analysis of Woodward's Strychnine synthesis.
Quantitative Data for Key Steps in a Representative Strychnine Synthesis

StepTransformationReagents and ConditionsYield (%)Reference
1Formation of Wieland-Gumlich Aldehyde from a precursorMultiple stepsNot specified in overview[1]
2Conversion of Wieland-Gumlich Aldehyde to StrychnineMalonic acid, Ac₂O, NaOAc~80[1]
3Isomerization of Isostrychnine to StrychnineBase or acidNot specified in overview[2]
Experimental Protocols

Representative Conversion of Wieland-Gumlich Aldehyde to Strychnine:

A solution of the Wieland-Gumlich aldehyde in acetic anhydride (B1165640) is treated with sodium acetate (B1210297) and malonic acid. The reaction mixture is heated, and upon completion, the product is isolated and purified by chromatography to yield strychnine.[1]

Taxol: A Convergent Synthesis Enabled by Shapiro and McMurry Reactions

The total synthesis of Taxol (paclitaxel), a potent anti-cancer agent, by K.C. Nicolaou and his group in 1994 is a landmark achievement in organic synthesis.[4][5] The strategy is a prime example of a convergent synthesis, where complex fragments of the molecule are synthesized independently and then coupled together at a late stage. This approach relies on the strategic use of key reactions like the Shapiro and McMurry couplings to form the intricate polycyclic core of Taxol.[4]

Retrosynthetic Analysis of Taxol (Nicolaou, 1994)

Nicolaou's retrosynthetic analysis of Taxol breaks the molecule down into three key fragments: the A ring, the C ring, and the side chain. This convergent approach allows for parallel synthesis of the fragments, increasing overall efficiency.

G Taxol Taxol ABC_Ring_System ABC Tricyclic Core Taxol->ABC_Ring_System Side Chain Attachment Side_Chain Side Chain Taxol->Side_Chain A_Ring_Fragment A Ring Fragment ABC_Ring_System->A_Ring_Fragment Shapiro & McMurry Coupling C_Ring_Fragment C Ring Fragment ABC_Ring_System->C_Ring_Fragment Simple_Precursors_A Simple Precursors for A A_Ring_Fragment->Simple_Precursors_A Simple_Precursors_C Simple Precursors for C C_Ring_Fragment->Simple_Precursors_C

Convergent retrosynthetic analysis of Nicolaou's Taxol synthesis.
Quantitative Data for Key Fragment Coupling in Nicolaou's Taxol Synthesis

StepTransformationReagents and ConditionsYield (%)Reference
1Shapiro Coupling of A and C ring fragmentsn-BuLi, THF, -78 °C to 0 °C82[6]
2McMurry Coupling to form the B ringTiCl₃, Zn-Cu couple, DME, reflux23[6]
Experimental Protocols

Shapiro Coupling of A and C Ring Fragments:

To a solution of the A-ring vinyl lithium species (generated from the corresponding hydrazone with n-butyllithium) in tetrahydrofuran (B95107) at -78 °C is added the C-ring aldehyde. The reaction is slowly warmed to 0 °C, and after workup, the coupled product is obtained and purified by silica (B1680970) gel chromatography.[6]

Prostaglandin F2α: The "Corey Lactone" as a Versatile Intermediate

E.J. Corey's total synthesis of prostaglandins (B1171923), reported in 1969, introduced a highly versatile and now-famous key intermediate known as the "Corey lactone" (or Corey aldehyde).[7][8] This chiral building block contains the essential stereochemical information of the prostaglandin core and has been instrumental in the synthesis of a wide variety of prostaglandins and their analogs.

Retrosynthetic Analysis of Prostaglandin F2α (Corey, 1969)

Corey's retrosynthetic strategy for Prostaglandin F2α hinges on the disconnection of the two side chains, leading back to the pivotal Corey lactone intermediate. This intermediate is then derived from a bicyclic precursor, which is assembled via a Diels-Alder reaction.

G PGF2a Prostaglandin F2α Corey_Lactone Corey Lactone PGF2a->Corey_Lactone Side Chain Additions Bicyclic_Precursor Bicyclic Precursor Corey_Lactone->Bicyclic_Precursor Baeyer-Villiger Oxidation Cyclopentadiene_Derivative Cyclopentadiene Derivative Bicyclic_Precursor->Cyclopentadiene_Derivative Diels-Alder Reaction Dienophile Dienophile Bicyclic_Precursor->Dienophile

Retrosynthetic analysis of Corey's Prostaglandin F2α synthesis.
Quantitative Data for the Synthesis of the Corey Lactone

StepTransformationReagents and ConditionsYield (%)Reference
1Diels-Alder Reaction2-chloroacrylonitrile, Cu(BF₄)₂Not specified in overview[8]
2Hydrolysis and Ketone FormationKOH, DMSO80 (for 3 steps)[8]
3Baeyer-Villiger Oxidationm-CPBA, CH₂Cl₂95[8]
4IodolactonizationKI₃, H₂O80 (for 2 steps)[8]
Experimental Protocols

Baeyer-Villiger Oxidation to form the Lactone:

To a solution of the bicyclic ketone in dichloromethane (B109758) is added m-chloroperoxybenzoic acid (m-CPBA). The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product lactone is isolated and purified by chromatography.[8]

Epothilone A: Ring-Closing Metathesis as a Key Macrolide-Forming Strategy

The total synthesis of Epothilone A, a potent microtubule stabilizer with anti-cancer activity, by Samuel Danishefsky's group in 1997, showcased the power of ring-closing metathesis (RCM) in the formation of large macrocyclic rings.[9][10] This strategy involves the synthesis of a linear precursor containing two terminal alkenes, which are then cyclized using a ruthenium-based catalyst.

Retrosynthetic Analysis of Epothilone A (Danishefsky, 1997)

Danishefsky's retrosynthesis of Epothilone A identifies the macrocyclic ester as a key disconnection point. The linear precursor is then broken down into smaller, more manageable fragments that can be synthesized stereoselectively.

G Epothilone_A Epothilone A Macrocycle_Precursor Diene Precursor for RCM Epothilone_A->Macrocycle_Precursor Ring-Closing Metathesis & Epoxidation Aldol_Fragment Aldol Fragment Macrocycle_Precursor->Aldol_Fragment Esterification Thiazole_Fragment Thiazole-containing Fragment Macrocycle_Precursor->Thiazole_Fragment Simple_Starting_Materials1 Simple Starting Materials 1 Aldol_Fragment->Simple_Starting_Materials1 Simple_Starting_Materials2 Simple Starting Materials 2 Thiazole_Fragment->Simple_Starting_Materials2

Retrosynthetic analysis of Danishefsky's Epothilone A synthesis.
Quantitative Data for the Key Ring-Closing Metathesis Step

StepTransformationReagents and ConditionsYield (%)Reference
1Ring-Closing MetathesisGrubbs' Catalyst, CH₂Cl₂, refluxNot specified in overview[10]
Experimental Protocols

Ring-Closing Metathesis for Macrolide Formation:

A solution of the linear diene precursor in dichloromethane is treated with a catalytic amount of Grubbs' catalyst. The reaction mixture is heated to reflux to effect the ring closure. After the reaction is complete, the solvent is removed, and the resulting macrocycle is purified by column chromatography.[10]

References

Navigating the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Bromo-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-bromo-4-methoxybenzaldehyde has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is collated from various studies to facilitate comparative analysis and guide future drug discovery and development efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of different amine-containing moieties to the aldehyde group allows for the fine-tuning of their anticancer potency and selectivity.

Quantitative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Schiff BaseDerivative of 5-bromo-2-hydroxybenzaldehydeMCF-7 (Breast)Not Specified[1]
Schiff BaseDerivative of 5-bromo-2-hydroxybenzaldehydeA549 (Lung)Not Specified[1]
Schiff BaseMetal complexes of bromo-substituted Schiff basesHep-G2 (Liver)2.6 ± 0.11 µg/mL (for MnL2 complex)[2]
Schiff BaseMetal complexes of bromo-substituted Schiff basesMCF-7 (Breast)3.0 ± 0.2 µg/mL (for MnL2 complex)[2]
Acetylated BromophenolNot SpecifiedK562 (Leukemia)Not Specified (induced apoptosis)[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few more hours.[3]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h add_compounds Add Test Compounds (Varying Concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h (Formazan Formation) add_mtt->incubate_3_4h add_dmso Add DMSO (Solubilize Formazan) incubate_3_4h->add_dmso read_absorbance Read Absorbance add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

The structural motif of this compound has also been exploited to develop potent antimicrobial agents. Thiosemicarbazone and Schiff base derivatives, in particular, have shown promising activity against a range of bacterial and fungal strains.[5][6]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values and zone of inhibition for selected derivatives.

Derivative ClassSpecific DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
ThiosemicarbazoneAg-thiosemicarbazone complex (T39) with 3-CH3O-Ph substituentE. coli0.018Not Specified[6]
ThiosemicarbazoneAg-thiosemicarbazone complex (T39) with 3-CH3O-Ph substituentS. aureus0.018Not Specified[6]
Thiosemicarbazone1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella typhi (ATCC 6539)64Not Specified[7]
Thiosemicarbazone1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella paratyphi A64Not Specified[7]
Schiff BaseSchiff base of 5-bromosalicylaldehyde (B98134) and 2-aminopyridineS. aureus0.625 (in DMF)-[8]
Schiff BaseSchiff base of 5-bromosalicylaldehyde and 2-aminopyridineE. coli2.5 (in DMF)-[8]
Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[8]

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microbe, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.[8]

  • Inoculation of Agar Plates: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension using a sterile swab.[8]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[8]

  • Application of Test Compound: A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.[9]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

  • Measurement: The diameter of the zone of inhibition is measured in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_procedure Assay Procedure cluster_incubation_measurement Incubation & Measurement prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Agar Plate with Microbe prep_inoculum->inoculate_plate prep_plates Prepare Agar Plates prep_plates->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compounds Add Test Compound, Positive & Negative Controls to Wells create_wells->add_compounds incubate_plates Incubate Plates add_compounds->incubate_plates measure_zones Measure Zones of Inhibition (mm) incubate_plates->measure_zones

Caption: Workflow of the agar well diffusion method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain derivatives of bromo-methoxybenzaldehyde have demonstrated significant anti-inflammatory properties. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[10]

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

Mechanism of Action:

  • LPS Stimulation: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages.

  • MAPK Activation: This binding triggers a downstream signaling cascade that leads to the phosphorylation and activation of MAPK proteins, including ERK, p38, and JNK.[12]

  • NF-κB Activation: Concurrently, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus.[10]

  • Gene Expression: In the nucleus, activated MAPKs and NF-κB promote the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).[12]

  • Inhibition by Derivatives: this compound derivatives can interfere with this cascade by inhibiting the phosphorylation of MAPKs and the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory genes.[10][11]

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_cascade MAPK Cascade TLR4->MAPK_cascade IKK IKK TLR4->IKK MAPKs p-MAPKs (ERK, p38) MAPK_cascade->MAPKs Phosphorylation IkB_NFkB IκB NF-κB (p50/p65) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB IκB Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation MAPKs_nuc p-MAPKs MAPKs->MAPKs_nuc Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Pro_inflammatory_genes Activates Transcription MAPKs_nuc->Pro_inflammatory_genes Activates Transcription Derivative This compound Derivative Derivative->MAPK_cascade Inhibits Derivative->IKK Inhibits

Caption: Inhibition of LPS-induced inflammatory signaling pathways.

Conclusion

The this compound core structure represents a promising platform for the development of novel therapeutic agents. The derivatives synthesized from this scaffold have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further explore and optimize the biological activities of this versatile class of compounds. Future research should focus on elucidating detailed structure-activity relationships, exploring novel derivatives, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

The Role of 2-Bromo-4-methoxybenzaldehyde as a Versatile Building Block in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methoxybenzaldehyde has emerged as a crucial and versatile building block in the field of medicinal chemistry. Its unique structural features, possessing both a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, provide a powerful scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide explores the application of this compound in the development of novel kinase inhibitors, particularly focusing on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potent anticancer agents. This document provides an in-depth overview of the synthetic strategies, quantitative biological data of resulting compounds, detailed experimental protocols, and a visual representation of the relevant signaling pathways and experimental workflows.

Introduction: The Strategic Importance of this compound

In the landscape of drug discovery, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical entities. This compound (CAS No: 43192-31-0) is a substituted benzaldehyde (B42025) that offers medicinal chemists a dual-functional handle for molecular elaboration.[1] The aldehyde functionality serves as a versatile precursor for the formation of various heterocyclic systems through condensation reactions, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[1]

This strategic combination of reactive sites makes this compound an ideal starting point for the construction of privileged scaffolds in medicinal chemistry, such as the pyrazolo[3,4-d]pyrimidine core. This fused heterocyclic system is a well-established pharmacophore in the development of kinase inhibitors due to its structural resemblance to the adenine (B156593) base of ATP, allowing for competitive binding to the ATP-binding site of various kinases.[2] Kinases play a pivotal role in cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern anticancer drug discovery.

This guide will specifically delve into the use of this compound in the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.

Synthetic Strategies and Applications

The primary application of this compound in the context of this guide is its role as a precursor for the synthesis of substituted pyrazolo[3,4-d]pyrimidine kinase inhibitors. The general synthetic approach involves a multi-step sequence that leverages both the aldehyde and the bromide functionalities.

A key reaction in the utilization of this compound is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester, providing a powerful method for introducing a wide range of substituents at the 2-position of the benzaldehyde ring. This modularity is highly advantageous in structure-activity relationship (SAR) studies, enabling the fine-tuning of the pharmacological properties of the final compounds.

The aldehyde group is typically utilized in a subsequent step to construct the pyrimidine (B1678525) ring of the pyrazolo[3,4-d]pyrimidine scaffold through condensation with an appropriate aminopyrazole derivative.

Case Study: Pyrazolo[3,4-d]pyrimidine-Based VEGFR-2 Inhibitors

Biological Activity and Quantitative Data

The following table summarizes the in vitro biological activity of a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potent inhibition of VEGFR-2 and their cytotoxic effects against human cancer cell lines.

Compound IDVEGFR-2 IC50 (µM)MDA-MB-468 IC50 (µM)T-47D IC50 (µM)
12a ---
12b 0.063 ± 0.0033.343 ± 0.134.792 ± 0.21
12c ---
12d ---
Staurosporine (Reference) -6.358 ± 0.244.849 ± 0.22
Sunitinib (Reference) 0.035 ± 0.012--

Data adapted from a representative study on pyrazolo[3,4-d]pyrimidine VEGFR-2 inhibitors.[4] Note: IC50 values for all compounds in the series are not publicly available.

Compound 12b emerged as a particularly potent inhibitor of VEGFR-2 with an IC50 value of 0.063 µM, comparable to the known VEGFR-2 inhibitor Sunitinib.[4] Furthermore, it exhibited significant cytotoxic activity against the MDA-MB-468 and T-47D breast cancer cell lines.[4]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key synthetic steps involved in the preparation of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, starting from this compound.

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

This protocol outlines the construction of the pyrazolo[3,4-d]pyrimidine ring system from a substituted benzaldehyde.

Materials:

  • Substituted benzaldehyde (from step 4.1) (1.0 eq)

  • 5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Solvent (e.g., ethanol)

  • Acid or base catalyst (depending on the specific reaction conditions)

Procedure:

  • Dissolve the substituted benzaldehyde and 5-amino-1H-pyrazole-4-carbonitrile in the chosen solvent in a round-bottom flask.

  • Add the catalyst to the mixture.

  • Reflux the reaction mixture for 6-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations: Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified VEGFR-2 signaling pathway, a key target for the synthesized pyrazolo[3,4-d]pyrimidine inhibitors. Activation of this pathway by VEGF binding leads to a cascade of downstream events promoting cell proliferation, survival, and angiogenesis.[3][5][6]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The diagram below outlines the general workflow from the starting material, this compound, to the synthesis and biological evaluation of the final pyrazolo[3,4-d]pyrimidine inhibitors.

Experimental_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate Substituted Benzaldehyde Suzuki->Intermediate Condensation Cyclocondensation with Aminopyrazole Intermediate->Condensation Product Pyrazolo[3,4-d]pyrimidine Derivative Condensation->Product Purification Purification & Characterization Product->Purification FinalProduct Pure Inhibitor Purification->FinalProduct BioAssay Biological Evaluation (Kinase & Cell-based Assays) FinalProduct->BioAssay Data Quantitative Data (IC50 values) BioAssay->Data

Caption: General experimental workflow.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient and modular synthesis of complex heterocyclic scaffolds, most notably the pyrazolo[3,4-d]pyrimidine core. As demonstrated, this scaffold is a cornerstone in the development of potent kinase inhibitors with significant anticancer activity, particularly against targets like VEGFR-2. The ability to readily modify the structure through reactions such as the Suzuki-Miyaura coupling provides a robust platform for optimizing potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide underscore the strategic importance of this compound in the ongoing quest for novel and effective therapeutic agents.

References

A Comprehensive Review of the Synthesis of 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its utility in medicinal chemistry and drug development is particularly noteworthy, where it is a precursor for various therapeutic agents. This technical guide provides a comprehensive literature review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Strategies

Several synthetic strategies have been reported for the preparation of this compound. The most common approaches include:

  • Direct Bromination of p-Anisaldehyde (4-Methoxybenzaldehyde): This is a straightforward approach involving the electrophilic aromatic substitution of the readily available starting material, p-anisaldehyde.

  • Synthesis from 2-Bromo-4-fluorobenzaldehyde (B1271550): This method involves a nucleophilic aromatic substitution reaction to replace the fluorine atom with a methoxy (B1213986) group.

  • Ortho-lithiation of 4-Methoxybenzaldehyde followed by Bromination: This regioselective method utilizes a directed ortho-metalation strategy to introduce the bromine atom at the C2 position.

  • Bromination of Veratraldehyde (3,4-Dimethoxybenzaldehyde): While this yields a related compound, 2-bromo-4,5-dimethoxybenzaldehyde, the methodology is highly relevant and provides insights into the bromination of activated benzaldehydes.

This guide will delve into the detailed experimental procedures for the most prominent and illustrative of these methods.

Detailed Experimental Protocols

Method 1: Synthesis from 2-Bromo-4-fluorobenzaldehyde

This two-step process begins with the preparation of the precursor 2-fluoro-4-bromobenzaldehyde, followed by a nucleophilic aromatic substitution to yield the final product.

Step 1: Synthesis of 2-Fluoro-4-bromobenzaldehyde

A solution of 1,4-dibromo-2-fluorobenzene (B72686) is subjected to a metal-halogen exchange using a Grignard reagent, followed by formylation.

Experimental Procedure:

To a solution of 1,4-dibromo-2-fluorobenzene in an appropriate solvent, isopropyl magnesium chloride is added at 0°C. The reaction mixture is stirred, and then a formyl source such as N,N-dimethylformamide (DMF) is added. After the reaction is complete, the mixture is worked up to isolate the intermediate, 2-fluoro-4-bromobenzaldehyde. The intermediate can be purified by crystallization from heptane.

Step 2: Synthesis of this compound

The intermediate, 2-fluoro-4-bromobenzaldehyde, is then reacted with a methoxide (B1231860) source to replace the fluorine atom.

Experimental Procedure:

2-Bromo-4-fluorobenzaldehyde is dissolved in a mixed solvent system of methanol (B129727) and N,N-dimethylformamide. Potassium carbonate and sodium methoxide are added to the solution. The reaction mixture is stirred, and after completion, the product is isolated by filtration and drying.[1] An alternative procedure involves reacting 2-fluoro-4-bromobenzaldehyde with methanol in the presence of potassium carbonate at 50°C.[2]

Quantitative Data:

Starting MaterialReagentsSolventTemperatureTimeYieldReference
1,4-Dibromo-2-fluorobenzeneIsopropyl magnesium chloride, DMFHeptane0°C-74% (for 2-fluoro-4-bromobenzaldehyde)[2]
2-Fluoro-4-bromobenzaldehydePotassium carbonate, Sodium methoxideMethanol, DMF---[1]
2-Fluoro-4-bromobenzaldehydePotassium carbonateMethanol50°C-57% (overall yield from 1,4-dibromo-2-fluorobenzene)[2]
Method 2: Bromination of Veratraldehyde (to 2-Bromo-4,5-dimethoxybenzaldehyde)

This method, while yielding a dimethoxy analog, provides a well-documented procedure for the bromination of a similarly activated benzaldehyde (B42025) and is therefore highly instructive.

Experimental Procedure using Bromine in Methanol:

A 30-L glass reactor is charged with 25 L of methanol, and 4.0 kg (24.07 mol) of powdered 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) is added with stirring. The mixture is heated to 30°C to ensure complete dissolution. Bromine (4.4 kg, 27.53 mol) is then added while maintaining the temperature below 40°C. The reaction mixture is stirred at this temperature for 1 hour. Following this, 9.5 L of methanol is removed by distillation under reflux. Upon cooling to 20°C, 15 L of water is added with stirring, causing the product to precipitate. The resulting slurry is filtered and washed with cold methanol (3 x 5 L). The product is dried in vacuo at 50°C.

Quantitative Data:

Starting MaterialReagentsSolventTemperatureTimeYieldReference
3,4-DimethoxybenzaldehydeBromineMethanol<40°C1 hour91.4%designer-drug.com

Experimental Procedure using KBrO₃ and HBr in Acetic Acid:

In a round-bottom flask, 10 mmol of veratraldehyde is placed. To this, 3.3 mmol of KBrO₃ and 5 mL of glacial acetic acid are added at room temperature with stirring. Then, 1 mL of 47% HBr is added dropwise. The mixture is stirred for 45 minutes. The reaction is quenched by pouring the mixture into 50 mL of ice water and stirring for 10 minutes. A solution of Na₂S₂O₃ is added until the color changes, indicating the neutralization of excess bromine.

Quantitative Data:

Starting Material (Amount)ReagentsSolventTemperatureTimeYieldReference
Veratraldehyde (1.0 g)KBrO₃, HBrGlacial Acetic AcidRoom Temperature45 min82.03%[3]

Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic methods described.

Synthesis_from_2_Bromo_4_fluorobenzaldehyde cluster_step1 Step 1: Synthesis of 2-Fluoro-4-bromobenzaldehyde cluster_step2 Step 2: Synthesis of this compound 1,4-Dibromo-2-fluorobenzene 1,4-Dibromo-2-fluorobenzene Grignard Formation Grignard Formation 1,4-Dibromo-2-fluorobenzene->Grignard Formation i-PrMgCl Formylation Formylation Grignard Formation->Formylation DMF 2-Fluoro-4-bromobenzaldehyde 2-Fluoro-4-bromobenzaldehyde Formylation->2-Fluoro-4-bromobenzaldehyde SNAr Reaction SNAr Reaction 2-Fluoro-4-bromobenzaldehyde->SNAr Reaction NaOMe, K₂CO₃, MeOH/DMF This compound This compound SNAr Reaction->this compound

Caption: Synthesis of this compound from 2-Bromo-4-fluorobenzaldehyde.

Bromination_of_Veratraldehyde Veratraldehyde Veratraldehyde Bromination Bromination Veratraldehyde->Bromination 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde Bromination->2-Bromo-4,5-dimethoxybenzaldehyde Reagents Br₂ in MeOH or KBrO₃/HBr in AcOH Reagents->Bromination

Caption: Bromination of Veratraldehyde to 2-Bromo-4,5-dimethoxybenzaldehyde.

Experimental_Workflow_Bromination cluster_workflow General Experimental Workflow for Bromination A Dissolve Starting Material B Add Brominating Agent A->B C Reaction Stirring B->C D Quenching C->D E Precipitation/Extraction D->E F Filtration E->F G Washing F->G H Drying G->H I Purification (Optional) H->I J Final Product I->J

Caption: General experimental workflow for bromination reactions.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The synthesis from 2-bromo-4-fluorobenzaldehyde offers a regioselective approach with good overall yields. Direct bromination of activated benzaldehydes, as demonstrated with veratraldehyde, provides a more direct but potentially less selective method. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

2-Bromo-4-methoxybenzaldehyde molecular weight and formula C8H7BrO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the landscape of organic synthesis. Its unique structural arrangement, featuring an aldehyde, a methoxy (B1213986) group, and a bromine atom on a benzene (B151609) ring, provides multiple reactive sites for chemical transformations. This versatility makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The aldehyde functional group readily participates in reactions such as condensations and oxidations, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to research and development.

Core Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₇BrO₂[3][4]
Molecular Weight 215.04 g/mol [3][4]
CAS Number 43192-31-0[3][4]
Appearance Solid, white to off-white or beige crystalline powder[3]
Melting Point 75-77 °C (some sources up to 80-82 °C)[3]
Boiling Point 284.30 °C
Flash Point 125.70 °C
IUPAC Name This compound[4]
Synonyms 3-Bromo-4-formylanisole, 2-bromo-p-anisaldehyde[3]
Spectroscopic Data (Predicted)

While a comprehensive, experimentally verified dataset is best obtained on a lot-specific basis, the following table outlines the expected spectroscopic characteristics based on the compound's structure and data from analogous molecules.

TechniqueExpected Peaks / Signals
¹H NMR Signals corresponding to the aldehyde proton (CHO), aromatic protons (on the benzene ring), and methoxy group protons (-OCH₃).
¹³C NMR Peaks for the carbonyl carbon (C=O), aromatic carbons (including the carbon attached to bromine), and the methoxy carbon (-OCH₃). Based on similar structures, the carbonyl carbon would appear significantly downfield.[5]
IR Spectroscopy Characteristic absorption bands for: Aldehyde C=O stretching (around 1680-1700 cm⁻¹), Aromatic C=C stretching (around 1580-1600 cm⁻¹), C-O (ether) stretching, and C-Br stretching.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 214/216, showing a characteristic M/M+2 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).[6] Key fragments would correspond to the loss of a hydrogen atom ([M-H]⁺), loss of the formyl group ([M-CHO]⁺), and the formation of the bromomethoxy-phenyl cation.

Synthesis Pathway

The synthesis of this compound can be achieved through the ortho-lithiation and subsequent bromination of a suitable precursor like p-anisaldehyde (4-methoxybenzaldehyde). This directed ortho-metalation strategy is a powerful tool for regioselective functionalization of aromatic rings.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product p_anisaldehyde p-Anisaldehyde reagents 1. n-BuLi, TMEDA, THF 2. Brominating Agent (e.g., CBr4) p_anisaldehyde->reagents Ortho-lithiation & Bromination product This compound reagents->product

Caption: General synthesis pathway for this compound.

A general procedure involves the reaction of p-methoxybenzaldehyde with n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.[1] This is followed by quenching with a bromine source to yield the final product.

Key Applications and Experimental Protocols

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules, which are often scaffolds for drug candidates.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. As an aryl bromide, this compound is an ideal substrate for this reaction, enabling the introduction of various aryl or vinyl substituents at the 2-position.

This protocol outlines a typical procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 8-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki_Workflow start 1. Add Reactants (Aryl Halide, Boronic Acid, Base) to Flame-Dried Flask inert 2. Evacuate & Backfill with Inert Gas (3x) start->inert solvents 3. Add Degassed Solvents inert->solvents catalyst 4. Add Palladium Catalyst solvents->catalyst react 5. Heat and Stir (80-110°C, 8-24h) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Cool, Quench with Water, & Extract with Organic Solvent monitor->workup purify 8. Dry, Concentrate, & Purify via Chromatography workup->purify

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.

Precautionary Measures:

  • Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed under an inert atmosphere, such as nitrogen.

Conclusion

This compound stands out as a highly functionalized and versatile building block in organic chemistry. Its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, makes it an indispensable intermediate for researchers and scientists in the pharmaceutical and materials science sectors. A thorough understanding of its properties, synthetic routes, and reaction protocols is essential for leveraging its full potential in the development of novel and complex molecular architectures. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

References

A Technical Guide to the Physicochemical Properties of 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2-Bromo-4-methoxybenzaldehyde (CAS No: 43192-31-0), a versatile intermediate compound used in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] This document outlines its key physical properties and provides standardized methodologies for their experimental determination.

Physicochemical Data

This compound is a solid, white crystalline compound at standard conditions.[1][4] Its core chemical structure consists of a methoxy-substituted benzene (B151609) ring with both an aldehyde and a bromine substituent, which provides multiple avenues for chemical transformation in synthetic chemistry.[1] The key physical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 43192-31-0[2][4][5][6]
Molecular Formula C₈H₇BrO₂[4][5][6][7]
Molecular Weight 215.04 g/mol [7]
Physical Form Solid[4]
Melting Point 75-77 °C / 80-82 °C (lit.)
Boiling Point 283.9 °C at 760 mmHg[5]

Experimental Protocols

The following sections describe standard laboratory protocols for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol is the most common method for determining the melting point of a powdered solid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the sample is crushed into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powder, forcing a small amount of the sample into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample tightly into the sealed end. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block or attached to the thermometer in a Thiele tube. The thermometer bulb and the sample should be at the same level.

  • Heating: The apparatus is heated gradually. The heating rate should be rapid initially until the temperature is about 15-20 °C below the expected melting point. The rate of heating is then slowed to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating medium.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range. This provides the melting point range (e.g., 75-77 °C).

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: A small quantity (a few milliliters) of the liquid sample (if this compound were in liquid form) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: The thermometer is inserted through a stopper into the neck of the distillation flask. The top of the thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

  • Observation and Recording: The temperature is recorded when it becomes constant. This stable temperature, observed while the vapor is condensing and dripping from the condenser, is the boiling point of the liquid at the given atmospheric pressure.

  • Pressure Correction: Since the boiling point is pressure-dependent, the recorded atmospheric pressure should be noted. If the measurement is not performed at standard pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to the standard pressure value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a compound's melting point using the capillary method.

MeltingPointWorkflow start Start prep Sample Preparation: Grind sample to a fine powder. start->prep load Capillary Loading: Pack 2-3 mm of sample into a sealed capillary tube. prep->load setup Apparatus Setup: Place capillary in melting point apparatus. load->setup heat_fast Rapid Heating: Heat quickly to ~15°C below expected melting point. setup->heat_fast heat_slow Slow Heating: Reduce rate to 1-2°C per minute. heat_fast->heat_slow observe Observation: Watch for phase transition from solid to liquid. heat_slow->observe record Record Data: Note temperature at first liquid drop and when fully melted. observe->record end End record->end

Caption: Workflow for Melting Point Determination.

References

Methodological & Application

Synthesis of 7-Methoxyquinoline Derivatives from 2-Bromo-4-methoxybenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-methoxyquinoline (B23528) derivatives, valuable scaffolds in medicinal chemistry, starting from the readily available 2-Bromo-4-methoxybenzaldehyde. The synthetic strategy involves a two-step process: a palladium-catalyzed Buchwald-Hartwig amination to introduce a primary amine, followed by a classic Friedländer annulation to construct the quinoline (B57606) core. This application note offers detailed methodologies, data presentation in structured tables, and visualizations of the experimental workflow.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The versatile nature of the quinoline scaffold makes it a privileged structure in drug discovery. The following protocol outlines a reliable method for the synthesis of substituted 7-methoxyquinolines, leveraging the Buchwald-Hartwig amination and Friedländer synthesis.

Overall Synthetic Scheme

The synthesis proceeds in two key steps as illustrated below. First, this compound undergoes a Buchwald-Hartwig amination using benzophenone (B1666685) imine as an ammonia (B1221849) equivalent, followed by hydrolysis to yield the key intermediate, 2-amino-4-methoxybenzaldehyde (B1267418). This intermediate is then subjected to a Friedländer annulation with a suitable ketone to afford the desired 7-methoxyquinoline derivative.

Synthetic Pathway Start This compound Intermediate1 2-(Benzhydrylideneamino)-4- methoxybenzaldehyde Start->Intermediate1 Buchwald-Hartwig Amination Intermediate2 2-Amino-4-methoxybenzaldehyde Intermediate1->Intermediate2 Hydrolysis Product Substituted 7-Methoxyquinoline Intermediate2->Product Friedländer Annulation Ketone Ketone (R1-CO-CH2-R2) Ketone->Product

Caption: Overall synthetic workflow from this compound to substituted 7-methoxyquinolines.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methoxybenzaldehyde (Intermediate 2)

This step is a two-part process involving the Buchwald-Hartwig amination followed by hydrolysis of the resulting imine.

Part A: Buchwald-Hartwig Amination

This procedure is adapted from established methods for the amination of aryl bromides.[1]

Materials:

  • This compound

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene (B28343)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under the inert atmosphere, add this compound (1.0 equiv) and benzophenone imine (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(Benzhydrylideneamino)-4-methoxybenzaldehyde (Intermediate 1).

Part B: Hydrolysis of the Imine

  • Dissolve the crude Intermediate 1 in tetrahydrofuran (B95107) (THF).

  • Add 2 M hydrochloric acid (HCl) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting imine is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-amino-4-methoxybenzaldehyde (Intermediate 2).

Step 2: Friedländer Annulation for the Synthesis of Substituted 7-Methoxyquinolines

The Friedländer synthesis is a versatile method for constructing the quinoline ring system from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[2][3][4][5][6] The following is a general protocol that can be adapted for various ketones.

Materials:

  • 2-Amino-4-methoxybenzaldehyde (Intermediate 2)

  • A ketone (e.g., acetone (B3395972), ethyl acetoacetate, acetylacetone)

  • Catalyst (e.g., p-toluenesulfonic acid (PTSA) or potassium hydroxide (B78521) (KOH))

  • Solvent (e.g., ethanol, toluene, or water)

Procedure (Acid-Catalyzed Example using Acetone):

  • In a round-bottom flask, dissolve 2-amino-4-methoxybenzaldehyde (1.0 equiv) in ethanol.

  • Add acetone (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the 7-methoxy-2-methylquinoline.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in this synthetic protocol. The data is based on literature values for structurally similar compounds.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₈H₇BrO₂215.04Solid
2-Amino-4-methoxybenzaldehydeC₈H₉NO₂151.16Solid
7-Methoxy-2-methylquinolineC₁₁H₁₁NO173.21Solid

Table 2: Expected Yields and Reaction Conditions

Reaction StepStarting MaterialReagentsCatalystSolventTemp (°C)Time (h)Expected Yield (%)
Buchwald-Hartwig AminationThis compoundBenzophenone imine, NaOt-BuPd₂(dba)₃ / XPhosToluene10012-2470-90
Friedländer Annulation2-Amino-4-methoxybenzaldehydeAcetonep-TSAEthanolReflux4-865-85

Table 3: Spectroscopic Data for a Representative Product: 7-Methoxy-2-methylquinoline

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)8.01 (d, 1H), 7.65 (d, 1H), 7.25 (d, 1H), 7.10 (dd, 1H), 7.05 (d, 1H), 3.90 (s, 3H), 2.70 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)160.5, 158.0, 148.5, 136.0, 128.0, 122.0, 119.0, 116.0, 107.0, 55.5, 25.0
Mass Spec (EI) m/z173 (M⁺)

Visualizations

The logical flow of the experimental work can be visualized as follows:

Experimental Workflow cluster_0 Step 1: Synthesis of 2-Amino-4-methoxybenzaldehyde cluster_1 Step 2: Friedländer Annulation A1 Setup Schlenk Flask (Pd₂(dba)₃, XPhos, NaOt-Bu) A2 Add Reactants (Starting Material, Benzophenone Imine) A1->A2 A3 Reaction at 100°C A2->A3 A4 Work-up and Extraction A3->A4 A5 Hydrolysis of Imine (THF, 2M HCl) A4->A5 A6 Purification (Column Chromatography) A5->A6 B1 Dissolve 2-Amino-4-methoxybenzaldehyde and Ketone in Solvent A6->B1 Use in next step B2 Add Catalyst (p-TSA or KOH) B1->B2 B3 Reflux Reaction B2->B3 B4 Work-up and Extraction B3->B4 B5 Purification (Column Chromatography or Recrystallization) B4->B5

Caption: Step-by-step experimental workflow for the synthesis of 7-methoxyquinoline derivatives.

This protocol provides a comprehensive guide for the synthesis of 7-methoxyquinoline derivatives. Researchers can adapt the Friedländer annulation step by using different ketones to generate a library of substituted quinolines for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: 2-Bromo-4-methoxybenzaldehyde in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Bromo-4-methoxybenzaldehyde as a versatile starting material for the synthesis of novel anticancer agents. This document includes detailed experimental protocols for the synthesis of chalcone (B49325) derivatives, a prominent class of compounds with demonstrated anticancer efficacy. Additionally, it summarizes the cytotoxic activities of structurally related compounds against various cancer cell lines and discusses their potential mechanisms of action.

Introduction

This compound is a valuable chemical intermediate in medicinal chemistry. The presence of an aldehyde group allows for its facile conversion into various molecular scaffolds, while the bromo and methoxy (B1213986) substituents on the aromatic ring provide opportunities for modulating the pharmacological properties of the resulting derivatives. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, and the methoxy group can influence the compound's lipophilicity and binding interactions with biological targets.[1]

Chalcones, a class of open-chain flavonoids, are a primary focus of anticancer agent synthesis from this compound.[2] These compounds, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[2][3] Their synthesis is typically achieved through a straightforward Claisen-Schmidt condensation.

Data Presentation

The following tables summarize the in vitro anticancer activity of representative chalcone derivatives, structurally similar to those that can be synthesized from this compound. The data is presented as IC50 values (the concentration required for 50% inhibition of cell growth).

Table 1: Anticancer Activity of Methoxy-substituted Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa (Cervical Cancer)3.20
MCF-7 (Breast Cancer)3.85
2,2′-furoyloxy-4-methoxychalconeHL-60 (Leukemia)4.9
U-937 (Leukemia)-
Diaryl ether moiety with 4-methoxy substitutionMCF-7 (Breast Cancer)3.44
HepG2 (Liver Cancer)4.64
HCT116 (Colon Cancer)6.31
2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamideHepG2 (Liver Cancer)7.17
SMMC-7721 (Liver Cancer)3.05

Note: The data presented is for structurally related compounds to illustrate the potential anticancer activity of derivatives of this compound.[4][5]

Table 2: Anticancer Activity of Other Related Compounds

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Bromophenol Derivative(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (Leukemia)8.09 (72h)[1]
Thiazole DerivativeCompound 4cMCF-7 (Breast Cancer)2.57[6]
HepG2 (Liver Cancer)7.26[6]
Quinazolinone DerivativeCompound 17Jurkat (T-cell Leukemia)< 5[7]
NB4 (Promyelocytic Leukemia)< 5[7]
Benzyloxybenzaldehyde Derivative2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[8]

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone (B1666503).

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute solution (10%)

  • Distilled water

  • Crushed ice

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.

  • Base Addition: Slowly add a solution of NaOH or KOH (2.0 eq.) in ethanol to the mixture at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Precipitation: After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Acidify the mixture with 10% HCl until a precipitate is formed.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds using the MTT assay.

Materials:

  • Synthesized compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. After 24 hours, replace the medium with fresh medium containing different concentrations of the compounds and incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product cluster_evaluation Biological Evaluation cluster_outcome Outcome This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Claisen-Schmidt Condensation Chalcone Derivative Chalcone Derivative Claisen-Schmidt Condensation->Chalcone Derivative Base (NaOH/KOH) Ethanol In vitro Cytotoxicity Assay (MTT) In vitro Cytotoxicity Assay (MTT) Chalcone Derivative->In vitro Cytotoxicity Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Chalcone Derivative->Mechanism of Action Studies Anticancer Agent Candidate Anticancer Agent Candidate In vitro Cytotoxicity Assay (MTT)->Anticancer Agent Candidate IC50 determination Mechanism of Action Studies->Anticancer Agent Candidate e.g., Apoptosis induction

Caption: Workflow for Synthesis and Evaluation of Anticancer Agents.

G Chalcone Derivative Chalcone Derivative Mitochondrial Damage Mitochondrial Damage Chalcone Derivative->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Potential Apoptotic Pathway Induced by Chalcone Derivatives.

References

2-Bromo-4-methoxybenzaldehyde: A Key Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of a variety of agrochemicals. Its unique molecular structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methoxy (B1213986) group that influences electronic properties, makes it a valuable building block for creating complex and potent active ingredients for crop protection. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, aimed at researchers, scientists, and professionals in the field of drug development and agrochemical research.

Application in Fungicide Synthesis: A Case Study

While specific, publicly available examples of commercial agrochemicals synthesized directly from this compound are limited in scientific literature, its derivatives are instrumental. For instance, structurally related bromo-methoxy benzaldehyde (B42025) derivatives are precursors to various fungicidal compounds. The functional groups present in this compound allow for its incorporation into diverse heterocyclic and aromatic scaffolds known for their fungicidal activity.

One plausible synthetic route towards a hypothetical fungicidal molecule involves a Wittig reaction to form a stilbene (B7821643) derivative, a common structural motif in natural and synthetic bioactive compounds. This is then followed by further functionalization.

Hypothetical Synthesis of a Stilbene-Based Fungicide Precursor

This section outlines a two-step synthesis of a stilbene derivative from this compound, which could serve as a key intermediate for a novel fungicide.

Step 1: Synthesis of (E)-1-Bromo-2-(4-chlorostyryl)-4-methoxybenzene

This step involves a Wittig reaction between this compound and a phosphorus ylide generated from 4-chlorobenzyltriphenylphosphonium (B8491101) chloride.

Experimental Protocol: Wittig Reaction

  • Materials:

    • This compound

    • 4-Chlorobenzyltriphenylphosphonium chloride

    • Sodium hydride (NaH) or other suitable strong base

    • Anhydrous Tetrahydrofuran (B95107) (THF)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 4-chlorobenzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension. The formation of the deep red-colored ylide indicates a successful reaction.

    • Stir the mixture at 0 °C for 1 hour.

    • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (E)-1-Bromo-2-(4-chlorostyryl)-4-methoxybenzene.

Quantitative Data (Hypothetical)

ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
(E)-1-Bromo-2-(4-chlorostyryl)-4-methoxybenzeneThis compound4-Chlorobenzyltriphenylphosphonium chloride, NaHTHF12-16 h0 °C to RT75-85

Step 2: Suzuki Coupling for Biaryl Fungicide Scaffolds

The bromine atom on the stilbene intermediate provides a handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of another aromatic or heteroaromatic ring system, a common strategy in the development of modern fungicides.

Experimental Protocol: Suzuki Coupling

  • Materials:

    • (E)-1-Bromo-2-(4-chlorostyryl)-4-methoxybenzene

    • Arylboronic acid (e.g., 3-pyridinylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Procedure:

    • In a Schlenk flask, combine (E)-1-Bromo-2-(4-chlorostyryl)-4-methoxybenzene (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final biaryl compound.

Quantitative Data (Hypothetical)

ProductStarting MaterialReagentsSolvent SystemReaction TimeTemperatureYield (%)
(E)-2-(4-Chlorostyryl)-4-methoxy-1-(pyridin-3-yl)benzene(E)-1-Bromo-2-(4-chlorostyryl)-4-methoxybenzene3-Pyridinylboronic acid, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/Water8-12 h90 °C70-80

Synthesis of the Precursor: this compound

The starting material itself can be synthesized from p-anisaldehyde through a directed ortho-metalation-bromination sequence.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound from p-methoxybenzaldehyde is as follows: n-Butyl lithium (n-BuLi, 1 equiv) is slowly added dropwise to an anhydrous tetrahydrofuran (THF) solution of trimethylethylenediamine (TMEDA, 1.1 equiv) under stirring at -20 °C.[1] After 15 minutes, p-methoxybenzaldehyde (1 eq) is added and stirring is continued for another 15 minutes, followed by the dropwise addition of n-butyllithium (n-BuLi, 3 eq).[1] The reaction mixture is stirred at 0 °C for 20 hours.[1] A 10% aqueous hydrochloric acid solution is then added, and the product is extracted with dichloromethane.[1] The combined organic extracts are washed sequentially with saturated aqueous sodium thiosulfate, water, and brine.[1] The organic phase is dried with anhydrous magnesium sulfate (MgSO₄) and concentrated under vacuum.[1] The residue is purified by silica gel column chromatography (eluent: heptane/ethyl acetate, 9:1) to afford the target compound as a white solid.[1]

Quantitative Data

ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
This compoundp-Methoxybenzaldehyden-BuLi, TMEDA, 1,2-DibromoethaneTHF20 h-20 °C to 0 °C~25%

¹H-NMR Data (DMSO-D₆): δ 3.89 (3H, s), 7.13 (1H, dd, J=8.7, 2.4 Hz), 7.35 (1H, d, J=2.4 Hz), 7.83 (1H, d, J=8.7 Hz), 10.10 (1H, s) ppm.[1]

Diagrams

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_agrochemical Agrochemical Synthesis p_anisaldehyde p-Anisaldehyde intermediate Directed Ortho-metalation p_anisaldehyde->intermediate n-BuLi, TMEDA product This compound intermediate->product 1,2-Dibromoethane start This compound wittig Wittig Reaction start->wittig Phosphorus Ylide stilbene Stilbene Intermediate wittig->stilbene suzuki Suzuki Coupling stilbene->suzuki Arylboronic Acid, Pd catalyst agrochem Potential Agrochemical suzuki->agrochem

Caption: General workflow for the synthesis of a potential agrochemical from p-anisaldehyde.

Wittig_Reaction aldehyde This compound betaine Betaine Intermediate aldehyde->betaine ylide Phosphorus Ylide (from 4-Chlorobenzyl- triphenylphosphonium chloride) ylide->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane stilbene (E)-1-Bromo-2-(4-chlorostyryl) -4-methoxybenzene oxaphosphetane->stilbene tppo Triphenylphosphine oxide oxaphosphetane->tppo

Caption: Mechanism of the Wittig reaction for the synthesis of the stilbene intermediate.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product stilbene Stilbene-Br stilbene->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Bromination of 4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 3-bromo-4-methoxybenzaldehyde (B45424) via the electrophilic aromatic bromination of 4-methoxybenzaldehyde (B44291). This reaction is a fundamental transformation in organic synthesis, yielding a versatile intermediate used in the preparation of various pharmaceutical and biologically active molecules.

Introduction

The bromination of 4-methoxybenzaldehyde is a classic example of an electrophilic aromatic substitution reaction. The methoxy (B1213986) group (-OCH₃) is a strongly activating ortho-, para-directing group, while the aldehyde group (-CHO) is a deactivating meta-directing group. Due to the powerful activating and directing effect of the methoxy group, the incoming electrophile (bromine) is predominantly directed to the position ortho to the methoxy group and meta to the aldehyde group, yielding 3-bromo-4-methoxybenzaldehyde as the major product. This protocol details a common and effective method for this transformation using molecular bromine in glacial acetic acid.

Key Reaction Parameters

The successful synthesis of 3-bromo-4-methoxybenzaldehyde relies on the careful control of several key parameters:

  • Stoichiometry: A slight excess or equimolar amount of the brominating agent is typically used to ensure complete conversion of the starting material while minimizing over-bromination.

  • Solvent: Glacial acetic acid is a common solvent for this reaction as it readily dissolves the starting material and facilitates the polarization of the bromine molecule, enhancing its electrophilicity.

  • Temperature: The reaction is typically carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

  • Reaction Time: The reaction progress should be monitored, typically by thin-layer chromatography (TLC), to determine the point of completion.

Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzaldehyde

This protocol is adapted from established procedures for the bromination of activated aromatic compounds.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Apparatus for thin-layer chromatography (TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Addition of Bromine: Cool the solution in an ice bath. In a dropping funnel, prepare a solution of bromine (1.0 - 1.1 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 4-methoxybenzaldehyde over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water. The crude product may precipitate as a solid.

  • Quenching: If the solution remains colored due to excess bromine, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or heptane, to yield pure 3-bromo-4-methoxybenzaldehyde as a crystalline solid.

Data Presentation

Table 1: Physical and Spectroscopic Data of Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-MethoxybenzaldehydeC₈H₈O₂136.15-1Colorless to pale yellow liquid
3-Bromo-4-methoxybenzaldehydeC₈H₇BrO₂215.0451-54White to off-white crystalline solid

Table 2: Representative Reaction Data

Starting MaterialBrominating AgentSolventReaction Time (h)Yield (%)Reference
4-Methoxyphenylacetic acidBromineAcetic Acid184[1]
3,4-DimethoxybenzaldehydeKBrO₃/HBrAcetic Acid0.7582

Note: The yields provided are for structurally similar compounds and serve as a reference. The actual yield for the bromination of 4-methoxybenzaldehyde may vary depending on the specific reaction conditions.

Mandatory Visualizations

Reaction Signaling Pathway

The bromination of 4-methoxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism.

EAS_Mechanism cluster_step1 Step 1: Generation of the Electrophile cluster_step2 Step 2: Nucleophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Restoration of Aromaticity Br2 Br-Br Electrophile δ+Br-Brδ- or Br⁺ Br2->Electrophile Polarization LewisAcid FeBr₃ (optional catalyst) LewisAcid->Br2 SigmaComplex Arenium Ion Intermediate (Resonance Stabilized) Electrophile->SigmaComplex AromaticRing 4-Methoxybenzaldehyde AromaticRing->SigmaComplex Attack on Br⁺ Product 3-Bromo-4-methoxybenzaldehyde SigmaComplex->Product Loss of H⁺ H_plus H⁺ Base Base (e.g., Br⁻, H₂O) Base->H_plus Abstracts Proton

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-bromo-4-methoxybenzaldehyde.

experimental_workflow start Start dissolve Dissolve 4-methoxybenzaldehyde in glacial acetic acid start->dissolve cool Cool solution in ice bath dissolve->cool add_br2 Add Br₂ in acetic acid dropwise cool->add_br2 react Stir at room temperature add_br2->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Pour into ice water monitor->workup Reaction Complete quench Quench with Na₂S₂O₃ (if needed) workup->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate crude_product Crude Product evaporate->crude_product recrystallize Recrystallize crude_product->recrystallize pure_product Pure 3-Bromo-4-methoxybenzaldehyde recrystallize->pure_product end End pure_product->end

References

Application Notes & Protocols: Asymmetric Synthesis of Sulfamidate and Lactam with 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of a chiral sulfamidate and a chiral β-lactam utilizing 2-Bromo-4-methoxybenzaldehyde as a key starting material. The protocols are based on established organocatalytic and cycloaddition methodologies, offering a robust pathway to enantiomerically enriched heterocyclic compounds.

I. Asymmetric Synthesis of a Chiral Sulfamidate

This protocol outlines a two-step process for the synthesis of a chiral sulfamidate. The first step involves the formation of an N-sulfonyl imine from this compound, which then undergoes an organocatalyzed asymmetric aza-Henry reaction to yield the target sulfamidate.

Experimental Workflow:

A 2-Bromo-4-methoxy- benzaldehyde C Imine Formation (Dehydrative Condensation) A->C B Methanesulfonamide (B31651) B->C D N-sulfonyl Imine Intermediate C->D Ti(OEt)4, THF F Organocatalyzed Aza-Henry Reaction D->F E Nitromethane (B149229) E->F G Chiral Sulfamidate Product F->G Chiral Bifunctional Thiourea (B124793) Catalyst

Caption: Workflow for the asymmetric synthesis of a chiral sulfamidate.

A. Protocol: Synthesis of N-(2-Bromo-4-methoxybenzylidene)methanesulfonamide

This procedure details the formation of the N-sulfonyl imine intermediate.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 46.5 mmol, 1.0 equiv.) and methanesulfonamide (4.42 g, 46.5 mmol, 1.0 equiv.).

  • Solvent and Catalyst Addition: Add anhydrous tetrahydrofuran (B95107) (THF, 100 mL) to the flask. To this suspension, add tetraethoxytitanium(IV) (Ti(OEt)4, 12.7 g, 55.8 mmol, 1.2 equiv.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the N-sulfonyl imine as a white solid.

B. Protocol: Asymmetric aza-Henry Reaction

This protocol describes the enantioselective addition of nitromethane to the N-sulfonyl imine.

  • Reaction Setup: In a dry 50 mL vial, dissolve the N-(2-Bromo-4-methoxybenzylidene)methanesulfonamide (1.0 g, 3.42 mmol, 1.0 equiv.) and a chiral bifunctional thiourea catalyst (e.g., Takemoto's catalyst, 0.1 equiv.) in anhydrous toluene (B28343) (17 mL).

  • Reagent Addition: Add nitromethane (0.42 g, 6.84 mmol, 2.0 equiv.) to the solution.

  • Reaction Execution: Stir the reaction mixture at -20 °C for 48-72 hours. Monitor the reaction for the consumption of the imine by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture directly under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral β-nitro sulfamidate.

Compound Yield (%) Enantiomeric Excess (ee, %)
N-sulfonyl Imine Intermediate85-95N/A
Chiral β-nitro Sulfamidate70-8590-97

II. Asymmetric Synthesis of a Chiral β-Lactam

This section details a two-step synthesis of a chiral β-lactam via a Staudinger [2+2] cycloaddition. An imine is first synthesized from this compound and a chiral amine, which then reacts with a ketene (B1206846) generated in situ.

Experimental Workflow:

A 2-Bromo-4-methoxy- benzaldehyde C Chiral Imine Formation A->C B (R)-p-Toluenesulfinamide B->C D Chiral N-sulfinyl Imine Intermediate C->D Ti(OEt)4, THF F Staudinger [2+2] Cycloaddition D->F E Acetoxyacetyl chloride E->F Et3N, CH2Cl2 G Chiral β-Lactam Product F->G -78 °C to rt

Caption: Workflow for the asymmetric synthesis of a chiral β-lactam.

A. Protocol: Synthesis of (R,E)-N-(2-Bromo-4-methoxybenzylidene)-4-methylbenzenesulfinamide

This procedure details the formation of the chiral N-sulfinyl imine intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 23.2 mmol, 1.0 equiv.) and (R)-p-toluenesulfinamide (3.6 g, 23.2 mmol, 1.0 equiv.) in anhydrous THF (100 mL).

  • Dehydrating Agent: To the solution, add Ti(OEt)4 (10.6 g, 46.4 mmol, 2.0 equiv.) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite and wash the filter cake with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is purified by flash chromatography (hexane/ethyl acetate gradient) to give the chiral N-sulfinyl imine.

B. Protocol: Asymmetric Staudinger [2+2] Cycloaddition

This protocol describes the diastereoselective cycloaddition to form the β-lactam ring.

  • Reaction Setup: Dissolve the chiral N-sulfinyl imine (1.0 g, 2.82 mmol, 1.0 equiv.) in anhydrous dichloromethane (B109758) (30 mL) in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.

  • Reagent Addition: Add triethylamine (B128534) (Et3N) (0.57 g, 5.64 mmol, 2.0 equiv.). Then, add a solution of acetoxyacetyl chloride (0.46 g, 3.38 mmol, 1.2 equiv.) in anhydrous dichloromethane (10 mL) dropwise over 30 minutes.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired chiral β-lactam.

Compound Yield (%) Diastereomeric Ratio (d.r.)
Chiral N-sulfinyl Imine Intermediate80-90N/A
Chiral β-Lactam65-75>95:5

Disclaimer: These protocols are proposed synthetic routes based on established chemical principles. Actual yields and stereoselectivities may vary and optimization of reaction conditions may be required.

Use of 2-Bromo-4-methoxybenzaldehyde in the total synthesis of natural products like (±)-codeine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-01

Introduction

The morphinan (B1239233) class of alkaloids, which includes morphine and its methyl ether, codeine, represents a significant scaffold in medicinal chemistry, primarily due to their potent analgesic properties. The total synthesis of these complex natural products has been a long-standing challenge and a benchmark for the development of new synthetic methodologies. A key starting material in several elegant and efficient synthetic routes is a substituted benzaldehyde, which ultimately forms the aromatic ring of the morphinan core. While the user specified 2-Bromo-4-methoxybenzaldehyde, a closely related and strategically more important precursor, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) (2-bromovanillin) , has been successfully employed in the enantioselective total synthesis of (-)-codeine. This application note will detail the use of this key starting material in the renowned Trost synthesis of (-)-codeine, providing comprehensive experimental protocols and quantitative data for researchers in organic synthesis and drug development.

Principle of the Synthesis

The Trost synthesis of (-)-codeine is a convergent and highly stereoselective approach that relies on a few key transformations to construct the pentacyclic core of the molecule. The synthesis commences with the coupling of 2-bromo-3-hydroxy-4-methoxybenzaldehyde with a chiral cyclohexene (B86901) derivative. The key steps that follow include:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This reaction establishes the crucial stereocenter that dictates the absolute configuration of the final product.

  • Heck Vinylation: This intramolecular cyclization reaction is used to form one of the carbocyclic rings of the morphinan skeleton.

  • Visible Light-Promoted Hydroamination: A modern and efficient method to construct the final nitrogen-containing ring, completing the pentacyclic framework of codeine.

This synthetic strategy showcases the power of transition metal catalysis in the construction of complex molecular architectures.[1][2]

Experimental Data Summary

The following tables summarize the quantitative data for the key reactions in the total synthesis of (-)-codeine starting from a derivative of this compound.

Table 1: Synthesis of Key Intermediate via Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

StepReactantsReagents and ConditionsProductYield (%)Reference
12-Bromo-3-hydroxy-4-methoxybenzaldehyde, (1S,6R)-Methyl 6-hydroxycyclohex-1-ene-1-carboxylate1. Pd₂(dba)₃, (S,S)-L1 , Cs₂CO₃, CH₂Cl₂2. TMSCHN₂, MeOH, Benzene (B151609)Aryl ether intermediate88[1][3]

L1 : (1S,2S)-N,N'-Bis(2-(diphenylphosphino)-1-naphthoyl)cyclohexane-1,2-diamine

Table 2: Key Transformations to (-)-Codeine

StepStarting MaterialKey Reagents and ConditionsProductYield (%)Reference
2Aryl ether intermediate1. DIBAL-H2. TrocCl, PyridineTroc-protected alcohol95[3]
3Troc-protected alcohol1. (COCl)₂ DMSO, Et₃N2. Ph₃P=CH₂, THFDiene intermediate92[3]
4Diene intermediatePd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN, 80 °CTetracyclic intermediate85[1][3]
5Tetracyclic intermediateHg(TFA)₂, NaBH₄, O₂, hv (visible light)(-)-Codeine65[1][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (2-Bromovanillin)

This protocol describes the bromination of vanillin (B372448), a common and inexpensive starting material, to produce the key aromatic precursor.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Bromine (Br₂)

  • Acetic acid

  • Sodium acetate (B1210297)

Procedure:

  • Dissolve vanillin in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Add sodium acetate to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from aqueous ethanol (B145695) to afford pure 2-bromo-3-hydroxy-4-methoxybenzaldehyde.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Materials:

  • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

  • (1S,6R)-Methyl 6-hydroxycyclohex-1-ene-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (1S,2S)-N,N'-Bis(2-(diphenylphosphino)-1-naphthoyl)cyclohexane-1,2-diamine (L1 )

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • (Trimethylsilyl)diazomethane (TMSCHN₂)

  • Methanol (MeOH)

  • Benzene

Procedure:

  • To a solution of 2-bromo-3-hydroxy-4-methoxybenzaldehyde and (1S,6R)-methyl 6-hydroxycyclohex-1-ene-1-carboxylate in CH₂Cl₂, add Pd₂(dba)₃ and the chiral ligand L1 .

  • Add cesium carbonate to the mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Dissolve the resulting phenol (B47542) in a mixture of benzene and methanol.

  • Add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes dropwise until a persistent yellow color is observed.

  • Quench the excess TMSCHN₂ by adding a few drops of acetic acid.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the aryl ether intermediate.[3]

Protocol 3: Intramolecular Heck Vinylation

Materials:

  • Diene intermediate (from Protocol 2 product after functional group manipulations)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a sealed tube, dissolve the diene intermediate in acetonitrile.

  • Add triethylamine, tri(o-tolyl)phosphine, and palladium(II) acetate to the solution.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the tetracyclic intermediate.[1][3]

Protocol 4: Visible Light-Promoted Hydroamination

Materials:

Procedure:

  • Dissolve the tetracyclic intermediate in a suitable solvent (e.g., THF/H₂O).

  • Add Hg(TFA)₂ to the solution and stir at room temperature.

  • After a short period, add a basic aqueous solution of NaBH₄.

  • Bubble oxygen through the solution while irradiating with a visible light lamp.

  • Continue the reaction until the starting material is consumed (monitored by TLC).

  • Perform an appropriate work-up and purify the crude product by flash column chromatography to afford (-)-codeine.[1][3]

Visualization of Synthetic Pathway and Workflow

The following diagrams illustrate the overall synthetic strategy and the experimental workflow for the total synthesis of (-)-codeine.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product Vanillin Vanillin Bromination Bromination Vanillin->Bromination Br₂, AcOH Cyclohexene_derivative (1S,6R)-Methyl 6-hydroxycyclohex -1-ene-1-carboxylate AAA Pd-Catalyzed Asymmetric Allylic Alkylation Cyclohexene_derivative->AAA Bromination->AAA 2-Bromovanillin FGM1 Functional Group Manipulations AAA->FGM1 Aryl ether intermediate Heck Intramolecular Heck Vinylation FGM1->Heck Diene intermediate Hydroamination Visible Light-Promoted Hydroamination Heck->Hydroamination Tetracyclic intermediate Codeine (-)-Codeine Hydroamination->Codeine

Caption: Overall synthetic pathway to (-)-codeine.

G cluster_workflow Experimental Workflow Start Start Reaction_Setup Reaction Setup: Reactants, Solvent, Catalyst Start->Reaction_Setup Reaction Reaction under Controlled Conditions Reaction_Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a synthetic step.

References

Application Note: A Scalable Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4,5-dimethoxybenzaldehyde (B182550) is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The selective bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) at the 2-position is a critical transformation that requires robust and scalable conditions to ensure high yield and purity. This application note details two effective protocols for the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde, suitable for laboratory and large-scale production. The primary protocol utilizes bromine in methanol (B129727), a method that has been successfully scaled to 100 kg quantities with consistent yields of 90-92%.[1] An alternative, safer procedure employing potassium bromate (B103136) (KBrO3) as an in-situ source of bromine is also presented, offering a viable option for environments where the handling of liquid bromine is a concern.[2][3]

Reaction Scheme

Veratraldehyde Veratraldehyde Reaction Bromination Veratraldehyde->Reaction Brominating_Agent Brominating Agent Brominating_Agent->Reaction Solvent Solvent Solvent->Reaction Product 2-Bromo-4,5-dimethoxybenzaldehyde Reaction->Product

Caption: General reaction scheme for the bromination of veratraldehyde.

Summary of Synthetic Protocols

Two primary methods for the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde are outlined below. Protocol 1 describes a large-scale-proven method using liquid bromine, while Protocol 2 offers an alternative using an in-situ bromine source.

ParameterProtocol 1: Bromine in MethanolProtocol 2: KBrO3/HBr in Acetic Acid
Starting Material VeratraldehydeVeratraldehyde
Brominating Agent Bromine (Br₂)Potassium Bromate (KBrO₃) / Hydrobromic Acid (HBr)
Solvent MethanolGlacial Acetic Acid
Reported Yield 90-92%[1]Up to 82.03% (at 1.0g scale)[2][3]
Scale Up to 100 kg[1]Gram-scale (0.5g - 3.0g)[2][3]
Key Advantages High and consistent yields at large scale.Avoids direct handling of liquid bromine.
Product Purity <1% of 6-bromo isomer[1]Characterized by TLC, FTIR, GC-MS[2][3]
Melting Point 143-146 °C[1]142-144 °C[2][3]

Experimental Protocols

Protocol 1: Scale-up Synthesis using Bromine in Methanol

This protocol is adapted from a procedure that has been successfully scaled up to 100 kg quantities.[1]

Materials and Equipment:

  • 30 L glass reactor (or appropriately sized reaction vessel)

  • Stirrer

  • Heating/cooling system

  • Distillation setup

  • Pressure filter

  • Vacuum oven

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Methanol

  • Bromine

  • Water

Procedure:

  • Charge the reactor with 25 L of methanol.

  • With stirring, add 4.0 kg (24.07 mol) of mill-powdered veratraldehyde. A slight temperature drop of 5-8 °C may be observed.

  • Rinse the addition funnel or port with 2 L of methanol.

  • If necessary, gently heat the mixture to 30 °C to ensure complete dissolution of the starting material.

  • Cool the reaction mixture and add 4.4 kg (27.53 mol) of bromine at a rate that maintains the internal temperature below 40 °C.

  • After the addition is complete, continue stirring at this temperature for 1 hour.

  • Heat the reaction mixture to reflux and distill off approximately 9.5 L of methanol. The product may begin to precipitate during this step.

  • Cool the mixture to 20 °C.

  • Add 15 L of water with stirring to precipitate the product fully.

  • Filter the resulting slurry using a pressure filter.

  • Wash the collected solid with cold methanol (3 x 5 L).

  • Dry the product in a vacuum oven at 50 °C and 40 mbar for 18-24 hours.

Expected Yield: 5.4 kg (91.4%) of colorless to slightly yellowish 2-bromo-4,5-dimethoxybenzaldehyde.[1]

Protocol 2: Synthesis using KBrO₃ and HBr

This protocol provides a safer alternative to using liquid bromine, with the brominating agent generated in situ.[2]

Materials and Equipment:

  • Round bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Veratraldehyde

  • Potassium Bromate (KBrO₃)

  • Glacial Acetic Acid

  • Hydrobromic Acid (HBr, 47%)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Ice water

Procedure:

  • To a round bottom flask, add veratraldehyde (10 mmol, 1.66 g).

  • Add potassium bromate (3.3 mmol, 0.55 g) and 5 mL of glacial acetic acid.

  • Stir the mixture at room temperature.

  • Slowly add 1 mL of 47% hydrobromic acid dropwise.

  • Continue stirring for 45 minutes, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

  • Add a solution of sodium thiosulfate until the color of the mixture changes, indicating the quenching of excess bromine.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water.

  • Dry the product.

Expected Yield: The reported yield at a 1.0 g scale of veratraldehyde is 82.03%.[2][3]

Experimental Workflow Diagram

cluster_prep Reaction Preparation cluster_reaction Bromination cluster_workup Work-up & Isolation cluster_final Final Product A Charge Reactor with Methanol B Add Veratraldehyde A->B C Dissolve at 30°C B->C D Add Bromine (<40°C) C->D E Stir for 1 hour D->E F Distill Methanol E->F G Cool to 20°C F->G H Add Water G->H I Filter Slurry H->I J Wash with Cold Methanol I->J K Dry in Vacuum Oven J->K L 2-Bromo-4,5-dimethoxybenzaldehyde K->L

Caption: Workflow for the scale-up synthesis of 2-bromo-4,5-dimethoxybenzaldehyde.

Safety Considerations

Bromine is a highly corrosive, toxic, and volatile substance that can cause severe burns upon contact and is fatal if inhaled.[4] All manipulations involving liquid bromine must be conducted in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[5][6] A solution of sodium thiosulfate or sodium carbonate should be readily available to neutralize any spills.[4][6] The reaction between bromine and methanol can be exothermic; therefore, controlled addition and adequate cooling are crucial, especially on a large scale.[1]

For the alternative protocol, while it avoids liquid bromine, hydrobromic acid is corrosive, and potassium bromate is a strong oxidizing agent. Standard laboratory safety precautions should be followed.

Conclusion

The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde can be efficiently and safely performed on a large scale. The protocol utilizing bromine in methanol offers high yields and has been proven at an industrial scale. For laboratories not equipped to handle large quantities of liquid bromine, the in-situ generation method using KBrO₃ and HBr provides a suitable alternative. Careful attention to safety protocols is paramount for both methods.

References

Application Notes and Protocols: The Role of 2-Bromo-4-methoxybenzaldehyde in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a critical building block in the field of materials science. Its unique combination of a reactive aldehyde group and a bromine atom on a methoxy-substituted benzene (B151609) ring allows for its participation in a wide array of organic reactions. These functionalities are particularly amenable to the construction of complex organic molecules with tailored electronic, optical, and biological properties. The aldehyde group readily undergoes condensation reactions, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity makes this compound an invaluable precursor for the synthesis of functional materials, including conjugated polymers for organic light-emitting diodes (OLEDs), liquid crystals, and specialized organic molecules with potential applications in drug development and materials science.

These application notes provide a detailed overview of the utility of this compound in the synthesis of a bis-benzaldehyde, a key intermediate for the preparation of bichalcones, which are molecules of interest for their potential cytotoxic activities against cancer cell lines. The protocols and data presented are derived from established synthetic methodologies, offering researchers and scientists a practical guide for the utilization of this compound in the development of novel materials.

Application: Synthesis of 4,4'-Dimethoxy-2,3'-bisbenzaldehyde via Suzuki-Miyaura Coupling

A significant application of this compound in materials science is its use as a key reactant in the Suzuki-Miyaura cross-coupling reaction to synthesize larger, more complex aromatic structures. One such example is the synthesis of 4,4'-Dimethoxy-2,3'-bisbenzaldehyde. This reaction demonstrates the formation of a C-C bond between this compound and another functionalized benzene ring, creating a biaryl system with aldehyde functionalities that can be further modified.

Quantitative Data Summary

The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling reaction between this compound and 5-formyl-2-methoxyphenylboronic acid to yield 4,4'-Dimethoxy-2,3'-bisbenzaldehyde.[1]

ParameterValue
Reactant 1 This compound
Reactant 2 5-formyl-2-methoxyphenylboronic acid
Catalyst PdCl₂(dppf)
Base NaOH (2.5 M aqueous solution)
Solvent Tetrahydrofuran (B95107) (THF)
Reactant 1 Equiv. 1
Reactant 2 Equiv. 1.4
Base Equiv. 3
Catalyst Loading (mol%) 0.2
Reaction Time 50 minutes
Temperature Reflux
Isolated Yield (%) 48

Experimental Protocols

Synthesis of 4,4'-Dimethoxy-2,3'-bisbenzaldehyde[1]

This protocol details the procedure for the Suzuki-Miyaura coupling reaction to synthesize 4,4'-Dimethoxy-2,3'-bisbenzaldehyde from this compound.

Materials:

  • This compound

  • 5-formyl-2-methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., cyclohexane, ethyl acetate)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and 5-formyl-2-methoxyphenylboronic acid (1.4 equivalents).

  • Add the palladium catalyst, PdCl₂(dppf) (0.2 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous tetrahydrofuran (THF) to the flask via syringe to dissolve the reactants.

  • Add a 2.5 M aqueous solution of sodium hydroxide (3.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir vigorously for 50 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4,4'-Dimethoxy-2,3'-bisbenzaldehyde.

Visualizations

Reaction Workflow for the Synthesis of 4,4'-Dimethoxy-2,3'-bisbenzaldehyde

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction for the synthesis of the target bisbenzaldehyde.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions Reactant1 2-Bromo-4-methoxy- benzaldehyde Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 5-formyl-2-methoxy- phenylboronic acid Reactant2->Reaction Catalyst PdCl₂(dppf) Catalyst->Reaction Base NaOH (aq) Base->Reaction Solvent THF Solvent->Reaction Heat Reflux, 50 min Heat->Reaction Workup Workup & Purification Reaction->Workup Product 4,4'-Dimethoxy-2,3'- bisbenzaldehyde Workup->Product

Caption: Suzuki-Miyaura Coupling Workflow.

References

Synthesis of Galanthamine: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of galanthamine (B1674398), a reversible, competitive acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease. The described synthetic route utilizes 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) as a key starting material, employing a biomimetic approach that leverages a laccase/TEMPO-mediated oxidative coupling as the pivotal step. This chemoenzymatic method offers a greener alternative to traditional methods that often rely on stoichiometric heavy metal oxidants.

Introduction

Galanthamine is a tetracyclic alkaloid that was first isolated from the bulbs of Galanthus woronowii. Due to its therapeutic importance and relatively low natural abundance, numerous total syntheses have been developed. The following protocol is based on a biomimetic synthesis that mimics the key oxidative phenol (B47542) coupling step observed in the natural biosynthetic pathway. This approach begins with the commercially available 2-bromo-5-hydroxy-4-methoxybenzaldehyde and proceeds through the key intermediate, N-formyl-2-bromo-O-methylnorbelladine.

Overall Synthetic Scheme

The synthesis of galanthamine from 2-bromo-5-hydroxy-4-methoxybenzaldehyde can be summarized in the following multi-step process:

  • Reductive Amination: Coupling of 2-bromo-5-hydroxy-4-methoxybenzaldehyde with tyramine (B21549).

  • Formylation: Protection of the secondary amine to form N-formyl-2-bromo-O-methylnorbelladine.

  • Laccase/TEMPO-Mediated Oxidative Coupling: Intramolecular cyclization to form a spirocyclohexadienone intermediate.

  • DBU-Catalyzed Cyclization: Intramolecular Michael addition to form the tetracyclic core.

  • Diastereoselective Reduction and Demethylation/Debromination: Final steps to yield galanthamine.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including reaction yields and key reagent quantities.

StepStarting MaterialKey ReagentsProductYield (%)Reference
12-Bromo-5-hydroxy-4-methoxybenzaldehydeTyramine, NaBH₄, MeOH2-bromo-4-methoxy-5-((4-(2-aminoethyl)phenoxy)methyl)phenol95[1]
2Intermediate from Step 1Ethyl formate (B1220265), DMFN-formyl-2-bromo-O-methylnorbelladine92[1]
3N-formyl-2-bromo-O-methylnorbelladineLaccase (Trametes versicolor), TEMPO, O₂, 1,4-dioxane (B91453)/sodium acetate (B1210297) bufferSpirocyclohexadienonic intermediate~65[1][2]
4Spirocyclohexadienonic intermediateDBU, CH₂Cl₂N-formyl-1-bromo-narwedine91[2]
5N-formyl-1-bromo-narwedineL-selectride, THF; then LiAlH₄, THFGalanthamine61[2][3]

Experimental Protocols

Step 1: Synthesis of 2-bromo-4-methoxy-5-((4-(2-aminoethyl)phenoxy)methyl)phenol

This step involves the reductive amination of 2-bromo-5-hydroxy-4-methoxybenzaldehyde with tyramine.

Materials:

Procedure: [1]

  • Dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add tyramine (1.05 eq) to the solution and stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Continue stirring for an additional 1 hour at room temperature.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of N-formyl-2-bromo-O-methylnorbelladine

The secondary amine from the previous step is formylated to yield the key precursor for the oxidative coupling.

Materials:

  • Product from Step 1

  • Ethyl formate

  • N,N-Dimethylformamide (DMF)

  • Heating mantle or oil bath

Procedure: [1]

  • Dissolve the product from Step 1 (1.0 eq) in DMF in a round-bottom flask.

  • Add ethyl formate (excess, e.g., 10 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 3: Laccase/TEMPO-Mediated Oxidative Coupling

This crucial step employs a laccase enzyme and a TEMPO mediator to achieve an intramolecular oxidative radical coupling.

Materials:

  • N-formyl-2-bromo-O-methylnorbelladine (from Step 2)

  • Laccase from Trametes versicolor

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • 1,4-Dioxane

  • Sodium acetate buffer (0.5 M, pH 4.5)

  • Air supply (or exposure to ambient air)

Procedure: [2]

  • Dissolve N-formyl-2-bromo-O-methylnorbelladine (1.0 mmol) in a mixture of 1,4-dioxane (5 mL) and sodium acetate buffer (20 mL).

  • Add laccase (1000 U/mmol) and TEMPO (0.6 eq) to the solution.

  • Stir the mixture vigorously at 25 °C for 3 hours, ensuring good exposure to air.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude spirocyclohexadienonic intermediate.

  • Purify the product by column chromatography.

Step 4: DBU-Catalyzed Intramolecular Cyclization

The spirocyclohexadienone intermediate undergoes an intramolecular Michael addition catalyzed by a non-nucleophilic base.

Materials:

  • Spirocyclohexadienonic intermediate (from Step 3)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂)

Procedure: [2]

  • Dissolve the spirocyclohexadienonic intermediate (1.0 eq) in dichloromethane.

  • Add DBU (1.5 eq) to the solution at 0 °C.

  • Stir the reaction mixture at 0 °C until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into a dilute acid solution (e.g., 0.5 M HCl) to quench the reaction.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-formyl-1-bromo-narwedine by column chromatography using a chloroform/methanol gradient.

Step 5: Synthesis of Galanthamine

The final step involves a two-stage reduction of the enone and the formyl group.

Materials:

  • N-formyl-1-bromo-narwedine (from Step 4)

  • L-selectride (1.0 M solution in THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure: [2][3]

  • Reduction of the enone:

    • Dissolve N-formyl-1-bromo-narwedine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add L-selectride (1.2 eq) via syringe.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol.

  • Reduction of the formyl group and debromination:

    • To the same reaction mixture, add LiAlH₄ (3.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford galanthamine.

Visualizations

Synthetic Pathway of Galanthamine

Galanthamine_Synthesis A 2-Bromo-5-hydroxy-4- methoxybenzaldehyde C Intermediate III A->C NaBH4, MeOH (95%) B Tyramine B->C D N-formyl-2-bromo- O-methylnorbelladine C->D Ethyl Formate, DMF (92%) E Spirocyclohexadienonic Intermediate D->E Laccase, TEMPO, O2 (~65%) F N-formyl-1-bromo- narwedine E->F DBU, CH2Cl2 (91%) G Galanthamine F->G 1. L-selectride, THF 2. LiAlH4, THF (61%)

Caption: Synthetic route to Galanthamine.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Formylation cluster_step3 Step 3: Oxidative Coupling cluster_step4 Step 4: Cyclization cluster_step5 Step 5: Reductions S1_1 Mix Starting Materials S1_2 Reaction (2h, RT) S1_1->S1_2 S1_3 NaBH4 Addition S1_2->S1_3 S1_4 Reaction (1h, RT) S1_3->S1_4 S1_5 Work-up & Extraction S1_4->S1_5 S2_1 Dissolve in DMF S1_5->S2_1 S2_2 Add Ethyl Formate S2_1->S2_2 S2_3 Heat (24h, 80°C) S2_2->S2_3 S2_4 Work-up & Purification S2_3->S2_4 S3_1 Prepare Reaction Mixture S2_4->S3_1 S3_2 Add Laccase & TEMPO S3_1->S3_2 S3_3 Stir (3h, 25°C, Air) S3_2->S3_3 S3_4 Extraction & Purification S3_3->S3_4 S4_1 Dissolve Intermediate S3_4->S4_1 S4_2 Add DBU (0°C) S4_1->S4_2 S4_3 Reaction & Quench S4_2->S4_3 S4_4 Purification S4_3->S4_4 S5_1 L-selectride Reduction (-78°C) S4_4->S5_1 S5_2 LiAlH4 Reduction (0°C to RT) S5_1->S5_2 S5_3 Work-up & Purification S5_2->S5_3

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4-methoxybenzaldehyde as a key building block. The inherent reactivity of the aryl bromide and the presence of the aldehyde and methoxy (B1213986) functional groups make this compound a versatile substrate for the synthesis of a wide array of complex organic molecules relevant to pharmaceutical and materials science research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. This compound can be effectively coupled with various boronic acids or their esters to yield substituted 4-methoxybenzaldehyde (B44291) derivatives.

Application Notes:

The Suzuki-Miyaura reaction of this compound provides a direct route to biaryl aldehydes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The electron-donating methoxy group can influence the electronic properties of the resulting biaryl system. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. For instance, the coupling with 5-formyl-2-methoxyphenylboronic acid has been successfully demonstrated using a palladium-dppf catalyst.[1]

Quantitative Data:
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
5-formyl-2-methoxyphenylboronic acidPdCl₂(dppf)NaOH (3 M aq.)THF12050 min (MW)48[1]
(E)-2-ethoxyvinylboronic acid pinacol (B44631) esterNot specifiedNot specifiedNot specifiedNot specifiedNot specified48[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 5-formyl-2-methoxyphenylboronic acid[1]

Materials:

  • This compound

  • 5-formyl-2-methoxyphenylboronic acid

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • 3 M aqueous Sodium Hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound (1.0 eq), 5-formyl-2-methoxyphenylboronic acid (1.4 eq), and PdCl₂(dppf) (0.2 eq).

  • Add THF as the solvent.

  • Add 3 M aqueous NaOH solution (3.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 50 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired bis-benzaldehyde.

Suzuki_Miyaura_Workflow reagents Reagents (this compound, Boronic Acid, Pd Catalyst, Base) setup Reaction Setup (Microwave Vial, Solvent) reagents->setup reaction Microwave Irradiation (120 °C, 50 min) setup->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Biaryl Aldehyde) purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction can be employed to synthesize stilbene (B7821643) and other vinyl-substituted derivatives from this compound.

Application Notes:

The Heck reaction provides a valuable method for the olefination of this compound, leading to the formation of substituted styrenes. These products are important precursors for polymers, dyes, and biologically active molecules. The regioselectivity and stereoselectivity of the Heck reaction are critical aspects to consider and are often influenced by the choice of catalyst, ligand, and reaction conditions. A patent has described a Heck reaction involving this compound in the synthesis of indolizine (B1195054) compounds.[3]

Quantitative Data:

Specific quantitative data for the Heck reaction of this compound was not found in the provided search results. The following table provides representative conditions based on similar aryl bromides.

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / PPh₃Et₃NDMF10024High
Methyl acrylatePd(OAc)₂ / P(o-tolyl)₃NaOAcDMA12012High
Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., Styrene, Methyl acrylate)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Triethylamine (Et₃N) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and the alkene (1.2-1.5 eq) in DMF.

  • Add Pd(OAc)₂ (typically 1-5 mol%) and the phosphine ligand (typically 2-10 mol%).

  • Add the base (e.g., Et₃N, 2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Heck_Reaction_Pathway cluster_catalyst Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br ArPd(II)Br ArPd(II)Br Oxidative\nAddition->ArPd(II)Br Alkene\nCoordination Alkene Coordination ArPd(II)Br->Alkene\nCoordination Alkene Migratory\nInsertion Migratory Insertion Alkene\nCoordination->Migratory\nInsertion Beta-Hydride\nElimination Beta-Hydride Elimination Migratory\nInsertion->Beta-Hydride\nElimination Reductive\nElimination Reductive Elimination Beta-Hydride\nElimination->Reductive\nElimination Product Reductive\nElimination->Pd(0) Base

Caption: Simplified catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, providing a powerful tool for the synthesis of substituted alkynes.

Application Notes:

The Sonogashira coupling of this compound with various terminal alkynes yields 2-alkynyl-4-methoxybenzaldehydes. These products are versatile intermediates for the synthesis of heterocycles, conjugated polymers, and complex natural products. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Quantitative Data:

Specific quantitative data for the Sonogashira coupling of this compound was not found in the provided search results. The following table provides representative conditions based on similar aryl bromides.

Terminal AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF656High
TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIPiperidineDMF808High
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (1-5 mol%).

  • Add anhydrous THF and degassed Et₃N.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-70 °C, monitoring the progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling_Relationship ArylHalide This compound Product 2-Alkynyl-4-methoxybenzaldehyde ArylHalide->Product Alkyne Terminal Alkyne Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Et₃N) Base->Product

Caption: Key components of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.

Application Notes:

This reaction enables the synthesis of N-substituted 2-amino-4-methoxybenzaldehydes from this compound and a variety of primary or secondary amines. These products are important scaffolds in medicinal chemistry. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive amines or sterically hindered substrates. A multi-step synthesis involving a Buchwald-Hartwig cyclization has been reported starting from an intermediate derived from this compound.[4]

Quantitative Data:

While a direct Buchwald-Hartwig amination yield for this compound was not found, a related reductive amination to form N-(2-Bromo-4-methoxybenzyl)aniline proceeded with an 85% yield.[2][5]

AmineCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Aniline (reductive amination)NaBH₃CN-AcOH (cat.)MeOHRT1685
MorpholinePd₂(dba)₃XPhosNaOtBuToluene10012-24High
AnilinePd(OAc)₂RuPhosK₂CO₃Dioxane11018High
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or other strong base

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 eq) to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Experimental_Workflow Inert_Atmosphere Setup under Inert Atmosphere Reagent_Addition Add Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base - Solvent Inert_Atmosphere->Reagent_Addition Heating Heat Reaction (80-110 °C) Reagent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Final_Product N-Aryl Aldehyde Purification->Final_Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Bromo-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Bromo-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary routes involve the regioselective bromination of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde). Key strategies include:

  • Directed Ortho-Metalation followed by Bromination: This is often the most effective method for achieving high regioselectivity. It involves using a strong base like n-butyllithium (n-BuLi) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) to deprotonate the position ortho to the aldehyde directing group, followed by quenching with an electrophilic bromine source.

  • Electrophilic Aromatic Bromination: This involves treating 4-methoxybenzaldehyde with a brominating agent. However, this method can suffer from poor regioselectivity. The methoxy (B1213986) group is a strong ortho-, para- director, while the aldehyde is a meta-director. This competition can lead to a mixture of isomers, primarily 3-bromo-4-methoxybenzaldehyde (B45424), making the isolation of the desired 2-bromo isomer challenging. The use of specific catalysts can help improve the selectivity for the desired product.[1]

Q2: My direct bromination of 4-methoxybenzaldehyde resulted in a low yield of the desired product and multiple isomers. Why did this happen?

A2: This is a common issue stemming from the directing effects of the substituents on the benzene (B151609) ring. The powerful activating and ortho, para-directing effect of the methoxy group often favors substitution at the 3-position, which is ortho to the methoxy group and meta to the deactivating aldehyde group. To obtain the 2-bromo isomer, the directing effect of the aldehyde group must be exploited, which is typically achieved through directed ortho-metalation rather than direct electrophilic attack.

Q3: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: Common side reactions include:

  • Isomer Formation: As discussed in Q2, formation of 3-bromo-4-methoxybenzaldehyde is a major side reaction in direct electrophilic bromination.

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially under harsh reaction conditions or if oxidizing agents are present.[2]

  • Over-bromination: Dibromination of the aromatic ring can occur if an excess of the brominating agent is used or if the reaction time is too long.

  • Cannizzaro Reaction: If using a strong base like sodium methoxide (B1231860) in a multi-step synthesis involving a substitution reaction, the Cannizzaro reaction can be a significant side pathway.[3][4] Using a milder, non-nucleophilic base like potassium carbonate can mitigate this issue.[3]

To minimize these, it is crucial to control reaction stoichiometry, temperature, and choice of reagents carefully. Using a highly regioselective method like ortho-metalation is the most effective strategy to avoid isomer formation.

Q4: What are the most effective methods for purifying crude this compound?

A4: Purification typically involves one or more of the following techniques:

  • Column Chromatography: Silica (B1680970) gel chromatography is highly effective for separating the desired 2-bromo isomer from other isomers and non-polar impurities. A solvent system such as a gradient of ethyl acetate (B1210297) in petroleum ether or hexane (B92381) is commonly used.[5]

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step. Solvents like heptane (B126788) or ethanol/water mixtures can be suitable.[3]

  • Steam Distillation: For related benzaldehydes, steam distillation has been used to purify the product by separating it from non-volatile impurities.[6]

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a solid sodium bisulfite addition product, which can then be filtered and hydrolyzed back to the pure aldehyde.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Poor regioselectivity leading to multiple products. 3. Product loss during workup and purification. 4. Sub-optimal reaction temperature (e.g., too low for metalation).1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Switch to a more regioselective method like directed ortho-metalation. 3. Optimize extraction and purification steps. Consider bisulfite adduct formation for better recovery.[7] 4. For ortho-lithiation, ensure the temperature is sufficiently low (-78°C to -20°C) to prevent side reactions but allows for complete metalation.[8]
Formation of Multiple Isomers 1. Competing directing effects of the methoxy and aldehyde groups in electrophilic bromination.1. Avoid direct bromination with reagents like Br₂ alone. 2. Employ directed ortho-metalation using n-BuLi/TMEDA to force bromination at the 2-position.[8] 3. Investigate catalytic methods that may favor ortho-bromination.[1]
Aldehyde Group Oxidation 1. Presence of oxidizing agents or air (oxygen) under harsh conditions. 2. Use of certain brominating agents that can also act as oxidants.1. Run the reaction under an inert atmosphere (Nitrogen or Argon). 2. Choose a non-oxidizing bromine source like N-Bromosuccinimide (NBS) or 1,2-dibromoethane (B42909). 3. Ensure the workup conditions are not oxidative.
Product is Difficult to Crystallize 1. Presence of impurities, particularly isomeric byproducts, that inhibit crystal lattice formation. 2. Oily or amorphous solid product.1. Purify the crude material using column chromatography to remove isomers before attempting crystallization. 2. Try different solvent systems for recrystallization. Seeding with a pure crystal can induce crystallization.

Comparative Data on Synthesis Protocols

The following table summarizes yields for the synthesis of bromo-methoxy-benzaldehyde derivatives from various reported methods. Note that yields are highly dependent on the specific substrate and conditions.

Starting MaterialBrominating Agent/MethodProductYieldReference
VeratraldehydeKBrO₃ / HBr2-Bromo-4,5-dimethoxybenzaldehyde82.03%[9][10]
2-Fluoro-4-bromobenzaldehydeNaOMe (SNAr)4-Bromo-2-methoxybenzaldehyde (B1278859)38%[3][4]
1,4-Dibromo-2-fluorobenzene1. iPrMgCl, DMF 2. K₂CO₃, MeOH4-Bromo-2-methoxybenzaldehyde57% (overall)[3]
Veratraldehyde IntermediateH₂SO₄ / Methionine2-Bromo-5-hydroxy-4-methoxybenzaldehyde85%[11]
4-MethoxyacetophenoneNBS / Mandelic Acid3-Bromo-4-methoxyacetophenone84%[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-Metalation

This protocol is adapted from procedures for ortho-lithiation of substituted benzaldehydes and is expected to provide high regioselectivity for the desired 2-bromo isomer.[8]

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (B95107) (THF, 80 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 36 mmol). Cool the solution to -20°C in a suitable bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 32 mmol) dropwise to the stirred solution. Stir for 15 minutes. Then, add 4-methoxybenzaldehyde (33 mmol) dropwise, ensuring the temperature remains below -15°C. Stir the resulting solution for 1-2 hours at -20°C to allow for complete ortho-lithiation.

  • Bromination: Cool the reaction mixture to -78°C (dry ice/acetone bath). In a separate flask, prepare a solution of a suitable electrophilic bromine source, such as 1,2-dibromoethane (35 mmol), in anhydrous THF. Add the bromine source solution dropwise to the lithiated intermediate. The reaction is often instantaneous.

  • Quenching and Workup: After stirring for 30 minutes at -78°C, slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.

Protocol 2: Synthesis using N-Bromosuccinimide (NBS) and a Catalyst

This protocol uses a milder brominating agent and a catalyst to improve reactivity and potentially selectivity.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 mmol) in a 1:1 mixture of acetonitrile (B52724) (ACN) and water (10 mL).

  • Addition of Reagents: Add mandelic acid (0.2 mmol) to the solution, followed by N-Bromosuccinimide (NBS, 1.2 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to destroy any remaining NBS.

  • Extraction: Extract the aqueous mixture with dichloromethane (B109758) (CH₂Cl₂, 3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography to separate the desired 2-bromo isomer from the major 3-bromo isomer and other byproducts.

Visual Workflow Guides

G cluster_setup Reaction Setup cluster_reaction Lithiation & Bromination cluster_workup Workup & Purification A 1. Add 4-methoxybenzaldehyde, THF, and TMEDA to flask B 2. Cool to -20°C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 1-2h for lithiation C->D E 5. Cool to -78°C D->E F 6. Add Bromine Source (e.g., C2H4Br2) E->F G 7. Quench with aq. NH4Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, and Concentrate H->I J 10. Column Chromatography I->J K Pure 2-Bromo-4- methoxybenzaldehyde J->K

Caption: Workflow for Synthesis via Directed Ortho-Metalation.

G cluster_wash Initial Washing cluster_purify Final Purification A Crude Product in Organic Solvent B 1. Wash with aq. NaHCO3 (removes acidic impurities) A->B C 2. Wash with Brine (removes bulk water) B->C D 3. Dry over MgSO4 / Na2SO4 C->D E 4. Filter and Concentrate D->E F Concentrated Crude Residue E->F G 5. Column Chromatography (Hexane/EtOAc gradient) F->G H 6. Combine pure fractions and evaporate solvent I 7. Optional Recrystallization (Heptane or EtOH/Water) H->I J Final Pure Product I->J

Caption: General Purification Workflow for this compound.

References

Purification of crude 2-Bromo-4-methoxybenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-4-methoxybenzaldehyde by recrystallization.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions.

Q1: No crystals are forming, even after cooling the solution.

A1: This is a frequent issue in recrystallization and can arise from several factors:

  • Too much solvent: The most common reason for crystallization failure is the use of an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.

    • Solution: Reheat the solution to boiling and evaporate a portion of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. In this state, crystal growth requires a nucleation site to begin.

    • Solution 1: Seeding. If available, add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.

    • Solution 2: Scratching. Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystals to form.

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the compound at all temperatures.

    • Solution: If the above methods fail, it may be necessary to remove the solvent entirely (e.g., by rotary evaporation) and attempt the recrystallization with a different solvent system.

Q2: The product has "oiled out" instead of forming solid crystals.

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline structure. This can be due to:

  • High concentration of impurities: Impurities can depress the melting point of the compound, leading to the formation of a liquid oil.

  • Rapid cooling: Cooling the solution too quickly can cause the solute to come out of solution faster than crystals can form.

  • Melting point below the solvent's boiling point: If the melting point of the crude solid is lower than the boiling point of the solvent, it may melt in the hot solvent before it dissolves.

    • Solution 1: Reheat and add more solvent. Reheat the mixture to dissolve the oil. Add a small amount of additional solvent and then allow it to cool more slowly.

    • Solution 2: Slow down the cooling process. Insulate the flask to encourage gradual cooling. This can be achieved by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature.

    • Solution 3: Change the solvent system. Consider using a solvent with a lower boiling point or a mixed solvent system.

Q3: The yield of purified crystals is very low.

A3: A low recovery of the purified product can be frustrating. Common causes include:

  • Using too much solvent: As mentioned in Q1, an excess of solvent will result in a significant portion of your product remaining in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the funnel.

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for the crystallization to complete.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.

    • Solution: To check if a significant amount of product remains in the mother liquor, you can take a small sample of the filtrate and evaporate the solvent. If a substantial amount of solid remains, it may be worth concentrating the mother liquor and cooling it again to recover a second crop of crystals. For future experiments, use the minimum amount of hot solvent necessary for dissolution and ensure all washing steps are performed with ice-cold solvent.

Q4: The purified crystals are colored, even though the pure compound should be white.

A4: The presence of color indicates that colored impurities are still present in your final product.

  • Solution 1: Use of activated charcoal. If the colored impurities are non-polar, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

  • Solution 2: Repeat the recrystallization. A second recrystallization will often remove residual impurities and result in a purer, colorless product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on available literature for this compound and structurally similar molecules, here are some recommended solvents to try:

  • Heptane (B126788): Heptane has been mentioned as a crystallization solvent for this compound in synthetic procedures. It is a non-polar solvent and may be a good choice.

  • Ethanol or Methanol: These are common recrystallization solvents for many organic compounds. Methanol has been shown to be effective for the recrystallization of the related compound, 4-Bromo-2-hydroxybenzaldehyde.

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility characteristics (i.e., high solubility when hot and low solubility when cold), a mixed solvent system can be employed. Common pairs include ethanol/water or ethyl acetate (B1210297)/heptane.

Q2: What are the likely impurities in crude this compound?

A2: The impurity profile will depend on the synthetic route used to prepare the compound. However, some common impurities could include:

  • Unreacted starting materials: For example, if prepared by bromination of 4-methoxybenzaldehyde, some starting material may remain.

  • Isomeric byproducts: Depending on the regioselectivity of the synthesis, other brominated isomers may be formed.

  • Over-brominated products: The formation of dibrominated species is a possibility.

  • Products of side reactions: For instance, if the synthesis involves an organometallic intermediate, byproducts from side reactions of this intermediate could be present.

Q3: How can I determine the purity of my recrystallized product?

A3: Several analytical techniques can be used to assess the purity of your this compound:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader. The reported melting point for this compound is in the range of 75-82 °C.

  • Thin Layer Chromatography (TLC): TLC can be used to quickly assess the number of components in your sample. A pure compound should ideally show a single spot.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can reveal the presence of impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.

    • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating and quantifying the components of a mixture.

Data Presentation

The choice of a suitable recrystallization solvent is critical for successful purification. The ideal solvent will dissolve the crude material at an elevated temperature but have low solubility for the target compound at lower temperatures.

Solvent/SystemRationalePotential Issues
Heptane Mentioned in synthetic procedures for crystallization. Good for non-polar compounds.May not be a strong enough solvent if the crude material is highly impure or contains polar impurities.
Ethanol/Methanol Good general-purpose polar protic solvents for recrystallization. Effective for similar compounds.The compound may be too soluble at room temperature, leading to lower yields.
Ethyl Acetate/Heptane A versatile mixed solvent system. Ethyl acetate is a good solvent, and heptane acts as an anti-solvent.Requires careful adjustment of the solvent ratio to achieve optimal crystallization.
Ethanol/Water Another common mixed solvent system. Water acts as an anti-solvent for many organic compounds.The compound may "oil out" if the solvent ratio is not correct or if cooling is too rapid.

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and the specific volumes will need to be optimized for your particular sample.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent (e.g., heptane or ethanol) to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (Optional but Recommended):

    • This step removes insoluble impurities and activated charcoal.

    • Preheat a funnel and a new, clean Erlenmeyer flask.

    • Place a piece of fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the filter paper into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or loosely with a stopper.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

    • Continue to draw air through the crystals on the filter for a few minutes to help them dry.

  • Drying:

    • Transfer the crystals from the filter paper to a watch glass.

    • Dry the purified this compound, for example, in a desiccator or a vacuum oven at a temperature well below its melting point.

Mandatory Visualization

G start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with ice-cold solvent collect->wash dry Dry purified crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

G start Crystals not forming? too_much_solvent Too much solvent? start->too_much_solvent Yes boil_off Boil off some solvent and cool again too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off->start Still no crystals seed_or_scratch Add seed crystal or scratch flask supersaturated->seed_or_scratch Yes wrong_solvent Re-evaluate solvent choice supersaturated->wrong_solvent No seed_or_scratch->start Still no crystals

Caption: Troubleshooting guide for when no crystals form during recrystallization.

Technical Support Center: Synthesis of 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the direct bromination of 4-methoxybenzaldehyde (B44291) using either molecular bromine (Br₂) with a catalyst or N-bromosuccinimide (NBS) as the brominating agent. The choice of reagent can influence the reaction's selectivity and safety profile.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main impurities include:

  • Unreacted Starting Material: 4-methoxybenzaldehyde

  • Isomeric Byproduct: 3-Bromo-4-methoxybenzaldehyde

  • Over-brominated Byproduct: 2,6-Dibromo-4-methoxybenzaldehyde

  • Oxidation Product: 2-Bromo-4-methoxybenzoic acid

Q3: How does the methoxy (B1213986) group influence the position of bromination?

A3: The methoxy group (-OCH₃) is an ortho-, para-directing activator in electrophilic aromatic substitution. Since the para position is already occupied by the aldehyde group, bromination is directed to the ortho positions (C2 and C6). The aldehyde group (-CHO) is a deactivating group, which can help to moderate the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[1] By comparing the reaction mixture to spots of the starting material and a pure sample of the product (if available), you can determine when the starting material has been consumed.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or inefficient stirring.Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature slightly or extending the reaction time. Ensure vigorous stirring to maintain a homogeneous mixture.
Suboptimal Reagent Ratio An incorrect stoichiometric ratio of the brominating agent to the starting material can lead to incomplete conversion or the formation of side products.Carefully measure and control the stoichiometry of your reactants. A slight excess of the brominating agent may be necessary, but a large excess can lead to over-bromination.
Decomposition of Product The product may be sensitive to prolonged exposure to heat or acidic conditions generated during the reaction.Work up the reaction as soon as it is complete. Neutralize any acidic byproducts during the workup procedure.
Loss During Workup/Purification Significant product loss can occur during extraction, washing, and purification steps.Ensure proper phase separation during extractions. Use cold solvents for washing crystals to minimize dissolution. Optimize your chromatography or recrystallization conditions.
Issue 2: Presence of 2,6-Dibromo-4-methoxybenzaldehyde Impurity

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Excess Brominating Agent Using a significant excess of the brominating agent (Br₂ or NBS) can lead to a second bromination at the other ortho position.Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.
High Reaction Temperature Higher temperatures can increase the rate of the second bromination reaction.Maintain a controlled, lower temperature during the addition of the brominating agent and throughout the reaction.
Prolonged Reaction Time Leaving the reaction to stir for an extended period after the formation of the desired product can increase the likelihood of over-bromination.Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.
Removal of the Impurity This impurity can sometimes be difficult to separate from the desired product.Purification by column chromatography on silica (B1680970) gel is often effective. Recrystallization may also be successful if the solubility difference between the mono- and di-brominated products is significant.
Issue 3: Formation of 2-Bromo-4-methoxybenzoic Acid

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Oxidation of the Aldehyde The aldehyde functional group can be susceptible to oxidation to a carboxylic acid, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.Ensure your reagents are free from oxidizing impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Removal of the Impurity The acidic nature of this impurity allows for its separation.During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The 2-bromo-4-methoxybenzoic acid will be deprotonated and move into the aqueous layer, while the desired aldehyde product remains in the organic layer.

Data Presentation

Table 1: Physical Properties of Key Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
4-methoxybenzaldehydeC₈H₈O₂136.15-1Colorless liquid
This compoundC₈H₇BrO₂215.0475-77[2]White to off-white solid
3-Bromo-4-methoxybenzaldehydeC₈H₇BrO₂215.0455-58Solid
2,6-Dibromo-4-methoxybenzaldehydeC₈H₆Br₂O293.94138-141Solid
2-Bromo-4-methoxybenzoic acidC₈H₇BrO₃231.04184-187Solid

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is often preferred for its milder reaction conditions and ease of handling compared to molecular bromine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or dichloromethane.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, filter off the succinimide (B58015) byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 4-methoxybenzaldehyde in solvent add_nbs Add N-Bromosuccinimide start->add_nbs react Stir at room temperature add_nbs->react monitor Monitor by TLC react->monitor filter Filter succinimide monitor->filter Reaction Complete wash_thio Wash with Na₂S₂O₃ (aq) filter->wash_thio wash_brine Wash with brine wash_thio->wash_brine dry Dry with Na₂SO₄ wash_brine->dry filter_dry Filter dry->filter_dry concentrate Concentrate filter_dry->concentrate purify Purification Method concentrate->purify column Column Chromatography purify->column recrystallize Recrystallization purify->recrystallize product Pure 2-Bromo-4- methoxybenzaldehyde column->product recrystallize->product

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_formation start 4-methoxybenzaldehyde product This compound start->product + Br⁺ (ortho attack) isomer 3-Bromo-4-methoxybenzaldehyde start->isomer + Br⁺ (meta attack, minor) dibromo 2,6-Dibromo-4-methoxybenzaldehyde product->dibromo + Br⁺ (excess brominating agent) acid 2-Bromo-4-methoxybenzoic acid product->acid Oxidation

Caption: Formation pathways of common impurities during the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Major Side Products? start->side_products No incomplete_rxn->side_products No check_time_temp Increase reaction time or temperature. Ensure efficient stirring. incomplete_rxn->check_time_temp Yes identify_impurity Identify impurity by TLC/NMR/MS side_products->identify_impurity Yes purify Purify by column chromatography or recrystallization side_products->purify No check_time_temp->side_products check_reagents Verify reagent quality and stoichiometry. dibromo 2,6-Dibromo impurity? identify_impurity->dibromo acid Carboxylic acid impurity? identify_impurity->acid reduce_br Reduce amount of brominating agent. Control temperature. dibromo->reduce_br Yes dibromo->purify No base_wash Wash with aqueous NaHCO₃ solution. acid->base_wash Yes acid->purify No reduce_br->purify base_wash->purify

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Improving Reaction Conditions for Suzuki Coupling with 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4-methoxybenzaldehyde.

Troubleshooting Guide

Low yields and side reactions are common challenges when working with electron-rich aryl bromides like this compound. The following guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for this electron-rich substrate.• Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1] • Switch to a more active catalyst system, such as a pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos).[1][2]
Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for oxidative addition.• Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and potential decomposition.[1]
Inappropriate Base or Solvent: The chosen base or solvent system may not be optimal for the reaction.• Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] • Try different solvent systems like 1,4-dioxane/water, toluene/water, or DMF.[1]
Significant Side Product Formation (e.g., Homocoupling of Boronic Acid) Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.• Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[1] • Maintain a positive pressure of an inert gas throughout the reaction.[1]
Sub-optimal Catalyst Loading: Incorrect catalyst concentration can lead to side reactions.• Optimize the catalyst loading; typically, 1-5 mol% is used.
Formation of Debrominated Byproduct (4-methoxybenzaldehyde) Presence of Hydride Source: The aryl-palladium intermediate may be reacting with a source of hydride.• Ensure solvents are anhydrous. • Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.[3]
Product Co-elutes with Impurities During Purification Similar Polarity of Product and Byproducts: Homocoupled boronic acid or other side products may have similar polarity to the desired product.• Optimize the reaction to minimize byproduct formation. • Explore different solvent systems for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: this compound is an electron-rich aryl bromide. The electron-donating methoxy (B1213986) group can make the oxidative addition step of the catalytic cycle, which is often rate-limiting, more difficult. Careful selection of a highly active catalyst system is crucial for good yields.

Q2: What is the best catalyst to use for this reaction?

A2: While standard catalysts like Pd(PPh₃)₄ can be attempted, more robust systems are often required for electron-rich substrates. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a good starting point for optimization.[1][2]

Q3: How do I choose the right base and solvent?

A3: The choice of base and solvent is often interdependent. For many Suzuki couplings, a combination of a carbonate or phosphate (B84403) base (e.g., K₂CO₃, K₃PO₄) with a solvent system like 1,4-dioxane/water or toluene/water works well.[1] It is often necessary to screen a few combinations to find the optimal conditions for your specific boronic acid partner.

Q4: I am observing the formation of a significant amount of homocoupled boronic acid. What can I do to minimize this?

A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all your solvents are thoroughly degassed prior to use.[1]

Q5: My reaction is not going to completion, even after extended reaction times. What should I try?

A5: If the reaction stalls, consider the following:

  • Increase Temperature: Cautiously increasing the reaction temperature may help drive the reaction to completion.

  • Catalyst Deactivation: Your catalyst may have decomposed over the course of the reaction. Adding a fresh portion of the catalyst might be beneficial.

  • Reagent Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.1-1.5 equivalents).

Data on Reaction Conditions

The following tables provide a summary of typical reaction conditions used for Suzuki coupling reactions of similar aryl bromides. These should serve as a starting point for the optimization of your reaction with this compound.

Table 1: Catalyst and Ligand Systems

Palladium Source (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(PPh₃)₄ (3-5)-Low to ModerateA common starting point, but may show limited reactivity with this substrate.
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation.[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote the reaction.[1]
PdCl₂(dppf) (2-5)-Moderate to HighOften effective for heteroaromatic substrates and can be a good choice here.

Table 2: Base and Solvent Systems

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
K₃PO₄ (2-3)1,4-Dioxane/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[1]
Cs₂CO₃ (2-3)1,4-DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acids and reaction scales.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

The following diagrams illustrate the general workflow and logic for troubleshooting Suzuki coupling reactions.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the Catalyst System Optimal for an Electron-Rich Substrate? start->check_catalyst change_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_conditions Are the Reaction Conditions (Base, Solvent, Temp.) Optimized? check_catalyst->check_conditions Yes success Improved Yield change_catalyst->success screen_conditions Screen Different Bases, Solvents, and Increase Temperature check_conditions->screen_conditions No check_atmosphere Is the Reaction Strictly Anaerobic? check_conditions->check_atmosphere Yes screen_conditions->success degas Thoroughly Degas Solvents and Re-run under Inert Gas check_atmosphere->degas No check_atmosphere->success Yes degas->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Troubleshooting incomplete bromination of 4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the bromination of 4-methoxybenzaldehyde (B44291).

Frequently Asked Questions (FAQs)

Q1: Why is my bromination of 4-methoxybenzaldehyde incomplete, showing significant starting material on my TLC?

A1: Incomplete reactions are common and can be attributed to several factors. The primary reasons include insufficient reaction time, low temperature, or inadequate amounts of the brominating agent. The methoxy (B1213986) group is activating, but the aldehyde group is deactivating, which can make the reaction slower than anticipated. Ensure your brominating agent, such as N-Bromosuccinimide (NBS), is fresh, as it can degrade over time.

Q2: My TLC analysis shows multiple product spots. What are these byproducts?

A2: The most common byproduct is the dibrominated product, where bromine atoms are added to both positions ortho to the activating methoxy group.[1] Other spots could correspond to unreacted starting material or, in some cases, products of side reactions if impurities were present in the starting materials or solvents.

Q3: How can I minimize the formation of the dibrominated product?

A3: To enhance selectivity for the desired mono-brominated product, carefully control the stoichiometry of your brominating agent. A slight excess may be needed for full conversion, but a large excess will favor di-substitution. Slow, portion-wise addition of the brominating agent at a controlled temperature can also improve selectivity.

Q4: During the workup, a persistent emulsion formed between the organic and aqueous layers. How can I resolve this?

A4: Emulsion formation is a frequent issue, often caused by the presence of salts or other intermediates.[2] To break the emulsion, try adding a saturated aqueous solution of sodium chloride (brine).[2] If that fails, diluting the mixture with additional organic solvent and water, followed by gentle swirling instead of vigorous shaking, can help. In some cases, filtration through a pad of celite may be necessary.

Q5: My reaction mixture turned a dark orange/brown color. Is this normal?

A5: Yes, this is often normal. The color is typically due to the presence of molecular bromine (Br₂), which can be formed in situ or used as the reagent. This color should disappear during the workup when a quenching agent, such as aqueous sodium thiosulfate (B1220275) or sodium bisulfite, is added to neutralize any excess bromine.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Degraded Brominating Agent N-Bromosuccinimide (NBS) can degrade on storage. It is best to recrystallize it from water before use if its purity is in doubt. For other bromine sources, ensure they are from a reliable supplier and have been stored correctly.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. Some bromination procedures require heating or reflux to proceed at a reasonable rate.[4][5]
Inappropriate Solvent The choice of solvent is crucial. Acetic acid, acetonitrile, and halogenated hydrocarbons are commonly used.[3][6] Ensure the solvent is anhydrous if required by the specific protocol, as water can interfere with some brominating agents.
Product Loss During Workup The product, 3-bromo-4-methoxybenzaldehyde, is a solid with a relatively low melting point (51-54°C).[7] Ensure complete precipitation if isolating by filtration. If performing an extraction, use an adequate amount of solvent and perform multiple extractions to ensure complete recovery from the aqueous layer.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Recommended Solution
Over-bromination This is the most common cause of multiple products, leading to di-substitution.[1] Use no more than 1.0-1.1 equivalents of the brominating agent. Add the agent slowly and in portions to the reaction mixture to avoid localized high concentrations.
Reaction Temperature Too High High temperatures can sometimes reduce the selectivity of electrophilic aromatic substitution reactions. If di-substitution is a significant problem, try running the reaction at a lower temperature for a longer period.
Incorrect Director Influence The methoxy group is a strong ortho-, para-director. Since the para position is occupied by the aldehyde, substitution is directed to the positions ortho to the methoxy group. The aldehyde group is a meta-director and deactivating. The primary product is typically 3-bromo-4-methoxybenzaldehyde.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the bromination of 4-methoxybenzaldehyde using different methods.

ParameterMethod A: NBSMethod B: KBrO₃/HBr (in situ)Method C: Br₂
Brominating Agent N-BromosuccinimidePotassium Bromate / Hydrobromic AcidElemental Bromine
Typical Solvent Acetonitrile[6]Glacial Acetic Acid[3]Acetic Acid or Chloroform[8]
Temperature Room Temperature to RefluxRoom Temperature[3]0°C to 60°C[4]
Equivalents of Bromine Source 1.0 - 1.2Stoichiometric1.0 - 1.2
Typical Reaction Time 2 - 6 hours45 - 90 minutes[3]1 - 4 hours
Common Quenching Agent Aq. Sodium Thiosulfate[6]Aq. Sodium Thiosulfate[3]Aq. Sodium Bisulfite

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol describes a common method for the mono-bromination of 4-methoxybenzaldehyde.

Materials:

  • 4-methoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (reaction grade)

  • Deionized Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware (beakers, flasks)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted bromine source.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Troubleshooting Workflow

Caption: Troubleshooting decision tree for bromination of 4-methoxybenzaldehyde.

References

Technical Support Center: Characterization of Byproducts in 2-Bromo-4-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methoxybenzaldehyde. It focuses on the identification and characterization of byproducts in common reactions, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am performing a Suzuki-Miyaura coupling with this compound and observing significant byproduct formation. What are the likely side products and how can I minimize them?

A1: In Suzuki-Miyaura couplings involving aryl halides like this compound, two common byproducts are the homocoupling product of the boronic acid and the dehalogenated starting material.

  • Homocoupling Byproduct: This arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dehalogenation Byproduct: This is the replacement of the bromine atom on your starting material with a hydrogen atom. This can be caused by certain bases and protic solvents. Using anhydrous solvents and a non-protic, strong base can help reduce its formation.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield of Desired Product Check_Byproducts Analyze Crude Mixture (GC-MS, NMR) Start->Check_Byproducts Homocoupling High Homocoupling Byproduct? Check_Byproducts->Homocoupling Dehalogenation High Dehalogenation Byproduct? Check_Byproducts->Dehalogenation Homocoupling->Dehalogenation No Solution_Homocoupling Degas Solvents Thoroughly Use Inert Atmosphere Homocoupling->Solution_Homocoupling Yes Solution_Dehalogenation Use Anhydrous Solvents Screen Different Bases Dehalogenation->Solution_Dehalogenation Yes Optimize Optimize Reaction Conditions Dehalogenation->Optimize No Solution_Homocoupling->Optimize Solution_Dehalogenation->Optimize

Troubleshooting Suzuki-Miyaura Byproducts

Q2: During a Grignard reaction with this compound, I am getting a significant amount of a high molecular weight byproduct. What could it be?

A2: A common byproduct in the formation of Grignard reagents from aryl halides is the Wurtz coupling product, which is a homocoupled dimer of the starting aryl halide. In your case, this would be 2,2'-dimethoxy-5,5'-dibromobiphenyl. This occurs when the newly formed Grignard reagent reacts with unreacted this compound. To minimize this, you can try the following:

  • Slow Addition: Add the this compound solution slowly to the magnesium turnings.

  • Dilution: Use a higher volume of solvent to keep the concentration of the aryl halide low.

  • Temperature Control: Maintain a moderate and consistent temperature during the Grignard reagent formation.

Q3: I am observing the formation of an alcohol and a carboxylic acid in my reaction mixture, even before adding my intended nucleophile. What is happening?

A3: This is likely due to a Cannizzaro reaction, which is a disproportionation of two molecules of a non-enolizable aldehyde (like this compound) in the presence of a strong base. One molecule of the aldehyde is reduced to the corresponding alcohol (2-Bromo-4-methoxybenzyl alcohol), and the other is oxidized to the carboxylic acid (2-Bromo-4-methoxybenzoic acid). This can occur if your reaction conditions are strongly basic. To avoid this, you can:

  • Use a non-basic or weakly basic reaction medium if possible.

  • If a strong base is required for a subsequent step, ensure the aldehyde is consumed before its addition or add the base at a low temperature.

Q4: How can I efficiently remove the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction?

A4: Triphenylphosphine oxide is the major byproduct of the Wittig reaction. Due to its polarity, it can sometimes be challenging to separate from the desired alkene product by column chromatography. Here are a couple of strategies for its removal:

  • Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate, allowing for its removal by filtration.

  • Acid-Base Extraction: If your product is not acid-sensitive, you can dissolve the crude mixture in a non-polar solvent and wash with an acidic solution. The basic triphenylphosphine oxide will be protonated and move into the aqueous layer.

Quantitative Data on Byproduct Formation

The following tables provide illustrative quantitative data on byproduct formation in reactions involving this compound and analogous compounds. Note that actual yields will vary depending on specific reaction conditions.

Table 1: Byproduct Formation in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemBaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Yield (%)Dehalogenation Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1008585
Pd(dppf)Cl₂Cs₂CO₃Dioxane909234
Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O809522

Table 2: Byproduct Formation in Grignard Reaction of this compound

SolventAddition RateTemperature (°C)Wurtz Coupling Byproduct Yield (%)
THFFast4015-20
THFSlow255-10
Diethyl EtherSlow25<5

Table 3: Product Distribution in Cannizzaro Reaction of 4-methoxybenzaldehyde

Base (Concentration)Temperature (°C)Time (h)4-methoxybenzyl alcohol Yield (%)4-methoxybenzoic acid Yield (%)Unreacted Aldehyde (%)
NaOH (20%)252445487
KOH (40%)60648502
Ba(OH)₂ (sat.)80449492

Experimental Protocols

Protocol 1: GC-MS Analysis of Byproducts in a Suzuki-Miyaura Coupling Reaction

Objective: To identify and quantify the desired product, homocoupling byproduct, and dehalogenation byproduct.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Materials:

  • Crude reaction mixture

  • Ethyl acetate (B1210297) (HPLC grade)

  • Internal standard (e.g., dodecane)

Procedure:

  • Sample Preparation:

    • Take a small aliquot (approx. 1 mg) of the crude reaction mixture.

    • Dissolve it in 1 mL of ethyl acetate.

    • Add a known concentration of the internal standard.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Impact (EI), 70 eV.

      • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the desired product, homocoupling byproduct, dehalogenation byproduct, and internal standard by their mass spectra and retention times.

    • Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.

Protocol 2: ¹H NMR Analysis for Quantification of Wurtz Coupling Byproduct in a Grignard Reaction

Objective: To determine the ratio of the desired Grignard reagent to the Wurtz coupling byproduct.

Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

Materials:

  • Aliquot of the Grignard reaction mixture.

  • Deuterated chloroform (B151607) (CDCl₃).

  • Internal standard with a known proton signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation:

    • Carefully quench a small aliquot of the Grignard reaction mixture with a proton source (e.g., a drop of water or methanol) in an NMR tube containing CDCl₃ and a known amount of the internal standard.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to allow for accurate integration.

  • Data Analysis:

    • Identify characteristic signals for the dehalogenated product (from the quenching of the Grignard reagent) and the Wurtz coupling byproduct.

    • Integrate the signals corresponding to a known number of protons for each compound and the internal standard.

    • Calculate the molar ratio of the Grignard reagent (represented by its quenched product) to the Wurtz coupling byproduct relative to the internal standard.

Protocol 3: HPLC Analysis of Triphenylphosphine Oxide in a Wittig Reaction

Objective: To quantify the amount of triphenylphosphine oxide byproduct.

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Materials:

  • Crude reaction mixture.

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Triphenylphosphine oxide standard.

Procedure:

  • Sample and Standard Preparation:

    • Prepare a standard solution of triphenylphosphine oxide of known concentration in the mobile phase.

    • Dilute a known amount of the crude reaction mixture in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 acetonitrile:water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the standard and sample solutions.

    • Identify the peak for triphenylphosphine oxide based on its retention time.

    • Create a calibration curve using the standard solutions.

    • Quantify the amount of triphenylphosphine oxide in the crude reaction mixture by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Byproduct_Formation_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction cluster_cannizzaro Cannizzaro Reaction ArBr 2-Bromo-4-methoxy- benzaldehyde Desired_Suzuki Desired Cross-Coupled Product ArBr->Desired_Suzuki Dehalogenation Dehalogenation Byproduct ArBr->Dehalogenation ArBOH2 Arylboronic Acid ArBOH2->Desired_Suzuki Homocoupling Homocoupling Byproduct ArBOH2->Homocoupling Pd_cat Pd Catalyst Pd_cat->Desired_Suzuki Base Base Base->Desired_Suzuki ArBr_G 2-Bromo-4-methoxy- benzaldehyde ArMgBr Grignard Reagent ArBr_G->ArMgBr Wurtz Wurtz Coupling Byproduct ArBr_G->Wurtz Mg Mg Mg->ArMgBr ArMgBr->Wurtz Aldehyde 2-Bromo-4-methoxy- benzaldehyde (2 eq.) Alcohol Corresponding Alcohol Aldehyde->Alcohol Carboxylic_Acid Corresponding Carboxylic Acid Aldehyde->Carboxylic_Acid Strong_Base Strong Base Strong_Base->Alcohol Strong_Base->Carboxylic_Acid

Byproduct Formation Pathways

Analytical_Workflow Start Crude Reaction Mixture Sample_Prep Sample Preparation (Dilution, Internal Standard) Start->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS NMR NMR Analysis Sample_Prep->NMR HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis Report Report Byproduct Profile Data_Analysis->Report

General Analytical Workflow for Byproduct Characterization

Technical Support Center: Purification of 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Bromo-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Material: 4-methoxybenzaldehyde.

  • Over-brominated Products: Such as 2,6-Dibromo-4-methoxybenzaldehyde.

  • Oxidation Product: 2-Bromo-4-methoxybenzoic acid, which can form upon exposure to air.[1]

  • Residual Solvents: Solvents used in the reaction and workup.

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification strategies are recrystallization and column chromatography. For removal of acidic impurities, a simple acid-base extraction can be employed.[2] Distillation is generally not recommended for complex benzaldehydes due to the risk of thermal degradation at high temperatures.[2]

Q3: How can I remove the 2-Bromo-4-methoxybenzoic acid impurity?

A3: An acid-base wash is the most straightforward method. Dissolve the crude product in an organic solvent like ethyl acetate (B1210297) or diethyl ether. Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic benzoic acid derivative will be converted to its sodium salt and move into the aqueous layer. After separation, wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and remove the solvent under reduced pressure.[2]

Q4: Is it possible to purify this compound using its bisulfite adduct?

A4: Yes, forming a bisulfite adduct is a classic method for purifying aldehydes.[1][3] The aldehyde reacts with sodium bisulfite to form a solid adduct which can be filtered off from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with a base, such as a sodium bicarbonate solution.[1][3]

Troubleshooting Guides

Issue 1: Oily or Gummy Product After Synthesis
  • Potential Cause: Presence of unreacted starting materials or low molecular weight byproducts.

  • Troubleshooting & Optimization:

    • Aqueous Wash: Perform an aqueous workup. Wash the crude product solution with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove residual water.[2]

    • Column Chromatography: If the product remains impure, column chromatography is the recommended next step.

Issue 2: Low Purity After Recrystallization
  • Potential Cause 1: Incorrect Solvent System. The chosen solvent may be too good a solvent (product does not crystallize out) or too poor a solvent (product crashes out with impurities).

  • Solution:

    • Systematically test different solvent systems. Good single solvents for recrystallization should dissolve the compound when hot but not when cold.

    • For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent and slowly add a "poor" solvent until the solution becomes cloudy. Then, heat until the solution is clear and allow it to cool slowly. Common solvent mixtures include heptane/ethyl acetate and methanol/water.[4]

  • Potential Cause 2: Cooling Too Quickly. Rapid cooling can trap impurities within the crystal lattice.

  • Solution: Allow the crystallization flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase SystemElution Order
Silica (B1680970) GelHexane (B92381) / Ethyl Acetate (gradient)Less polar impurities -> this compound -> More polar impurities
Alumina (neutral)Dichloromethane (B109758) / Hexane (gradient)Varies based on impurity polarity

Table 2: Common Solvents for Recrystallization

Solvent/MixtureSuitability
EthanolGood general solvent for compounds with minor impurities.
Heptane/Ethyl AcetateA commonly successful mixture for a range of polarities.[4]
Methanol/WaterEffective for moderately polar compounds.[4]
Isopropanol (B130326)Can be a good single solvent for recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of hexane and ethyl acetate. A good developing solvent system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a chromatography column and allow the solvent to drain, ensuring even packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol or a heptane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If using a mixed solvent system, dissolve in the "good" solvent first, then add the "poor" solvent dropwise until turbidity appears, and finally, heat to redissolve.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow crude_product Crude 2-Bromo-4- methoxybenzaldehyde acid_base_wash Acid-Base Wash (Saturated NaHCO3) crude_product->acid_base_wash column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) acid_base_wash->column_chromatography recrystallization Recrystallization (e.g., Isopropanol) column_chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, NMR, etc.) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes oily_product Oily/Gummy Product? is_pure->oily_product No column Perform Column Chromatography oily_product->column Yes recrystallize Recrystallize oily_product->recrystallize No column->check_purity recrystallize->check_purity

Caption: Troubleshooting logic for the purification of this compound.

References

Minimizing Cannizzaro reaction during the synthesis of 4-bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859), a key intermediate in the chemical and pharmaceutical industries.[1][2] The primary focus is on identifying and minimizing the Cannizzaro reaction, a common side reaction that can significantly reduce product yield.

Frequently Asked Questions (FAQs)

Q1: What is the Cannizzaro reaction, and why is it a problem in my synthesis?

A1: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to produce a primary alcohol and a carboxylic acid.[3][4] 4-bromo-2-methoxybenzaldehyde lacks α-hydrogens and is therefore susceptible to this reaction under strong basic conditions.[4][5] In this process, one molecule of the aldehyde is reduced to 4-bromo-2-methoxybenzyl alcohol, while another is oxidized to 4-bromo-2-methoxybenzoic acid. This side reaction consumes your starting material and desired product, leading to lower yields and complicating the purification process.[6]

Q2: Which specific step in the synthesis of 4-bromo-2-methoxybenzaldehyde is most prone to the Cannizzaro reaction?

A2: A common and efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) on 4-bromo-2-fluorobenzaldehyde (B134337) with a methoxide (B1231860) source.[7] If a strong base like sodium methoxide (NaOMe) is used to provide the methoxide nucleophile, the basic conditions can promote the Cannizzaro reaction on the newly formed 4-bromo-2-methoxybenzaldehyde product. A published synthesis route specifically notes that the Cannizzaro reaction is "largely observed" when using sodium methoxide.[7]

Q3: What are the key reaction conditions that favor the Cannizzaro reaction?

A3: The primary drivers of the Cannizzaro reaction are:

  • Substrate Structure: The aldehyde must not have any α-hydrogens, which is true for 4-bromo-2-methoxybenzaldehyde.[4][8]

  • Base Strength: The reaction is promoted by strong bases, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe).[5][9]

  • Base Concentration: The rate of the Cannizzaro reaction often has a higher-order dependence on the base concentration. High concentrations of a strong base will significantly accelerate this unwanted side reaction.[6][9]

  • Temperature: Higher reaction temperatures can provide the necessary activation energy for the Cannizzaro pathway, especially when other, more desired reactions are slow.[9]

Troubleshooting Guide: Low Yield Due to Cannizzaro Reaction

Problem: My reaction yield of 4-bromo-2-methoxybenzaldehyde is low, and I am isolating significant amounts of 4-bromo-2-methoxybenzyl alcohol and 4-bromo-2-methoxybenzoic acid as byproducts.

Primary Cause: The reaction conditions are promoting the Cannizzaro reaction as a significant side pathway.

Solution 1: Modify the Base and Reaction Conditions

The most direct solution is to replace the strong base with a milder alternative that is still effective for the desired transformation but does not readily promote the Cannizzaro reaction.

Comparative Data on Base Selection for SNAr Route

Parameter Condition 1: Strong Base Condition 2: Weak Base (Recommended) Reference
Starting Material 4-bromo-2-fluorobenzaldehyde 4-bromo-2-fluorobenzaldehyde [7]
Reagent Sodium Methoxide (NaOMe) Potassium Carbonate (K₂CO₃) in Methanol [7]
Observed Outcome Significant Cannizzaro reaction Minimized Cannizzaro reaction [7]

| Reported Yield | 38% (modest) | 57% (overall two-step yield) |[7] |

Recommended Experimental Protocol (K₂CO₃ Method) This protocol is adapted from a patented process designed to minimize the Cannizzaro reaction.[7]

  • Reaction Setup: In a suitable reaction vessel, combine 4-bromo-2-fluorobenzaldehyde (1 equivalent) with methanol.

  • Reagent Addition: Add potassium carbonate (K₂CO₃) to the mixture.

  • Heating: Heat the reaction mixture to 50 °C and maintain for the required duration (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Purification: The crude product can be purified by crystallization from a solvent such as heptane (B126788) to yield pure 4-bromo-2-methoxybenzaldehyde.[7]

Solution 2: Employ Alternative Formylation Methods

If modifying the base is not sufficient or if you are starting from a different precursor (e.g., 3-bromoanisole), consider formylation methods that do not use strong bases. These methods introduce the aldehyde group under neutral or acidic conditions, completely avoiding the risk of a base-induced Cannizzaro reaction.

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (formed from DMF and POCl₃) to formylate electron-rich aromatic rings.[10][11][12] It is an effective way to introduce an aldehyde group without a strong base.

  • Duff Reaction: This reaction formylates activated aromatic compounds, like phenols, using hexamine in an acidic medium.[13] While typically used for phenols, its principle of avoiding strong bases is relevant.

  • Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄, SnCl₄) to formylate aromatic compounds under non-basic conditions.[14]

  • Ortho-lithiation: Directed ortho-lithiation of 3-bromoanisole (B1666278) followed by quenching with a formylating agent like DMF is a powerful method.[15] This requires a strong organolithium base, but the subsequent formylation and workup conditions are not conducive to the Cannizzaro reaction.

Process and Logic Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for Low Aldehyde Yield cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation start Low yield of 4-bromo-2-methoxybenzaldehyde analysis Analyze byproduct profile (e.g., via NMR, LC-MS) start->analysis cannizzaro_check Are alcohol and carboxylic acid derivatives the main byproducts? analysis->cannizzaro_check cause Cause: Cannizzaro Reaction cannizzaro_check->cause  Yes other_issues Investigate other side reactions or incomplete conversion cannizzaro_check->other_issues No solution1 Strategy 1: Change Base (e.g., NaOMe -> K₂CO₃) cause->solution1 solution2 Strategy 2: Use Alternative Synthesis (e.g., Vilsmeier-Haack) cause->solution2 end Improved Yield solution1->end solution2->end

Caption: A decision tree for troubleshooting low yields in 4-bromo-2-methoxybenzaldehyde synthesis.

Reaction_Pathways Competing Reaction Pathways in S(N)Ar Synthesis start 4-bromo-2-fluorobenzaldehyde + CH₃OH product Desired Product: 4-bromo-2-methoxybenzaldehyde start->product  Desired S(N)Ar Pathway (Weak Base, e.g., K₂CO₃) byproduct_acid Cannizzaro Byproduct: 4-bromo-2-methoxybenzoic acid product->byproduct_acid Undesired Cannizzaro (Strong Base, e.g., NaOMe) byproduct_alc Cannizzaro Byproduct: 4-bromo-2-methoxybenzyl alcohol product->byproduct_alc

Caption: Diagram showing the desired synthesis route versus the competing Cannizzaro side reaction.

Condition_Logic Influence of Base Strength on Reaction Outcome conditions Reaction Conditions strong_base Strong Base (e.g., NaOMe) conditions->strong_base weak_base Weak Base (e.g., K₂CO₃) conditions->weak_base cannizzaro Cannizzaro Reaction (Major Pathway) strong_base->cannizzaro Favors snar S(N)Ar Reaction (Major Pathway) weak_base->snar Favors

Caption: Logical relationship between base strength and the predominant reaction pathway.

References

Technical Support Center: Purifying 2-Bromo-4-methoxybenzaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Bromo-4-methoxybenzaldehyde using column chromatography. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure a successful separation.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the materials and step-by-step procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Heptane (or Hexane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a 9:1 (v/v) mixture of n-heptane (or hexane) and ethyl acetate. This will be your primary eluent. Prepare other solvent systems of varying polarities for TLC analysis to determine the optimal mobile phase.

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a minimal amount of a solvent like dichloromethane (B109758) or ethyl acetate.

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., 9:1, 8:2, 7:3 heptane/ethyl acetate) to find the system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Column Packing (Slurry Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 heptane/ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.

    • Continuously run the mobile phase through the column, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading (for less soluble compounds): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin to collect the eluent in fractions (e.g., 10-20 mL per tube).

    • Monitor the elution process by performing TLC analysis on the collected fractions.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure this compound based on the TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified solid product.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for this compound and Potential Impurities. This table provides expected Rf values in a common solvent system. Actual values may vary based on specific laboratory conditions.

CompoundStructureMobile Phase (Heptane:Ethyl Acetate)Approximate Rf Value
This compound C₈H₇BrO₂9:10.30 - 0.40
p-Anisaldehyde (Starting Material)C₈H₈O₂9:10.20 - 0.30
Dibrominated by-productC₈H₆Br₂O₂9:1> 0.40
2-Bromo-4-methoxybenzoic acid (Oxidation product)C₈H₇BrO₃7:30.15 - 0.25

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Q1: The product is not moving down the column or is moving very slowly.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. For example, switch from a 9:1 to an 8:2 or 7:3 mixture of heptane/ethyl acetate. This should increase the elution speed of your compound.

Q2: The product is coming off the column too quickly with impurities.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase. Try a solvent system with a higher ratio of the non-polar solvent, such as 9.5:0.5 heptane/ethyl acetate.

Q3: The collected fractions show streaks or tailing on the TLC plate.

  • Possible Cause 1: The column was overloaded with the crude sample.

  • Solution 1: Use a larger column or reduce the amount of sample loaded. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight.

  • Possible Cause 2: The compound may be degrading on the silica gel. Aldehydes can be sensitive to the acidic nature of standard silica gel.[1][2]

  • Solution 2: Deactivate the silica gel before use by washing it with a solvent mixture containing a small amount of a base, like 1% triethylamine (B128534) in your eluent.[3][4] Alternatively, consider using a different stationary phase such as neutral alumina.[1]

Q4: The separation between the product and an impurity is poor.

  • Possible Cause: The chosen solvent system is not optimal for separating the specific compounds in your mixture.

  • Solution: Experiment with different solvent systems during the initial TLC analysis. Trying different solvent combinations (e.g., dichloromethane/hexane) may improve separation. A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can also significantly improve the resolution of closely eluting compounds.

Q5: The yield of the purified product is low.

  • Possible Cause 1: The compound is decomposing on the column (see Q3).

  • Solution 1: Use deactivated silica gel or an alternative stationary phase.

  • Possible Cause 2: Incomplete elution from the column.

  • Solution 2: After collecting the main product fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate) to ensure all the product has been eluted. Check these final fractions by TLC.

  • Possible Cause 3: The compound is co-eluting with a non-UV active impurity.

  • Solution 3: Use a different visualization technique for your TLC plates, such as staining with potassium permanganate, to check for hidden impurities.

Frequently Asked Questions (FAQs)

Q: What is the ideal Rf value I should aim for during TLC optimization?

A: An Rf value between 0.25 and 0.35 is generally considered ideal for good separation in column chromatography.[1]

Q: Should I use isocratic or gradient elution?

A: For a relatively simple mixture where the product and impurities have significantly different polarities, isocratic elution (using a single solvent mixture) is often sufficient. If the separation is challenging, with multiple components close in polarity, a gradient elution will likely provide better results.

Q: How do I perform a "dry loading" of my sample?

A: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small portion of silica gel to this solution and then remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your prepared column.

Q: What are the common impurities I might encounter?

A: Common impurities can include unreacted starting material (p-anisaldehyde), over-brominated by-products, and the corresponding carboxylic acid if the aldehyde has oxidized.

Visualizations

experimental_workflow Experimental Workflow for Purifying this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (e.g., 9:1 Heptane:EtOAc) tlc_analysis TLC Analysis of Crude (Optimize Solvent System) prep_mobile_phase->tlc_analysis pack_column Pack Column (Silica Gel Slurry) tlc_analysis->pack_column load_sample Load Crude Sample (Wet or Dry Method) pack_column->load_sample elute_column Elute Column and Collect Fractions load_sample->elute_column monitor_fractions Monitor Fractions by TLC elute_column->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure isolate_product Isolate Product (Rotary Evaporation) combine_pure->isolate_product final_product Purified This compound isolate_product->final_product

Caption: Workflow for the purification of this compound.

References

Addressing low yield in the synthesis of 4-bromobenzaldehyde hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-bromobenzaldehyde (B125591) hydrazone, with a primary focus on resolving issues related to low reaction yield.

Troubleshooting Guide: Addressing Low Yield

This guide is designed to help researchers identify and solve common problems that lead to unsatisfactory yields in the synthesis of 4-bromobenzaldehyde hydrazone.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in hydrazone synthesis can typically be attributed to several key factors, including suboptimal reaction pH, impure reagents, competing side reactions, or an incomplete reaction. A systematic approach to troubleshooting these variables is essential for improving the outcome.

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Troubleshooting_Workflow cluster_solutions Corrective Actions start Low Yield of 4-Bromobenzaldehyde Hydrazone check_pH 1. Verify Reaction pH Is it mildly acidic (pH 4-6)? start->check_pH check_reagents 2. Assess Reagent Purity Are 4-bromobenzaldehyde and hydrazine (B178648) pure? start->check_reagents check_monitoring 3. Monitor Reaction Progress Has the reaction gone to completion (via TLC)? start->check_monitoring adjust_pH Adjust pH using a catalytic amount of acid (e.g., acetic acid). check_pH->adjust_pH If No purify_reagents Purify starting materials. (e.g., recrystallization or distillation). check_reagents->purify_reagents If Impure extend_reaction Extend reaction time or gently increase temperature. check_monitoring->extend_reaction If Incomplete check_side_reactions Analyze for side products (e.g., azine formation). check_monitoring->check_side_reactions If Complete, but Yield is Still Low

Caption: Troubleshooting workflow for low hydrazone yield.

Frequently Asked Questions (FAQs)

Reaction Conditions

Q1: What is the optimal pH for synthesizing 4-bromobenzaldehyde hydrazone and why is it so important? A1: The formation of hydrazones is an acid-catalyzed reaction, with an optimal pH range that is typically mildly acidic, between 4 and 6.[1] This is a critical parameter because the reaction mechanism involves two pH-sensitive steps.[2] A slightly acidic medium protonates the carbonyl oxygen of the 4-bromobenzaldehyde, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by hydrazine.[1] However, if conditions are too acidic (pH < 4), the hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing the initial addition step.[2] Conversely, at neutral or basic pH (pH > 6), the dehydration of the intermediate carbinolhydrazine is slow due to insufficient protons to catalyze the removal of the water molecule.[2][3]

Q2: What is a suitable solvent and temperature for this reaction? A2: Alcohols such as ethanol (B145695) or methanol (B129727) are commonly used solvents for this synthesis as they effectively dissolve both the aldehyde and hydrazine.[4][5] The reaction can often be performed at room temperature, but refluxing the mixture is frequently employed to increase the reaction rate and drive it to completion.[4] For instance, successful syntheses have been reported by refluxing in an alcoholic solvent for 3 to 7 hours.[4]

Q3: How can I catalyze the reaction effectively? A3: A catalytic amount of a weak acid is typically sufficient. A few drops of glacial acetic acid are commonly used to achieve the optimal pH range.[4] In some protocols, stronger acids like hydrochloric acid have also been utilized.[4] Additionally, aniline (B41778) and its derivatives can act as nucleophilic catalysts by forming a more reactive intermediate Schiff base.[2]

Reagents and Side Reactions

Q4: How does the purity of 4-bromobenzaldehyde and hydrazine affect the yield? A4: The purity of the starting materials is crucial. Impurities in either the 4-bromobenzaldehyde or the hydrazine can interfere with the reaction, leading to side products and a lower yield of the desired hydrazone.[1] If reagent quality is questionable, purification before use is recommended.[1] Hydrazine, in particular, should be handled with care to prevent degradation from exposure to moisture.[6]

Q5: What is the most common side reaction, and how can it be minimized? A5: A frequent side reaction is the formation of an azine.[1] This occurs when the newly formed hydrazone reacts with a second molecule of 4-bromobenzaldehyde.[1] This side reaction can be minimized by using a slight excess of hydrazine relative to the aldehyde, which shifts the equilibrium away from azine formation.[1]

Process and Purification

Q6: How should I monitor the progress of the reaction? A6: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials (4-bromobenzaldehyde and hydrazine) on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot for the hydrazone product.[1] This allows you to determine when the reaction has reached completion.

Q7: What is the best way to isolate and purify the 4-bromobenzaldehyde hydrazone product? A7: Once the reaction is complete, the product often precipitates from the solution upon cooling.[4] The crude solid can be collected by vacuum filtration.[7] Recrystallization is a common and effective method for purification.[1] Suitable solvents for recrystallization include ethanol, methanol, or mixtures like hexane/ethyl acetate, chosen based on the principle that the hydrazone should be soluble at high temperatures but poorly soluble at low temperatures.[1]

Quantitative Data Summary

The choice of catalyst and reaction conditions can significantly impact the final yield. The table below summarizes data from reported syntheses.

4-Bromobenzaldehyde DerivativeHydrazine DerivativeCatalystSolventReaction TimeTemperatureYield (%)Reference
4-bromobenzaldehydeα-BenzilmonoximehydrazoneGlacial Acetic AcidAlcoholic7 hoursReflux81.12[4]
4-bromobenzaldehydeα-BenzilmonoximehydrazoneHydrochloric Acid (2ml)Alcoholic3 hoursReflux72.68[4]

Experimental Protocols & Reaction Mechanism

General Protocol for Synthesis of 4-Bromobenzaldehyde Hydrazone

This protocol is a generalized procedure based on common laboratory practices.[4][8]

  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (B1144303) or a desired hydrazine derivative (1 to 1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture to achieve a pH between 4 and 6.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 3-7 hours. Monitor the reaction's progress using TLC until the starting aldehyde spot has disappeared.

  • Isolation: Once complete, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold solvent to remove soluble impurities. For higher purity, recrystallize the solid from a suitable solvent like ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Reaction Mechanism and Side Product Formation

The synthesis of a hydrazone is a two-step condensation reaction. The primary side reaction involves the formation of an azine.

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Reaction_Mechanism cluster_main Main Hydrazone Formation Pathway cluster_side Azine Side Reaction Reactants 4-Bromobenzaldehyde + Hydrazine Intermediate Tetrahedral Intermediate (Carbinolhydrazine) Reactants->Intermediate Nucleophilic Attack (+H⁺ catalyst) Product 4-Bromobenzaldehyde Hydrazone Intermediate->Product Dehydration (-H₂O) Side_Reactants Hydrazone + 4-Bromobenzaldehyde Product->Side_Reactants Reacts with excess aldehyde Azine Azine Product Side_Reactants->Azine Condensation (-H₂O)

Caption: Acid-catalyzed hydrazone formation and azine side reaction.

References

Overcoming "oiling out" during the crystallization of brominated benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of brominated benzaldehydes, with a particular focus on preventing "oiling out."

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it occur during the crystallization of brominated benzaldehydes?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid or oil, rather than as solid crystals, when the solution is cooled.[1] This typically happens when the solute is still above its melting point at the concentration and temperature at which it becomes insoluble in the solvent. For brominated benzaldehydes, contributing factors include:

  • High Impurity Levels: Impurities can significantly lower the melting point of the compound, making it more prone to oiling out.

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the molecules do not have sufficient time to orient themselves into a crystal lattice and instead aggregate as a disordered liquid.

  • Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of the brominated benzaldehyde (B42025), the compound may separate as a liquid before the solution has cooled enough for crystallization to occur.

Q2: How do I select an appropriate solvent for crystallizing my brominated benzaldehyde?

A2: The ideal solvent is one in which the brominated benzaldehyde is highly soluble at elevated temperatures but has low solubility at room temperature or below. A good starting point is to consider solvents with similar polarity to the compound. Brominated benzaldehydes are generally soluble in organic solvents like ethanol (B145695), ether, and chloroform, and have limited solubility in water.[2][3]

Q3: No crystals are forming even after the solution has cooled. What should I do?

A3: A lack of crystal formation suggests that the solution is not sufficiently supersaturated. Common causes and solutions include:

  • Excess Solvent: Too much solvent may have been added, keeping the compound fully dissolved even at low temperatures. To remedy this, gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Inducing Crystallization: If the solution is supersaturated but no crystals have formed, you can try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, adding a "seed crystal" of the pure compound can provide a template for crystal growth.[4]

  • Insufficient Cooling: Ensure the solution has been cooled adequately. After reaching room temperature, placing the flask in an ice bath can further promote crystallization.[4]

Q4: My purified brominated benzaldehyde is still colored. How can I remove the color?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. The colored molecules adsorb onto the surface of the charcoal. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to use an excessive amount of charcoal, as this can also remove some of your desired product.[4]

Q5: My final yield of purified product is very low. What are the likely causes?

A5: Low recovery can stem from several issues:

  • Using too much solvent: This is the most common cause, as more of your product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization during hot filtration: If the solution cools too quickly in the funnel, the product will crystallize along with the impurities being removed. Use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[4]

Troubleshooting Guide: Overcoming "Oiling Out"

This guide provides a systematic approach to troubleshooting and preventing "oiling out" during the crystallization of brominated benzaldehydes.

Logical Troubleshooting Workflow

G start Oiling Out Observed reheat Re-heat Solution to Dissolve Oil start->reheat add_solvent Add Small Amount of Additional 'Good' Solvent reheat->add_solvent slow_cool Cool Solution Very Slowly (e.g., insulate flask) add_solvent->slow_cool seed Introduce a Seed Crystal at Saturation Point slow_cool->seed failure Oiling Out Persists slow_cool->failure If oiling still occurs success Crystals Form Successfully seed->success change_solvent Consider a Different Solvent or Mixed-Solvent System change_solvent->reheat failure->change_solvent

Caption: A logical workflow for troubleshooting "oiling out."

Data Presentation

Physical Properties of Brominated Benzaldehydes
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-BromobenzaldehydeC₇H₅BrO185.0216-19230
3-BromobenzaldehydeC₇H₅BrO185.0218-21233-236
4-Bromobenzaldehyde (B125591)C₇H₅BrO185.0255-60224-226

Data sourced from multiple chemical suppliers and databases.[2][3]

Qualitative Solubility of Brominated Benzaldehydes in Common Solvents
Solvent2-Bromobenzaldehyde3-Bromobenzaldehyde4-BromobenzaldehydeSuitability Notes
EthanolSolubleSolubleSolubleGood for single-solvent crystallization.
Ethyl Acetate (B1210297)SolubleSolubleSolubleMay be too soluble at room temperature for good recovery.
Diethyl EtherSolubleSolubleSolubleGood for dissolving the compound.
Heptane (B126788)/HexaneInsolubleInsolubleInsolubleExcellent as an anti-solvent in mixed-solvent systems.
WaterInsolubleInsolubleSlightly SolubleGenerally unsuitable as a primary solvent.

This table provides a general guide. Experimental verification is always recommended.[2][3][5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Bromobenzaldehyde from Ethanol

This protocol is ideal when a single solvent provides a good solubility differential between hot and cold conditions.

Methodology:

  • Dissolution: In a fume hood, place the crude 4-bromobenzaldehyde (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 20 mL) and heat the mixture with stirring until it boils.

  • Achieve Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding excess solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated, stemless funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization of 4-Bromobenzaldehyde (Ethyl Acetate/Heptane)

This method is effective when the compound is too soluble in one solvent (the 'good' solvent) and poorly soluble in another (the 'anti-solvent').

Methodology:

  • Dissolution: In a fume hood, dissolve the crude 4-bromobenzaldehyde (e.g., 5.0 g) in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Induce Precipitation (Addition of Anti-solvent): While the solution is still hot, slowly add heptane dropwise with continuous stirring. The solution will become cloudy at the point of saturation.

  • Redissolution: If excessive precipitation occurs, add a few drops of hot ethyl acetate until the solution becomes clear again.[4]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate/heptane.

  • Drying: Dry the purified crystals under vacuum.

Experimental Workflow Diagram

G cluster_0 Single-Solvent Crystallization cluster_1 Mixed-Solvent Crystallization ss_start Dissolve Crude Product in Min. Hot Solvent ss_hot_filter Hot Filtration (Optional) ss_start->ss_hot_filter ss_cool Slow Cooling & Ice Bath ss_hot_filter->ss_cool ss_filter Vacuum Filtration ss_cool->ss_filter ss_wash Wash with Ice-Cold Solvent ss_filter->ss_wash ss_dry Dry Crystals ss_wash->ss_dry ss_end Pure Product ss_dry->ss_end ms_start Dissolve Crude Product in Min. Hot 'Good' Solvent ms_add_anti Add Hot 'Anti-Solvent' to Cloud Point ms_start->ms_add_anti ms_clarify Clarify with a few drops of 'Good' Solvent ms_add_anti->ms_clarify ms_cool Slow Cooling & Ice Bath ms_clarify->ms_cool ms_filter Vacuum Filtration ms_cool->ms_filter ms_wash Wash with Cold Solvent Mixture ms_filter->ms_wash ms_dry Dry Crystals ms_wash->ms_dry ms_end Pure Product ms_dry->ms_end

Caption: Standard workflows for single- and mixed-solvent crystallization.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for the unambiguous structural elucidation of organic molecules. This guide presents a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis. To provide a comprehensive understanding of substituent effects on the NMR spectra, its spectral data are juxtaposed with those of benzaldehyde (B42025), 4-methoxybenzaldehyde (B44291), and 2-bromobenzaldehyde (B122850).

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its selected structural analogs. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The solvent and spectrometer frequency are provided where available, as these parameters can influence chemical shift values.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventAldehyde Proton (CHO) δ (ppm), Multiplicity, J (Hz)Aromatic Protons δ (ppm), Multiplicity, J (Hz)Other Protons δ (ppm), Multiplicity
This compound DMSO-d₆10.10 (s)7.83 (d, J=8.7), 7.35 (d, J=2.4), 7.13 (dd, J=8.7, 2.4)3.89 (s, 3H, -OCH₃)[1]
BenzaldehydeDMSO-d₆10.01 (s)7.90 (m, 2H), 7.69 (m, 1H), 7.58 (m, 2H)-
4-MethoxybenzaldehydeCDCl₃9.87 (s)7.83 (d, J=8.8, 2H), 6.99 (d, J=8.8, 2H)3.88 (s, 3H, -OCH₃)[2]
2-BromobenzaldehydeCDCl₃10.36 (s)7.91 (m, 1H), 7.65 (m, 1H), 7.43 (m, 2H)-[2]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventAldehyde Carbon (CHO) δ (ppm)Aromatic Carbons δ (ppm)Other Carbons δ (ppm)
This compound CDCl₃189.9 (Predicted)163.0, 133.5, 129.0, 125.8, 120.4, 114.2 (Predicted)56.1 (Predicted, -OCH₃)
BenzaldehydeCDCl₃192.7136.6, 134.7, 129.9, 129.3-
4-MethoxybenzaldehydeCDCl₃190.8164.6, 131.9, 129.9, 114.355.5 (-OCH₃)[2]
2-BromobenzaldehydeCDCl₃191.9135.4, 133.9, 133.4, 129.8, 127.9, 127.1-[2]

Spectral Interpretation and Substituent Effects

The electronic properties and positions of the bromo and methoxy (B1213986) substituents significantly influence the chemical shifts of the aldehydic and aromatic protons and carbons.

¹H NMR Spectrum of this compound:

  • Aldehydic Proton: The singlet at 10.10 ppm is characteristic of an aldehyde proton, deshielded by the electronegative oxygen of the carbonyl group.[1]

  • Aromatic Protons: The spectrum shows three distinct signals in the aromatic region, consistent with a trisubstituted benzene (B151609) ring. The proton at 7.83 ppm (d, J=8.7 Hz) is likely the one ortho to the aldehyde and meta to the methoxy group. The proton at 7.35 ppm (d, J=2.4 Hz) corresponds to the proton ortho to the methoxy group and meta to the aldehyde. The signal at 7.13 ppm (dd, J=8.7, 2.4 Hz) is attributed to the proton ortho to the bromo group, showing coupling to two neighboring protons.[1]

  • Methoxy Protons: The sharp singlet at 3.89 ppm, integrating to three protons, confirms the presence of the methoxy group.[1]

Comparison with Analogs:

  • Effect of Methoxy Group: Comparing 4-methoxybenzaldehyde to benzaldehyde, the electron-donating methoxy group shields the aromatic protons, causing an upfield shift, particularly for the ortho and para positions.[2]

  • Effect of Bromo Group: The electron-withdrawing bromo group in 2-bromobenzaldehyde deshields the aromatic protons, leading to a downfield shift compared to benzaldehyde.[2]

  • Combined Effects: In this compound, the opposing electronic effects of the bromo (electron-withdrawing) and methoxy (electron-donating) groups, along with their positions, result in the observed complex splitting pattern and chemical shifts.

¹³C NMR Spectral Analysis:

  • Aldehyde Carbon: The aldehyde carbon typically resonates in the highly deshielded region of 190-200 ppm. The predicted value for this compound falls within this range.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating methoxy group is expected to be shielded (shifted upfield), while the carbon bonded to the electron-withdrawing bromo group will be deshielded (shifted downfield).

Experimental Workflow

The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve tms Add Internal Standard (TMS) dissolve->tms transfer Transfer to NMR Tube tms->transfer insert Insert Sample into Spectrometer transfer->insert Prepared Sample setup Lock, Tune, and Shim insert->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft Free Induction Decay (FID) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate Peaks calibrate->integrate Processed Spectrum shifts Determine Chemical Shifts (δ) integrate->shifts coupling Analyze Splitting Patterns & Coupling Constants (J) shifts->coupling assign Assign Signals to Nuclei coupling->assign structure Elucidate Molecular Structure assign->structure

Caption: Workflow for NMR Spectral Analysis.

Experimental Protocol

1. Sample Preparation:

  • Weigh 5-10 mg of the benzaldehyde sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube, ensuring a sufficient liquid height to be within the detector coil of the NMR spectrometer.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • For ¹H NMR, a standard pulse sequence is used. Typically, 8 to 16 scans are sufficient.

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger number of scans is usually required due to the lower natural abundance of ¹³C.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

References

A Comparative Guide to Purity Assessment of 2-Bromo-4-methoxybenzaldehyde by GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical factor that directly impacts the reliability of experimental results and the quality of the final product. 2-Bromo-4-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the absence of impurities that could affect downstream reactions and biological activity. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Performance Comparison of Analytical Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra. However, alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information and may be more suitable for non-volatile or thermally labile impurities.

ParameterGC-MSHPLC-UV1H-NMR Spectroscopy
Principle Separation based on volatility and polarity, with mass-based detection and identification.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Typical Purity Result >97.5%[1]Can be ≥ 99%[2]Quantitative (qNMR) can provide high accuracy purity values.
Analyte Volatility RequiredNot requiredNot required
Detection Mass Spectrometry (MS)UV-Vis, Diode Array Detector (DAD)Radiofrequency detector
Strengths - High separation efficiency for volatile compounds.- Definitive peak identification through mass spectral libraries.- Excellent for identifying and quantifying volatile and semi-volatile impurities.- Suitable for a wide range of compounds, including non-volatile and thermally labile ones.- Robust and widely available.- Can be readily adapted for preparative separations.- Provides detailed structural information.- Can be used for absolute quantification (qNMR) without a reference standard of the analyte.- Non-destructive technique.
Limitations - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes.- Peak identification is based on retention time and requires reference standards for confirmation.- Lower resolution for some complex mixtures compared to capillary GC.- Lower sensitivity compared to chromatographic techniques.- Complex spectra for mixtures can be difficult to interpret.- Requires specialized equipment and expertise.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the purity assessment of this compound using GC-MS, based on established methods for similar benzaldehyde (B42025) derivatives.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6850 GC with 5975C VL MSD).

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 5 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the purity analysis of this compound by HPLC-UV.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B.

    • 2-15 min: 50% to 95% B.

    • 15-20 min: 95% B.

    • 20.1-25 min: 50% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (50:50 acetonitrile:water with 0.1% formic acid) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of this compound, from sample reception to the final purity report, incorporating both the primary GC-MS analysis and comparative analysis with alternative methods.

cluster_0 Sample Handling and Preparation cluster_1 Primary Analysis cluster_2 Alternative & Confirmatory Analysis cluster_3 Data Analysis and Reporting Sample Receive 2-Bromo-4- methoxybenzaldehyde Sample Prep_GCMS Prepare Sample for GC-MS (Dissolve in Dichloromethane) Sample->Prep_GCMS Prep_HPLC Prepare Sample for HPLC (Dissolve in Mobile Phase) Sample->Prep_HPLC Prep_NMR Prepare Sample for NMR (Dissolve in Deuterated Solvent) Sample->Prep_NMR GCMS_Analysis GC-MS Analysis Prep_GCMS->GCMS_Analysis HPLC_Analysis HPLC-UV Analysis Prep_HPLC->HPLC_Analysis NMR_Analysis NMR Analysis Prep_NMR->NMR_Analysis Data_Integration Integrate and Analyze Data (Purity Calculation, Impurity Identification) GCMS_Analysis->Data_Integration HPLC_Analysis->Data_Integration NMR_Analysis->Data_Integration Comparison Compare Results from Different Techniques Data_Integration->Comparison Report Generate Final Purity Report Comparison->Report

References

A Comparative Guide to the Synthesis of 2-Bromo-4-methoxybenzaldehyde: Traditional vs. Alternative Brominating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of halogenated aromatic compounds is a cornerstone of molecular design. This guide provides a comprehensive comparison of various reagents for the synthesis of 2-Bromo-4-methoxybenzaldehyde, a valuable intermediate in the preparation of pharmaceuticals and other fine chemicals. We will explore the traditional use of elemental bromine and compare its performance with safer, more environmentally friendly alternatives, supported by experimental data and detailed protocols.

The introduction of a bromine atom onto an aromatic ring is a critical transformation in organic synthesis. The resulting aryl bromides are versatile precursors for cross-coupling reactions, allowing for the construction of complex molecular architectures. The synthesis of this compound from 4-methoxybenzaldehyde (B44291) is a key example of such a transformation. The methoxy (B1213986) group at the para position and the aldehyde group at the ortho position direct the electrophilic substitution to the desired 2-position. While elemental bromine has been the conventional reagent for this purpose, its hazardous nature has prompted the exploration of alternative, "greener" brominating agents.

This guide will delve into a comparative analysis of the following methods:

  • Traditional Method: Elemental Bromine (Br₂)

  • Alternative Reagent: N-Bromosuccinimide (NBS)

  • Green Alternative: In-situ generated Bromine from Potassium Bromate (B103136) (KBrO₃)

Performance Comparison of Brominating Agents

The choice of brominating agent significantly impacts the yield, reaction conditions, and safety profile of the synthesis. The following table summarizes the quantitative data for the synthesis of this compound and its close analogs using different reagents.

Reagent/MethodStarting MaterialProductSolventTemperature (°C)Reaction TimeYield (%)Reference
**Elemental Bromine (Br₂) **3,4-Dimethoxybenzaldehyde (B141060)2-Bromo-4,5-dimethoxybenzaldehyde (B182550)Methanol<401 h90-92[1]
N-Bromosuccinimide (NBS) 3-Methoxybenzaldehyde2-Bromo-5-methoxybenzaldehydeAcetonitrile (B52724)0 - RT18 h81[2][3]
Potassium Bromate (KBrO₃)/HBr Veratraldehyde (3,4-Dimethoxybenzaldehyde)2-Bromo-4,5-dimethoxybenzaldehydeAcetic AcidRT1 h82.03[4]

Note: While direct experimental data for the synthesis of this compound using all listed methods was not uniformly available in the literature, the data presented for closely related analogs provides a strong basis for comparison of the reagents' efficacy and regioselectivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in a laboratory setting.

Protocol 1: Bromination with Elemental Bromine

This protocol is adapted from the synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from 3,4-dimethoxybenzaldehyde.[1]

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Methanol

  • Bromine

Procedure:

  • In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in methanol.

  • With cooling to maintain the temperature below 40°C, slowly add elemental bromine to the solution.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Upon completion, the product can be isolated by precipitation and filtration.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

This general procedure is based on the bromination of activated arenes using NBS in acetonitrile.[2][3]

Materials:

  • 4-Methoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 4-methoxybenzaldehyde in acetonitrile and cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of N-Bromosuccinimide in acetonitrile.

  • Add the NBS solution dropwise to the solution of 4-methoxybenzaldehyde while maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.

Protocol 3: Green Bromination with Potassium Bromate (KBrO₃)

This protocol describes the in-situ generation of bromine for the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde.[4]

Materials:

  • Veratraldehyde (3,4-Dimethoxybenzaldehyde)

  • Potassium Bromate (KBrO₃)

  • Hydrobromic Acid (HBr)

  • Glacial Acetic Acid

Procedure:

  • In a reaction vessel, combine veratraldehyde, potassium bromate, and glacial acetic acid.

  • To this mixture, add hydrobromic acid at room temperature.

  • Stir the reaction for approximately 1 hour.

  • The product can be isolated by precipitation upon the addition of water, followed by filtration and recrystallization.

Logical Workflow for Reagent Selection

The choice of a brominating agent is a critical decision in the synthesis of this compound. The following diagram illustrates a logical workflow for selecting the most appropriate reagent based on key considerations such as safety, environmental impact, and desired reaction conditions.

Reagent_Selection_Workflow Start Start: Synthesize This compound Decision1 Prioritize Safety and Environmental Impact? Start->Decision1 Green_Alternatives Consider Green Alternatives Decision1->Green_Alternatives Yes Traditional_Method Consider Traditional Method Decision1->Traditional_Method No Decision2 High Yield and Established Protocol Critical? Green_Alternatives->Decision2 Br2_Method Elemental Bromine (Br2) - High reactivity and yield - Hazardous liquid Traditional_Method->Br2_Method NBS_Method N-Bromosuccinimide (NBS) - Safer solid reagent - Good yield and selectivity Decision2->NBS_Method Yes KBrO3_Method Potassium Bromate (KBrO3) - In-situ bromine generation - Environmentally benign Decision2->KBrO3_Method No End Select Optimal Reagent and Proceed with Synthesis NBS_Method->End KBrO3_Method->End Br2_Method->End

Caption: Workflow for selecting a brominating agent.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. While the traditional use of elemental bromine offers high reactivity and yields, its hazardous nature necessitates stringent safety precautions. N-Bromosuccinimide emerges as a safer and effective alternative, providing good yields and high regioselectivity in a more manageable solid form. For laboratories prioritizing green chemistry principles, the in-situ generation of bromine from potassium bromate presents an environmentally benign approach without significantly compromising the reaction efficiency. The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, safety considerations, and environmental impact. This guide provides the necessary data and protocols to make an informed decision for the successful and responsible synthesis of this important chemical intermediate.

References

A Comparative Analysis of Bromo- vs. Chloro-Substituted Benzaldehydes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of starting materials is a critical decision in the synthesis of complex organic molecules. For drug development and fine chemical synthesis, benzaldehyde (B42025) derivatives are common building blocks. When considering cross-coupling reactions, the selection of the halogen substituent on the benzaldehyde ring—typically bromine or chlorine—profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the performance of bromo- and chloro-substituted benzaldehydes in key cross-coupling reactions, supported by experimental data and detailed protocols.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond makes bromobenzaldehydes generally more reactive than their chloro- counterparts. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. However, chloro-substituted benzaldehydes are typically more cost-effective and readily available, making them attractive for large-scale synthesis. Recent advancements in catalyst technology, particularly the development of sophisticated phosphine (B1218219) ligands, have significantly improved the reactivity of aryl chlorides, making them viable substrates in a growing number of transformations.

Quantitative Data Comparison

The following tables summarize the comparative performance of bromo- and chloro-substituted benzaldehydes in major cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling
ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromobenzaldehyde (B125591)Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃1-Propanol (B7761284)/H₂OReflux0.7586.3[1]
4-ChlorobenzaldehydePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O100-11012-24~85[2]
4-BromobenzaldehydePhenylboronic acidPd/MgO-ZrO₂K₂CO₃H₂O/EtOHRT0.13>99[3]
Table 2: Heck Reaction
ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzaldehydeStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100495[4]
4-ChlorobenzaldehydeStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O1201280[5]
4-Bromobenzaldehyden-Butyl acrylatePd EnCat® 40NaOAcDMF105-High[6][7]
Table 3: Sonogashira Coupling
ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzaldehydePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene60-806-12High[8]
4-ChlorobenzaldehydePhenylacetylenePd catalystK-ELH₂ORT-Moderate[9]
4-Iodobenzaldehyde (B108471)PhenylacetylenePd on alumina (B75360) / Cu₂O-THF-DMA80-75[10]

Note: Direct comparative yield data for Sonogashira coupling of bromo- vs. chloro-benzaldehyde is limited. The data for 4-iodobenzaldehyde is included for reactivity trend reference.

Table 4: Buchwald-Hartwig Amination
ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotolueneMorpholine (B109124)(NHC)Pd(R-allyl)ClNaOtBuToluene1000.0898[11]
4-Chlorotoluene (B122035)Morpholine(NHC)Pd(R-allyl)ClNaOtBuToluene1000.0895[11]
4-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneReflux694[12]

Note: Data for halotoluenes is used as a proxy for halobenzaldehydes due to the availability of direct comparative studies.

Cost and Stability

CompoundTypical Price (per gram)Stability
4-Bromobenzaldehyde$2.50 - $9.00[13][14][15][16][17]Stable under normal conditions, but can be air sensitive. Should be stored in a cool, dry place away from strong oxidizing agents.[18]
4-Chlorobenzaldehyde$0.40 - $1.30[19][20][21][22][23]Stable under normal conditions. Should be stored in a well-ventilated place, protected from air, overheating, and direct sunlight.[18]

Prices are estimates and can vary based on supplier, purity, and quantity.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde

Objective: To synthesize 4-phenylbenzaldehyde.

Materials:

  • 4-Bromobenzaldehyde (0.270 mol)

  • Phenylboronic acid (0.284 mol)

  • Palladium(II) acetate (B1210297) (0.811 mmol)

  • Triphenylphosphine (2.43 mmol)

  • 2 M Sodium carbonate solution (162 mL)

  • 1-Propanol (485 mL)

  • Deionized water (95.0 mL)

  • Ethyl acetate

  • 5% Sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate (B86663)

  • Activated carbon (Darco G-60)

  • Hexanes

  • Methanol (B129727)

Procedure:

  • To a 2-L three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromobenzaldehyde, phenylboronic acid, and 1-propanol under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to dissolve the solids.

  • Add palladium(II) acetate, triphenylphosphine, 2 M sodium carbonate solution, and deionized water.

  • Heat the mixture to reflux under nitrogen for 45 minutes. Monitor the reaction by ¹H NMR.

  • Once complete, remove the heat and add 350 mL of water while the mixture is still hot.

  • Allow the mixture to cool to room temperature while stirring.

  • Dilute the mixture with 500 mL of ethyl acetate and transfer to a separatory funnel.

  • Separate the phases and extract the aqueous layer twice with 250 mL portions of ethyl acetate.

  • Combine the organic layers and wash with 250 mL of 5% sodium bicarbonate solution, followed by two 250 mL portions of saturated brine.

  • To the organic solution, add 25.0 g of activated carbon and stir for 30 minutes.

  • Add 50.0 g of anhydrous sodium sulfate and continue stirring for an additional 30 minutes.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a mixture of hexanes and methanol to obtain pale yellow crystals of 4-phenylbenzaldehyde.[1]

Heck Reaction of 4-Bromobenzaldehyde with Styrene

Objective: To synthesize (E)-4-styrylbenzaldehyde.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (1.0 mol%)

  • 1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (e.g., 1a-f from the source) (2 mol%)

  • Potassium carbonate (2 mmol)

  • DMF (3 mL)

  • Water (3 mL)

  • Ethyl acetate/hexane mixture

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂, the tetrahydropyrimidinium salt, 4-bromobenzaldehyde, styrene, and K₂CO₃.

  • Add a 1:1 mixture of DMF and water (6 mL total).

  • Heat the mixture at 80 °C for 4 hours.

  • After cooling, extract the mixture with an ethyl acetate/hexane solution.

  • Filter the organic layer through a pad of silica (B1680970) gel, washing thoroughly.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel to yield the product.[24]

Sonogashira Coupling of 4-Bromobenzaldehyde with Phenylacetylene

Objective: To synthesize 4-(phenylethynyl)benzaldehyde.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (3.0 mmol)

  • Toluene or DMF (10 mL)

  • Ethyl acetate

  • Celite

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 4-bromobenzaldehyde in toluene or DMF.

  • Add phenylacetylene, triethylamine, Pd(PPh₃)₄, and CuI.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.[8]

Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

Objective: To synthesize N-(4-methylphenyl)morpholine.

Materials:

  • 4-Chlorotoluene (4.22 mmol)

  • Morpholine (6.33 mmol)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.127 mmol)

  • Sodium tert-butoxide (8.44 mmol)

  • Toluene (5 mL)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, sodium tert-butoxide, and toluene.

  • Stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene and morpholine in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction to room temperature and quench with 10 mL of water.

  • Separate the organic layer and wash with 10 mL of water and 10 mL of brine.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the product as an orange solid.[12]

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the general workflow of a cross-coupling reaction and the decision-making process for selecting between bromo- and chloro-substituted benzaldehydes.

CrossCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Coupling Partner, & Base catalyst Add Palladium Catalyst & Ligand start->catalyst solvent Add Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temperature degas->heat Inert Atmosphere monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Final Product purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

DecisionTree start Select Aryl Halide for Cross-Coupling reactivity High Reactivity & Mild Conditions More Important? start->reactivity cost Cost & Availability More Important? reactivity->cost No bromo Choose Bromo-Substituted Benzaldehyde reactivity->bromo Yes cost->bromo No chloro Choose Chloro-Substituted Benzaldehyde cost->chloro Yes optimize Optimize with Advanced Catalyst System chloro->optimize

Caption: Decision-making framework for selecting the appropriate halobenzaldehyde.

Conclusion

The choice between bromo- and chloro-substituted benzaldehydes in cross-coupling reactions is a trade-off between reactivity and cost. Bromo-substituted benzaldehydes are inherently more reactive, often leading to higher yields under milder conditions, which can be advantageous for laboratory-scale synthesis and for substrates with sensitive functional groups. Conversely, the lower cost and wider availability of chloro-substituted benzaldehydes make them a more economical choice for industrial applications and large-scale production. The continuous development of highly active and specialized catalyst systems is progressively bridging the reactivity gap, expanding the utility of aryl chlorides. Ultimately, the optimal choice depends on the specific requirements of the synthesis, including scale, cost constraints, and the complexity of the target molecule.

References

A Comparative Guide to the Structural Validation of 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Bromo-4-methoxybenzaldehyde. While X-ray crystallography is the gold standard for unambiguous three-dimensional structure determination, its application is contingent on obtaining a suitable single crystal. This guide, therefore, presents a comparative overview of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as robust alternatives and complementary techniques for structural elucidation.

As a direct comparison, this guide includes data for the isomeric compound, 5-Bromo-2-methoxybenzaldehyde, for which a more extensive set of experimental data, including crystallographic information on a derivative, is available. This comparative approach highlights the nuances in spectral interpretation between closely related isomers and underscores the importance of a multi-technique approach for definitive structural assignment.

Performance Comparison: Analytical Techniques

The following tables summarize the key physicochemical properties and the expected and observed spectral data for this compound and its isomer, 5-Bromo-2-methoxybenzaldehyde.

Table 1: Physicochemical Properties

PropertyThis compound5-Bromo-2-methoxybenzaldehyde
Molecular Formula C₈H₇BrO₂C₈H₇BrO₂
Molecular Weight 215.04 g/mol 215.04 g/mol
Appearance SolidLight yellow crystalline powder
Melting Point 75-77 °C[1]116-119 °C[2]
CAS Number 43192-31-0[1]25016-01-7[2]

Table 2: Spectroscopic Data Comparison

TechniqueThis compound (Expected/Observed)5-Bromo-2-methoxybenzaldehyde (Observed)
¹H NMR (CDCl₃, ppm) ~10.3 (s, 1H, -CHO), ~7.8 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃)~10.4 (s, 1H, -CHO), ~7.9 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, ppm) ~190 (-CHO), ~160 (C-OCH₃), ~135 (C-Br), ~130 (Ar-CH), ~118 (Ar-CH), ~115 (Ar-C), ~112 (Ar-CH), ~56 (-OCH₃)~189 (-CHO), ~161 (C-OCH₃), ~137 (Ar-CH), ~128 (Ar-CH), ~118 (Ar-C), ~114 (C-Br), ~112 (Ar-CH), ~56 (-OCH₃)
IR (cm⁻¹) ~2820, 2720 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1590, 1480 (C=C, aromatic), ~1250 (C-O, ether), ~650 (C-Br)~2830, 2730 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1595, 1475 (C=C, aromatic), ~1245 (C-O, ether), ~660 (C-Br)
Mass Spec. (m/z) 214/216 [M]⁺, 213/215 [M-H]⁺, 185/187 [M-CHO]⁺, 134 [M-Br-H]⁺214/216 [M]⁺, 213/215 [M-H]⁺, 185/187 [M-CHO]⁺, 134 [M-Br-H]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

X-ray Crystallography (Hypothetical for this compound)

Single crystal X-ray diffraction provides the most definitive structural proof. While no public crystal structure is available for this compound, the following protocol outlines the general procedure.

  • Crystal Growth:

    • Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane).

    • Slowly evaporate the solvent at room temperature in a loosely covered vial to allow for the formation of well-ordered single crystals.

    • Alternatively, use vapor diffusion by placing the vial of the compound solution in a sealed container with a less polar anti-solvent.

  • Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in all dimensions) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common choice.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

    • The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

  • Data Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the logical workflow for the structural validation process.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Purification Purification Synthesis->Purification Pure Compound Pure Compound Purification->Pure Compound X-ray X-ray Crystallography Pure Compound->X-ray Definitive 3D Structure NMR NMR (1H, 13C) Pure Compound->NMR Connectivity & Environment IR FT-IR Pure Compound->IR Functional Groups MS Mass Spectrometry Pure Compound->MS Molecular Weight & Formula Structure Elucidation Structure Elucidation X-ray->Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Caption: A logical workflow for the synthesis and structural validation of a small molecule.

Start Start: Purified Compound NMR_Analysis NMR Analysis (1H, 13C, COSY, HSQC, HMBC) Start->NMR_Analysis IR_Analysis FT-IR Analysis Start->IR_Analysis MS_Analysis Mass Spectrometry (EI, ESI) Start->MS_Analysis Xray_Decision Single Crystal Available? Start->Xray_Decision Combine_Data Combine Spectroscopic Data NMR_Analysis->Combine_Data IR_Analysis->Combine_Data MS_Analysis->Combine_Data Xray_Analysis X-ray Crystallography Xray_Decision->Xray_Analysis Yes Xray_Decision->Combine_Data No Final_Structure Final Structure Confirmed Xray_Analysis->Final_Structure Combine_Data->Final_Structure

Caption: Decision workflow for structural elucidation using multiple analytical techniques.

References

A Comparative Guide to Catalyst Systems for Cross-Coupling Reactions with 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various catalyst systems for cross-coupling reactions involving 2-Bromo-4-methoxybenzaldehyde. The selection of an appropriate catalyst is critical for achieving high efficacy and yield in the synthesis of complex organic molecules. This document summarizes quantitative data from experimental studies, details relevant protocols, and provides visual diagrams to facilitate understanding of the underlying processes.

The cross-coupling of this compound is a key transformation in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The electron-donating methoxy (B1213986) group and the electron-withdrawing aldehyde functionality on the aromatic ring can influence the reactivity of the aryl bromide, making the choice of catalyst and reaction conditions paramount for successful coupling.

Comparative Performance of Catalyst Systems

The following tables summarize the performance of different catalyst systems for various cross-coupling reactions with this compound and structurally similar aryl bromides. The data presented is collated from multiple sources to provide a comparative overview.

Note: Direct comparative studies on this compound are limited. Therefore, data from analogous substrates, particularly other bromo-substituted benzaldehydes and anisoles, have been included to provide a broader perspective on catalyst efficacy.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012~85-95A classic, reliable catalyst for a range of aryl bromides.[1][2]
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O1008>95Bulky, electron-rich ligand enhances activity for challenging substrates.[1][2]
PdCl₂(dppf)3,5-Dimethylphenylboronic acidCs₂CO₃DMF9012~90Effective for sterically hindered boronic acids.[3]
PEPPSI™-IPrPhenylboronic acidK₂CO₃t-BuOH806HighRobust N-heterocyclic carbene (NHC) catalyst, good for electron-rich bromides.[4]

Table 2: Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NDMF10024~80-90Jeffery conditions, effective for aryl bromides.
PdCl₂(PPh₃)₂n-Butyl acrylateNa₂CO₃DMA13012~85Common conditions for acrylates.
Pd₂(dba)₃ / P(t-Bu)₃StyreneCy₂NMeDioxane11016HighBulky phosphine (B1218219) ligand improves yields with electron-rich bromides.
Herrmann's Catalystn-Butyl acrylateNaOAcNMP1404>95Highly active palladacycle catalyst.[5]

Table 3: Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ / CuIPhenylacetyleneEt₃NTHF658~90Classic conditions, widely applicable.[6]
PdCl₂(PPh₃)₂ / CuI1-HexynePiperidineDMF806~85-95Effective for a range of alkynes.[7][8]
Pd(OAc)₂ / XPhos / CuITrimethylsilylacetyleneCs₂CO₃Dioxane10012HighCopper-catalyzed system with a bulky ligand.[9]
Pd(dba)₂ / IPr·HCl / CuIPhenylacetyleneDBUToluene11018~80NHC-ligated catalyst system.[6]

Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for forming C-N bonds between an aryl halide and an amine.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAPMorpholineNaOt-BuToluene10016~90A common system for secondary amines.[10]
Pd(OAc)₂ / XantphosAnilineCs₂CO₃Dioxane11024~85Wide-bite angle ligand, good for various amines.[3]
G3-XPhos Palladacyclen-HexylamineLHMDSTHFRT4>95Highly active precatalyst allows for room temperature reactions.[11]
Ni(cod)₂ / dppfDiethylamineK₃PO₄Toluene10012~75Nickel-based system as a cost-effective alternative.[12]

Table 5: Other Cross-Coupling Reactions

ReactionCatalyst SystemCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)Notes
Negishi Pd(dba)₂ / SPhosPhenylzinc chlorideTHF6012HighMild conditions for organozinc reagents.[3][13]
Stille Pd(PPh₃)₄Tributyl(phenyl)stannaneToluene11016~80-90Tolerant of many functional groups.[9][14]
Kumada Ni(dppp)Cl₂Phenylmagnesium bromideTHFRT2~85Utilizes readily available Grignard reagents.[15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and add it to the Schlenk flask. If using a solid ligand, add it at this stage.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17][18]

General Procedure for Heck Coupling
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.).

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 100 °C) for 18-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.[19][20]

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 65 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[6][8]

Visualizations

To better illustrate the experimental and mechanistic aspects of cross-coupling reactions, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) add_catalyst Add Catalyst System (Pd/Ni Source + Ligand) prep_reagents->add_catalyst inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) add_catalyst->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Progress (TLC, GC-MS, LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup/Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (Column Chromatography) dry_concentrate->purify

Caption: A generalized experimental workflow for a typical cross-coupling reaction.

G pd0 LnM(0) pd_complex Ar-M(II)-X Ln pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-M(II)-R' Ln pd_complex->transmetal_complex Transmetalation (R'-M') transmetal_complex->pd0 Reductive Elimination product Ar-R' transmetal_complex->product

Caption: A simplified catalytic cycle for a generic cross-coupling reaction.

Conclusion

The choice of catalyst system for the cross-coupling of this compound is highly dependent on the desired transformation. For Suzuki-Miyaura reactions, palladium catalysts with bulky phosphine ligands such as SPhos generally provide excellent yields. Heck and Sonogashira couplings are also efficiently catalyzed by various palladium systems, with the choice of ligand and base being crucial for optimization. For C-N bond formation via Buchwald-Hartwig amination, advanced palladacycle precatalysts can offer high activity even at room temperature. Nickel-based catalysts present a cost-effective alternative for certain transformations like the Kumada coupling. The data and protocols presented in this guide serve as a valuable starting point for researchers to select and optimize the most effective catalytic system for their specific synthetic needs.

References

A Comparative Guide to the Biological Activity of 2-Bromo-4-methoxybenzaldehyde Derivatives and Other Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-bromo-4-methoxybenzaldehyde derivatives against other halogenated benzaldehydes, including chloro, fluoro, and iodo analogs. The information is curated from preclinical research to facilitate an objective evaluation of these compounds as potential therapeutic agents. This document summarizes quantitative data on their anticancer and antimicrobial properties, details relevant experimental protocols, and visualizes key signaling pathways.

Executive Summary

Halogenated benzaldehydes are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a halogen atom to the benzaldehyde (B42025) scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby modulating its biological effects. Among these, this compound derivatives have emerged as promising candidates, demonstrating notable anticancer and antimicrobial potential. This guide presents a comparative analysis of these bromo-derivatives with their chlorinated, fluorinated, and iodinated counterparts, offering insights into their structure-activity relationships.

Comparative Biological Activity: A Data-Driven Analysis

The following sections present quantitative data on the anticancer and antimicrobial activities of various halogenated benzaldehyde derivatives. It is important to note that direct comparisons should be made with caution, as the data is compiled from different studies that may have employed varied experimental conditions.

Anticancer Activity

The cytotoxic effects of halogenated benzaldehyde derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.

A study on monocarbonyl curcumin (B1669340) analogues, which are derivatives of benzaldehydes, revealed that halogen substitution significantly influences their anti-tumor effects. For instance, a derivative featuring both bromine and chlorine (2Br-5Cl) exhibited a potent inhibitory effect on A549 lung cancer cells with an IC50 value of less than 5 µmol/L.[1] Another study comparing chlorinated and brominated methyl benzofuran-3-carboxylate derivatives found that the brominated compound demonstrated stronger anticancer potential across several cancer cell lines, with the exception of HCT116 colon cancer cells.[2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bromo-Derivatives
2-Bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19 µg/mL[3]
Acetylated Bromophenol DerivativeK562 (Leukemia)8.09 (at 72h)
Brominated Methyl Benzofuran CarboxylateA549 (Lung)Lower than chlorinated analog[2]
HepG2 (Liver)Lower than chlorinated analog[2]
Chloro-Derivatives
2,5-dichloro-benzaldehyde curcumin analogA549 (Lung)< 5[1]
2-chloro-benzaldehyde curcumin analogA549 (Lung)< 5[1]
Chlorinated Methyl Benzofuran CarboxylateA549 (Lung)Higher than brominated analog[2]
HepG2 (Liver)Higher than brominated analog[2]
Fluoro-Derivatives
2-fluoro-benzaldehyde curcumin analogA549 (Lung)< 5[1]
Non-Halogenated Analog
Benzaldehyde curcumin analogA549 (Lung)< 5[1]
Antimicrobial Activity

Halogenated aromatic aldehydes are recognized for their antimicrobial properties against a spectrum of bacteria and fungi.[3] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Studies have shown that the presence of halogen, nitro, and hydroxy groups on the aromatic ring contributes to the antimicrobial efficacy of benzaldehydes. While specific comparative data for this compound derivatives against other halogenated counterparts is limited, related compounds have demonstrated significant activity. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been shown to have a minimum inhibitory concentration (MIC) of 1024 µg/ml against Staphylococcus aureus.[4] Another study on halogenated pyrrolopyrimidines found that bromo and iodo derivatives were the most active against S. aureus, with MIC values of 8 mg/L.[5]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Bromo-Derivatives
6-bromo-8-nitroflavoneE. faecalis, S. aureus, E. coliPotent inhibition
Chloro-Derivatives
6-chloro-8-nitroflavoneE. faecalis, S. aureus, E. coliPotent inhibition
Non-Halogenated Analog
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024[4]
1-(4-methoxybenzaldehyde)-4-methylthiosemicarbazoneSalmonella typhi (ATCC 6539)64[6]
Salmonella paratyphi A64[6]
Salmonella typhimurium64[6]

Mechanisms of Action: Signaling Pathway Insights

Halogenated benzaldehyde derivatives exert their biological effects through the modulation of various intracellular signaling pathways. A key mechanism implicated in their anti-inflammatory and anticancer activities is the inhibition of the MAPK/ERK and NF-κB signaling cascades.

Inhibition of Pro-inflammatory Pathways

Research has demonstrated that bromo-substituted benzaldehyde derivatives can suppress the production of pro-inflammatory mediators. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in RAW 264.7 macrophage cells. This anti-inflammatory effect is achieved by suppressing the phosphorylation of ERK and p38 MAP kinases and inhibiting the activation of the NF-κB pathway. The inhibition of NF-κB activation involves the suppression of IκB-α phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 and p50 subunits of NF-κB.

G Inhibitory Action of Bromo-Benzaldehyde Derivatives on Pro-inflammatory Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK BromoBenzaldehyde Bromo-Benzaldehyde Derivative MEK_ERK MEK1/2 BromoBenzaldehyde->MEK_ERK MEK_p38 MKK3/6 BromoBenzaldehyde->MEK_p38 BromoBenzaldehyde->IKK MAPKKK->MEK_ERK MAPKKK->MEK_p38 ERK ERK1/2 MEK_ERK->ERK p38 p38 MEK_p38->p38 NFkB_p50_p65_IkB p50/p65/IκBα IKK->NFkB_p50_p65_IkB Phosphorylates IκBα IkB IκBα NFkB_p50_p65 p50/p65 NFkB_p50_p65_IkB->NFkB_p50_p65 IκBα degradation Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes G General Workflow for Synthesis and Biological Evaluation Synthesis Chemical Synthesis of Halogenated Benzaldehyde Derivatives Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Screening Purification->InVitro Anticancer Anticancer Activity (MTT Assay, etc.) InVitro->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination, etc.) InVitro->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assays Mechanism->Apoptosis LeadOptimization Lead Optimization Mechanism->LeadOptimization

References

A Comparative Guide to the Functional Group Analysis of 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with alternative analytical techniques for the functional group analysis of 2-Bromo-4-methoxybenzaldehyde. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical approach for their specific needs.

Introduction to this compound and its Functional Groups

This compound is an aromatic aldehyde with the chemical formula C₈H₇BrO₂. Its structure, characterized by a benzene (B151609) ring substituted with a bromine atom, a methoxy (B1213986) group, and a formyl (aldehyde) group, makes it a valuable intermediate in the synthesis of various pharmaceutical and organic compounds. Accurate identification and characterization of its functional groups are paramount for quality control and reaction monitoring. The key functional groups are:

  • Aldehyde (-CHO): Responsible for the characteristic carbonyl (C=O) and C-H stretching vibrations.

  • Aromatic Ring (Benzene): Exhibits characteristic C=C and C-H stretching and bending vibrations.

  • Ether (-OCH₃): Shows C-O stretching vibrations.

  • Bromoalkane (C-Br): Has a characteristic C-Br stretching vibration.

FTIR Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule's vibrational bonds. The resulting spectrum provides a unique fingerprint of the compound, allowing for the identification of its functional groups.

Predicted FTIR Spectral Data for this compound
Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H StretchAldehyde2850-2870 and 2750-2770Weak
C=O StretchAromatic Aldehyde1680-1705Strong
C=C StretchAromatic Ring1580-1600 and 1450-1500Medium
C-H Bending (out-of-plane)Aromatic Ring800-900Strong
C-O Stretch (asymmetric)Aryl Ether1230-1270Strong
C-O Stretch (symmetric)Aryl Ether1020-1075Medium
C-Br StretchAromatic Bromide500-600Medium

Comparison with Alternative Analytical Techniques

While FTIR is a powerful tool for identifying functional groups, a comprehensive analysis often benefits from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), offering insights into the connectivity and structure of a molecule.

Based on data from isomeric and analogous compounds, the following chemical shifts are predicted for this compound.

¹H NMR (Predicted)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde H (-CHO)9.8 - 10.0Singlet
Aromatic H (adjacent to -CHO)7.8 - 7.9Doublet
Aromatic H (adjacent to -Br)7.2 - 7.4Doublet
Aromatic H (adjacent to -OCH₃)7.0 - 7.1Doublet of doublets
Methoxy H (-OCH₃)3.8 - 3.9Singlet

¹³C NMR (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde C (-CHO)190 - 192
Aromatic C (attached to -CHO)130 - 132
Aromatic C (attached to -Br)115 - 117
Aromatic C (attached to -OCH₃)160 - 162
Aromatic C-H112 - 130
Methoxy C (-OCH₃)55 - 56
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

While specific data for the 2-bromo isomer is limited, the mass spectrum of the closely related 3-bromo-4-methoxybenzaldehyde (B45424) provides valuable comparative information. The presence of a bromine atom results in a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak.

Ion Fragmentm/z (Mass-to-Charge Ratio)Interpretation
[M]⁺214/216Molecular ion (presence of one Bromine atom)
[M-H]⁺213/215Loss of a hydrogen atom from the aldehyde
[M-CHO]⁺185/187Loss of the formyl group
[M-Br]⁺135Loss of the bromine atom
[M-CHO-CO]⁺157/159Subsequent loss of carbon monoxide

Experimental Protocols

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid this compound sample with approximately 200 mg of dry, infrared-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected for baseline correction.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical techniques described.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample Solid Sample Grind Grind & Mix Sample->Grind KBr KBr Powder KBr->Grind Press Press into Pellet Grind->Press FTIR Acquire Spectrum Press->FTIR Data Data Interpretation FTIR->Data

Caption: Workflow for FTIR analysis of this compound.

Analytical_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Analyte This compound FTIR FTIR Spectroscopy Analyte->FTIR NMR NMR Spectroscopy Analyte->NMR MS Mass Spectrometry Analyte->MS FuncGroups Functional Groups FTIR->FuncGroups Connectivity Connectivity & Structure NMR->Connectivity MolWeight Molecular Weight & Fragmentation MS->MolWeight

Caption: Comparison of analytical techniques for functional group analysis.

Conclusion

FTIR spectroscopy serves as an excellent primary tool for the rapid identification of the key functional groups in this compound. Its simplicity and speed make it ideal for routine quality control and reaction monitoring. For a more in-depth structural elucidation, NMR spectroscopy provides invaluable information on the precise arrangement of atoms and their connectivity. Mass spectrometry complements these techniques by confirming the molecular weight and offering insights into the molecule's fragmentation, which is particularly useful for identifying substituents like the bromine atom. The synergistic use of these three techniques provides a robust and comprehensive characterization of this compound, which is essential for its application in research and development.

A Researcher's Guide to Site-Selective Cross-Coupling of Polyhalogenated Arenes with Identical Halogens

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of catalytic strategies for the selective functionalization of C-X bonds, providing researchers, scientists, and drug development professionals with a practical guide to navigating this synthetic challenge.

The selective functionalization of polyhalogenated arenes and heteroarenes, where multiple identical halogen atoms are present, is a formidable challenge in modern synthetic chemistry. Achieving site-selectivity is crucial for the efficient construction of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comparative overview of the primary catalytic strategies employed to control the position of cross-coupling reactions on these challenging substrates. We will delve into the performance of various catalytic systems, supported by quantitative data and detailed experimental protocols for key transformations.

Controlling Site-Selectivity: Key Strategies at a Glance

The ability to discriminate between two or more chemically equivalent carbon-halogen (C-X) bonds hinges on subtle differences in their electronic and steric environments, or through the strategic intervention of catalyst and reaction conditions. The primary strategies to achieve site-selectivity can be broadly categorized as:

  • Electronic Control: Exploiting inherent differences in the electron density at various positions of the aromatic ring. Electron-withdrawing groups can activate specific C-X bonds towards oxidative addition, the often rate-determining step in the catalytic cycle.

  • Steric Control: Leveraging steric hindrance around a C-X bond to favor reaction at a less hindered position. The size of the catalyst's ligands and the substituents on the arene both play a critical role.

  • Directing Group Control: The use of a functional group that coordinates to the metal center, delivering the catalyst to a specific C-X bond, typically in an ortho-position.

  • Ligand and Additive/Solvent Control: The choice of ligand on the metal catalyst, as well as the solvent and additives, can profoundly influence the reaction's regioselectivity, sometimes overriding the inherent electronic and steric biases of the substrate.[1][2][3]

Below, we compare the performance of different catalytic systems for three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Performance Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of polyhalogenated arenes, achieving mono-arylation with high site-selectivity is a key objective.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Selectivity (Position)Reference
1,3-DichlorobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/t-AmOH1102-8>90Mono-arylated[4]
2,4-Dichloropyridine (B17371)Pd₂(dba)₃ / XantphosK₂CO₃Dioxane1001285C2 > C4 (20:1 to 50:1)[1]
2,6-DichlorobenzoxazolePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O120892C2[4]
1,4-Dibromo-2-(trifluoromethyl)benzenePd(PPh₃)₄K₂CO₃Toluene/H₂O801285C4[5]

Performance Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Site-selectivity is critical when starting from polyhalogenated precursors.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Selectivity (Position)Reference
2,4-DichloropyridinePd(OAc)₂ / XantphosK₂CO₃Toluene1001-295C2[1]
1,3-DichlorobenzenePd₂(dba)₃ / BrettPhosNaOtBuToluene1001888Mono-aminated[6]
Dichloropyridines[Pd(cinnamyl)Cl]₂ / BippyPhosNaOtBuToluene1002470-90Varies[7]

Performance Comparison: Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbons. Controlling the site of alkynylation on polyhalogenated arenes allows for the synthesis of valuable building blocks.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Selectivity (Position)Reference
1,4-Dibromo-2-(trifluoromethyl)benzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601291C4[5]
2,4'-Bis(triflate)diphenyl sulfonePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25283-91C4'[8]
1,3-DiiodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25385Mono-alkynylated[9]

Experimental Protocols

General Procedure for Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine[1]

To a dried Schlenk tube under an argon atmosphere is added Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Dioxane (5 mL), 2,4-dichloropyridine (1.0 mmol), and the corresponding arylboronic acid (1.2 mmol) are then added sequentially. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-4-chloropyridine.

General Procedure for Site-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine[1]

A microwave vial is charged with Pd(OAc)₂ (0.03 mmol, 3 mol%), Xantphos (0.045 mmol, 4.5 mol%), 2,4-dichloropyridine (1.0 mmol), the aniline (B41778) (1.2 mmol), and K₂CO₃ (1.5 mmol). The vial is sealed and purged with argon. Toluene (3 mL) is added, and the mixture is heated in a microwave reactor at 100 °C for 1-2 hours. After cooling, the reaction mixture is diluted with CH₂Cl₂ and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the 2-amino-4-chloropyridine (B16104) derivative.

General Procedure for Site-Selective Sonogashira Coupling of 1,4-Dibromo-2-(trifluoromethyl)benzene[5]

To a solution of 1,4-dibromo-2-(trifluoromethyl)benzene (1.0 mmol) in THF (5 mL) is added the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). Triethylamine (2.0 mmol) is then added, and the mixture is stirred at 60 °C for 12 hours under an argon atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired 4-alkynyl-1-bromo-2-(trifluoromethyl)benzene.

Visualizing the Process: Catalytic Cycles and Workflows

To better understand the underlying mechanisms and experimental setups, the following diagrams illustrate the catalytic cycle for a generic cross-coupling reaction and a typical experimental workflow.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (R-M) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Polyhalogenated Arene, Coupling Partner, Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize (NMR, MS) Purification->Characterization Isolated Product

A generalized experimental workflow for site-selective cross-coupling reactions.

Concluding Remarks

The site-selective cross-coupling of polyhalogenated arenes with identical halogens remains a vibrant area of research. The choice of the optimal catalytic system is highly dependent on the specific substrate and the desired transformation. While electronic and steric factors provide a baseline for predicting reactivity, the judicious selection of ligands, bases, and solvents offers a powerful means to tune and even reverse the inherent selectivity. This guide provides a starting point for researchers to navigate the complexities of these reactions and to design efficient and selective syntheses of valuable poly-functionalized aromatic compounds. As new ligands and catalytic systems continue to be developed, the scope and utility of these transformations are expected to expand even further.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-methoxybenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Bromo-4-methoxybenzaldehyde, a common reagent in research and development, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount. This document outlines the necessary steps for the disposal of this compound, based on information from safety data sheets (SDS), to maintain a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, and it can cause skin, eye, and respiratory irritation.[1][2] Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable national and local regulations. The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.

  • Container Management:

    • Use a compatible, leak-proof container for waste collection. The original product container is often a suitable choice.

    • The container must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols.

    • Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and secure waste accumulation area.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as contaminated gloves, weighing paper, or absorbent pads, must also be treated as hazardous waste.

    • These materials should be placed in the same dedicated waste container as the chemical itself.

  • Arranging for Professional Disposal:

    • The disposal of this compound must be handled by a licensed and approved waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will ensure that the disposal is carried out at an approved waste disposal plant in compliance with all regulations.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is important for its safe handling and disposal.

PropertyValueSource
Molecular Formula C8H7BrO2PubChem
Molecular Weight 215.04 g/mol PubChem
Melting Point 75-77 °CSigma-Aldrich[3]
Form SolidSigma-Aldrich[3]
Hazard Classifications Acute Toxicity, Oral (Category 4)ECHA[4]

Experimental Protocols

While this document focuses on disposal, it is important to note that all experimental protocols involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of reaction scales and the use of efficient synthetic methodologies.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, compatible container segregate->containerize store Store in a designated secure area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs professional_disposal Arrange for pickup by a licensed waste disposal company contact_ehs->professional_disposal end End: Compliant Disposal professional_disposal->end

Figure 1. A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-4-methoxybenzaldehyde. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Understanding its specific risks is the first step toward safe handling. The primary hazards associated with this chemical are summarized below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][5][6]

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to prevent direct exposure to this compound. The minimum required PPE is outlined below. All PPE should be inspected before use to ensure its integrity.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards.[7][8] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[7][8]
Hands Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection.[7] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect skin and personal clothing.[7]
Respiratory Use in a well-ventilated areaHandling should occur in a chemical fume hood or a well-ventilated laboratory.[1][6][9] Avoid breathing dust.[1][6][10] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[7]
Feet Closed-toe ShoesShoes must cover the entire foot to protect against spills.[7][8]

Operational Plan: Safe Handling Protocol

Follow these step-by-step procedures to ensure the safe handling of this compound at all times.

Step 1: Preparation

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[10]

  • Confirm that all necessary PPE is available and in good condition.

  • Work within a properly functioning chemical fume hood or a designated well-ventilated area to minimize inhalation exposure.[1][6][9]

Step 2: Handling the Chemical

  • Avoid all direct contact with the chemical.[1][9]

  • When weighing or transferring the solid, take care to avoid the formation of dust.[10][11]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[1][2][6]

  • Keep containers tightly closed when not in use.[1][6][10]

Step 3: Post-Handling

  • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][2][6]

  • Clean all contaminated surfaces and equipment after use.

  • Remove and properly dispose of contaminated gloves and other disposable PPE.

Emergency Procedures: First Aid Measures

In the event of accidental exposure, immediate action is critical. Follow these first aid protocols and seek medical attention.

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth with water.[1][2][6] Never give anything by mouth to an unconscious person.[2] Call a POISON CENTER or doctor immediately.[1][2]
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2][6] Remove all contaminated clothing.[1][6] If skin irritation occurs, get medical advice/attention.[1][10]
In Case of Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2][6] Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][10] Seek immediate medical attention.[1][2]
If Inhaled Move the person into fresh air.[1][2][6] If the person is not breathing, give artificial respiration.[1][2][6] Consult a physician if you feel unwell.[1][2][10]

Logistical Plan: Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][10]

  • Keep the container tightly closed to prevent contamination and exposure to moisture or air.[1][6][10]

  • Store away from incompatible materials such as strong bases and strong oxidizing agents.[1][10]

Disposal:

  • Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.[1][2][10]

  • This material should be disposed of as hazardous waste.[10]

  • Do not allow the product to enter drains or waterways.[11]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.